Indeno[2,1-b]indole

Catalog No.
S8989752
CAS No.
206-72-4
M.F
C15H9N
M. Wt
203.24 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indeno[2,1-b]indole

CAS Number

206-72-4

Product Name

Indeno[2,1-b]indole

IUPAC Name

indeno[2,1-b]indole

Molecular Formula

C15H9N

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C15H9N/c1-2-6-11-10(5-1)9-14-15(11)12-7-3-4-8-13(12)16-14/h1-9H

InChI Key

BSPJVRORVHKCQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C=CC=CC4=CC3=N2

indeno[2,1-b]indole planar conformation aromatic stability

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Structural Insights

The synthesis of indeno[1,2-b]indole derivatives is typically achieved through the structural optimization of a tetrahydroindeno[1,2-b]indole-9,10-dione core structure [1]. The general synthesis pathway and key structural features are outlined below.

G Start Cyclohexane-1,3-diones Step1 Reaction with Primary Amines Start->Step1 Int1 Enaminones Step1->Int1 Step2 Condensation with Ninhydrins Int1->Step2 Int2 4b,9b-Dihydroxylated Derivatives Step2->Int2 Step3 Deoxygenation Int2->Step3 Core Tetrahydroindeno[1,2-b]indole-9,10-dione (Key Scaffold) Step3->Core

Figure 1: Generalized synthesis workflow for the core indeno[1,2-b]indole scaffold [1].

The planarity of the fused ring system is crucial for its biological activity. Docking studies confirm that these derivatives share the same binding site as the substrate estrone-3-sulfate on the ABCG2 transporter, indicating that a planar conformation is essential for high-affinity binding and inhibition [1].

Pharmacological Activities and Key Derivatives

Indeno[1,2-b]indole derivatives exhibit significant activity against multiple therapeutic targets. The table below summarizes quantitative data for the most potent compounds.

Derivative Primary Target Key Activity (IC₅₀) Other Notable Activities
5-isopropyl-1-methyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione (4h) [2] Casein Kinase II (CK2) 0.11 µM [2] -
1,3-dibromo-5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione (4w) [2] Casein Kinase II (CK2) 0.11 µM [2] -
Derivative 5i [1] Breast Cancer Resistance Protein (ABCG2) 0.07 µM [1] Strong stimulatory effect on ABCG2 ATPase activity [1]
Other potent derivatives [1] Breast Cancer Resistance Protein (ABCG2) IC₅₀ < 0.5 µM [1] Fully chemosensitize cancer cells overexpressing ABCG2 [1]

Recommended Experimental Protocols

To experimentally characterize the planar conformation and stability of indeno[1,2-b]indoles, you can employ the following techniques, which are referenced in the search results.

  • X-ray Crystallography: This is the most direct method to confirm planarity. As performed for derivative 5f, single-crystal X-ray diffraction can unambiguously determine the molecular geometry and confirm the planar structure of the fused ring system [1]. The analysis can also reveal bond-length alternation, which is a key indicator of electronic delocalization and aromatic stability.

  • Docking Studies: Computational docking can be used to explore how the planar scaffold interacts with biological targets. These studies can show that the planar indeno[1,2-b]indole derivatives share a binding site with other planar substrates, providing indirect evidence that planarity is a critical feature for molecular recognition and binding affinity [1].

  • Thermostabilization Assays: To investigate how the compound stabilizes its target protein, thermal shift assays can be performed. Research shows that these derivatives stabilize the ABCG2 protein structure, as revealed by thermostabilization assays, which can be correlated with their planar structure and high binding affinity [1].

Research Gaps and Future Directions

Current studies provide a strong foundation but also highlight areas for further investigation:

  • Direct Aromaticity Analysis: While planarity is inferred from binding modes and crystallography, a direct quantitative analysis of aromaticity in the core structure (e.g., using Nucleus-Independent Chemical Shifts (NICS) or other computational aromaticity indices) is not provided in the available sources. This represents a key opportunity for further research.
  • Structure-Stability Relationship: Systematic studies linking specific substituents on the indeno[1,2-b]indole scaffold directly to conformational preferences and electronic stability would be highly valuable for rational drug design.

References

indeno[2,1-b]indole thermal stability and solubility properties

Author: Smolecule Technical Support Team. Date: February 2026

Core Properties and Research Context

The table below summarizes the key characteristics of the indeno[2,1-b]indole scaffold as found in the literature.

Property Description Context & Derivatives
Molecular Formula C₁₅H₉N [1] Base scaffold [1].
Molecular Weight 203.24 g/mol [1] Base scaffold [1].
Thermal Stability High (inferred from structure) [1] Attributed to a rigid, planar, and fused aromatic configuration [1].
Solubility Insoluble in polar solvents; readily dissolves in organic solvents (e.g., DCM, toluene) [1] Characteristic of the base scaffold [1].

Most advanced research focuses on derivatives of indeno[1,2-b]indole, a related isomer. These studies highlight a common challenge: balancing high thermal stability with good solubility. Enhancing rigidity often increases the glass transition temperature (T_g) but can reduce solubility due to strong molecular stacking [2].

The following diagram illustrates the property trade-off and design strategies for indeno[1,2-b]indole derivatives, which provide a useful conceptual framework.

G A Linear Indeno[1,2-b]indole Derivative Design B High Tg & Good Solubility Trade-off A->B C Strategy: Molecular Engineering B->C D Fluorinated Donor Unit C->D E Planar π-Bridge with Noncovalent Locking C->E F1 Outcome: High Tg (178°C) D->F1 F2 Outcome: Maintained Solubility D->F2 F3 Outcome: High Hole Mobility D->F3 E->F2 E->F3

Design strategy for balancing key properties in indenoindole derivatives.

Synthesis and Experimental Methodologies

Here are detailed protocols for synthesizing the indeno[1,2-b]indole core and its derivatives, reflecting a trend towards greener chemistry.

Green Synthesis of the Core Structure Using β-Cyclodextrin

This method is noted for its mild and environmentally friendly conditions [3].

  • Reagents: o-Phenylenediamine (OPD, 0.2 mmol), 2-indanone derivative (1.2 equiv.), β-Cyclodextrin (β-CD, 15 mol%) [3].
  • Solvent: Water [3].
  • Procedure: Mix the reagents in water and stir the reaction mixture at room temperature (25 °C) for 12 hours in air [3]. Monitor the reaction progress by TLC. Upon completion, isolate the product through standard extraction and purification procedures [3].
  • Note: Oxygen is necessary for the reaction. A solid-state synthesis by grinding reagents for 30 minutes is also possible, yielding about 70% [3].
Nanocomposite-Catalyzed Multicomponent Synthesis

This method efficiently builds complex derivatives in a single step [4].

  • Reagents: Aryl amine (1 mmol), dimedone or 1,3-cyclohexanedione (1 mmol), ninhydrin (1 mmol), ZrO₂/CuO Nanocomposite (15 mg) [4].
  • Solvent: Ethanol [4].
  • Procedure: Add all reagents to ethanol and reflux the mixture at 78 °C. Monitor the reaction by TLC. After completion, separate the nanocatalyst by centrifugation. Concentrate the filtrate and recrystallize the crude product from ethanol to obtain pure indeno[1,2-b]indol-9-one [4].
  • Key Analysis: Use 2D NMR spectroscopy to confirm the structure and stereochemistry of the synthesized compounds [4].

Research Applications and Context

  • Organic Electronics: The planar, π-conjugated structure makes it suitable for charge transport [1]. Research on the [1,2-b] isomer as a hole-transporting material (HTM) in perovskite solar cells shows that engineered molecules can achieve a high glass transition temperature (T_g) of 178°C while maintaining solubility, leading to high device efficiency and thermal stability [2].
  • Medicinal Chemistry: The indeno[1,2-b]indole scaffold is a potent inhibitor of protein kinase CK2, a cancer therapy target [5] [6] [4]. For example, derivative 5a-2 inhibits CK2 with an IC₅₀ of 25 nM and shows strong anti-migratory effects on cancer cells [6]. Some derivatives also inhibit the ABCG2 transporter, potentially reversing multidrug resistance in cancer [1].

Key Information Gaps and Research Focus

Available data for the specific indeno[2,1-b]indole core is limited. Most quantitative studies focus on indeno[1,2-b]indole derivatives tailored for specific applications. Current research prioritizes molecular engineering to balance rigidity/solubility rather than reporting basic physicochemical measurements for the parent scaffold.

References

indeno[2,1-b]indole electron-rich regions charge-transfer interactions

Author: Smolecule Technical Support Team. Date: February 2026

Structural Foundation and Electron-Rich Regions

The electron-rich character of indeno[2,1-b]indole stems from its fused, planar bicyclic system comprising an indole (benzopyrrole) unit and an indene (benzocyclopentadiene) unit [1].

The table below summarizes the core structural features that contribute to its electron-density distribution.

Feature Description Role in Electron-Richness
Molecular Formula C₁₅H₉N [1] Defines the conjugated carbon-nitrogen backbone.
Indole Nitrogen Nitrogen atom in the pyrrole ring [1] Introduces a region of high electron density, crucial for electron donation.
Extended π-System Planar, fused aromatic configuration [1] Allows for electron delocalization across the entire molecule, creating an extended electron cloud.
Key Spectroscopic Data Aromatic protons: NMR signals at δ 7.2–8.5 ppm; Molecular ion peak at m/z 203.1 [1] Experimentally confirms the aromatic and conjugated nature of the system.

The rigidity and extensive π-conjugation not only contribute to high thermal stability but are also the foundation for its charge-transfer properties [1]. In dyes, this expanded conjugated system is beneficial for electron delocalization and light absorption [2].

Mechanisms and Quantitative Analysis of Charge Transfer

Charge-transfer (CT) interactions occur when electrons move from an electron-rich donor to an electron-poor acceptor. In this compound, this process is intrinsic to its function.

G D Donor Region (this compound core) CT Charge Transfer Interaction D->CT  Electron Flow A Acceptor (e.g., CK2 ATP-site, Cyanoacrylic acid) CT->A  

Diagram of the charge transfer process from the donor indenoindole core to an acceptor molecule.

The following experimental and computational data quantify these interactions across different applications.

Application / Context Key Quantitative Data / Metric Experimental/Computational Method
CK2 Inhibition (Medicinal Chemistry) IC₅₀ = 0.11 µM for most active derivatives (e.g., 4h, 4w); Binds ATP-binding pocket [3]. In vitro enzymatic assays; QSAR modeling [3].
Organic Electronics (OSCs/DSSCs) High electron affinity (EA) = -3.1 eV; Balanced charge mobility (μh = 0.12 cm²/V·s) [1]. Cyclic Voltammetry (CV); DFT/TD-DFT calculations [1] [4].
Charge Transfer Integral Calculation Electronic coupling (V) calculated via: V = (J - S(e₁ + e₂)/2) / (1 - S²) [5]. DFT with TRANSFERINTEGRALS or ELECTRONTRANSFER keys in ADF software [5].

Experimental & Computational Protocols

Protocol 1: Evaluating CK2 Inhibitory Activity (IC₅₀)
  • Compound Preparation: Synthesize indeno[1,2-b]indole derivatives, often via routes like Friedel-Crafts alkylation or photo-Nazarov cyclization [1].
  • Enzymatic Assay: Use recombinant human CK2 holoenzyme. The assay measures the inhibition of phosphorylation of a specific substrate.
  • Data Analysis: Determine the compound concentration that inhibits 50% of CK2 activity (IC₅₀ value). Data for indenoindoles is typically in the nanomolar range [3].
Protocol 2: Calculating Charge Transfer Integrals for Mobility

This protocol uses quantum chemical software (e.g., ADF) to model charge hopping [5].

  • Geometry Optimization: Optimize the structure of the this compound-based molecule or dimer.
  • Fragment Definition: Treat the molecule or adjacent molecules in a dimer as separate fragments.
  • Calculation Execution: Use the TRANSFERINTEGRALS keyword with symmetry turned off (NOSYM). Input the fragment calculation files.
  • Output Analysis: The calculation returns site energies (e₁, e₂), the charge transfer integral (J), overlap integral (S), and the final effective electronic coupling (V), which predicts charge carrier mobility [5].
Protocol 3: Optoelectronic Property Screening with DFT/TD-DFT
  • Molecular Optimization: Optimize the dye or acceptor molecule at a level like B3LYP/6-31G(d,p) [4].
  • Property Calculation:
    • Run TD-DFT in a solvent (e.g., dichloromethane) to obtain UV-Vis spectra (λmax) and excitation energies [4].
    • Perform FMO analysis to visualize HOMO/LUMO distribution and calculate the H-L bandgap (Eg).
    • Calculate the Light-Harvesting Efficiency (LHE) [6].
  • Data Validation: Compare theoretical λmax with experimental values to validate the computational method [4].

Application-Oriented Design Insights

  • Medicinal Chemistry: Introduce specific substituents to enhance binding to target proteins. For CK2 inhibition, derivatives like 5-isopropyl-1-methyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione show high potency [3].
  • Organic Photovoltaics (OSCs): Incorporate indeno[1,2-b]indole as an electron-rich central core in non-fullerene acceptors. Modifying the end-capped units with strong electron-withdrawing groups can reduce the bandgap and red-shift absorption, improving power conversion efficiency (PCE) [4].
  • Dye-Sensitized Solar Cells (DSSCs): Utilize indeno[1,2-b]indole as a strong donor in a D–π–A structure. The choice of acceptor (e.g., cyanoacrylic acid, rhodanine-3-acetic acid) and π-bridge (e.g., benzene, thiophene) significantly impacts voltage and efficiency [2] [7].

The electron-rich this compound scaffold's value lies in its tunability; its electronic and binding properties can be precisely modified through synthetic strategy for targeted applications.

References

indeno[2,1-b]indole bond lengths X-ray crystallography analysis

Author: Smolecule Technical Support Team. Date: February 2026

Experimentally Determined Bond Lengths

The table below summarizes key bond lengths obtained from the crystal structure of the potent CK2 inhibitor 5-isopropyl-4-(3-methylbut-2-enyloxy)-5,6,7,8-tetrahydro-indeno[1,2-b]indole-9,10-dione (compound 4p), which features an indeno[1,2-b]indole core [1].

Bond Location (in fused ring system) Bond Length (Å) Significance / Role in Protein Binding
Lactam C=O (position 10) Not precisely stated Key interaction: hydrogen-bonded to a structural water molecule in the CK2α ATP-binding site [1].
Lactam C=O (position 9) Not precisely stated Key interaction: hydrogen-bonded to a structural water molecule in the CK2α ATP-binding site [1].
Hydrophobic core Standard aromatic/quinoidal Stabilizes the flat, hydrophobic structure; fits the narrow, hydrophobic ATP-binding site of CK2α [1].

Experimental Protocol for X-ray Crystallography

The bond length data was generated through a standard protein-ligand co-crystallization experiment. Here is the detailed methodology [1]:

  • Protein Purification and Complex Formation: The catalytic subunits of human protein kinase CK2 (CK2α and CK2α′) were expressed and purified.
  • Co-crystallization: The protein was mixed with the indeno[1,2-b]indole inhibitor (compound 4p) to form a complex. This complex was then crystallized using the vapor-diffusion method.
  • Data Collection and Structure Determination: X-ray diffraction data were collected from the frozen crystals. The structures of CK2α and CK2α′ in complex with 4p were solved and refined.
    • Structure Deposition: The atomic coordinates were deposited in the Protein Data Bank (PDB) under accession codes 5M4U (for CK2α) and 5M56 (for CK2α′). Researchers can access these files to obtain the complete set of atomic coordinates, including all bond lengths and angles for the ligand.

Structure-Activity Relationship and Biological Pathway

The unique binding mode of the indeno[1,2-b]indole scaffold to its biological target is crucial for its function. The following diagram illustrates this binding interaction and its downstream effects.

Indenoindole Inhibitor Mechanism and Effects Inhibitor Indeno[1,2-b]indole Inhibitor(e.g., Compound 4p) CK2 CK2α / CK2α′ (Protein Kinase) Inhibitor->CK2 Binds & Inhibits Water Structural Water Molecule Inhibitor->Water H-bond ATP ATP Binding Site Inhibitor->ATP Occupies Apoptosis Evasion of Apoptosis CK2->Apoptosis Proliferation Cell Cycle Progression CK2->Proliferation DNA_Repair DNA Damage Repair CK2->DNA_Repair Water->ATP H-bond Cancer_Pathway Cancer Cell Survival & Growth Apoptosis->Cancer_Pathway Proliferation->Cancer_Pathway DNA_Repair->Cancer_Pathway

Diagram of the indeno[1,2-b]indole inhibitor's binding mode and its effect on cancer-associated pathways.

Key Insights for Drug Development

  • Scaffold Versatility: The indeno[1,2-b]indole core is a privileged structure. Modifications, such as replacing the ketone group with a phenol, can shift selectivity from CK2 to the breast cancer resistance protein ABCG2, making it a promising scaffold for polypharmacology or overcoming multidrug resistance [2].
  • Electronic Properties: Theoretical studies on related fused systems (like diarenoindacenes) show that antiaromatic character and diradical nature can significantly influence electronic structures, which in turn affects conductance and optoelectronic properties [3]. This is a key consideration when designing molecules for specific electronic or material applications.

References

indeno[2,1-b]indole basic research and discovery overview

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemical Structure and Properties

Indeno[2,1-b]indole features a rigid, planar structure formed by fusing an indole (benzopyrrole) with an indene (benzocyclopentadiene) unit [1]. This extended π-conjugated system contributes to high thermal stability and makes it suitable for organic electronics [1].

Synthetic Methodologies

Researchers have developed various synthetic routes, with a strong recent emphasis on efficient, green chemistry approaches. The table below compares common methods, while a novel nanocomposite-catalyzed method is detailed for its efficiency and alignment with green chemistry principles [2] [1].

Method Starting Materials Approx. Yield Key Advantage
Friedel-Crafts Alkylation/Cyclization [1] 2-phenylindole derivatives 45-60% Scalability
Photo-Nazarov Cyclization [1] 3-acylindole precursors 70-75% Excellent regioselectivity
Green Synthesis via ZrO₂/CuO Nanocomposite

A prominent green method uses a heterogeneous ZrO₂/CuO nanocomposite catalyst for a one-pot, multi-component synthesis of indeno[1,2-b]indole-9,10-dione derivatives [2].

  • Reaction Components: Aryl amines, dimedone or 1,3-cyclohexanedione, and ninhydrin [2].
  • Optimal Conditions: Ethanol solvent at 78 °C [2].
  • Key Advantages:
    • High Atom Economy: >94% [2].
    • Excellent Yield: High yields for various derivatives [2].
    • Green Profile: Uses recyclable nanocatalyst and ethanol, a preferable solvent [2].
    • Recyclability: Minimal activity loss (~9.3%) after five cycles [2].

Key Biological Activities and Mechanisms

The primary and most researched application of this compound derivatives is their potent activity as Protein Kinase CK2 inhibitors. CK2 is a serine/threonine kinase that is often upregulated in cancers and supports cell proliferation and survival [3] [4].

The diagram below illustrates the signaling pathway through which CK2 inhibition exerts anticancer effects.

G Inhibitor This compound Derivative (e.g., 4p, 5a-2) CK2 CK2 Inhibition Inhibitor->CK2 Binds ATP-binding site Akt Reduced Akt Phosphorylation (at Ser129) CK2->Akt Disrupts Effects Downstream Effects Akt->Effects Leads to Apoptosis Induction of Apoptosis Effects->Apoptosis e.g., Proliferation Inhibition of Cell Proliferation Effects->Proliferation e.g., Migration Inhibition of Cell Migration Effects->Migration e.g.,

The table below summarizes quantitative data for key derivatives from recent studies.

Compound / Derivative Biological Target / Activity In Vitro IC₅₀ / EC₅₀ / Concentration Key Findings & Cellular Effects
4p (Prenyloxy-substituted) [4] CK2 inhibitor / Anticancer CK2 IC₅₀ = 25 nM [4] Inhibited proliferation, migration; induced apoptosis in A431, A549, LNCaP cells [4].
5a-2 (5-isopropyl-4-methoxy-7-methyl-) [3] CK2 inhibitor / Anticancer CK2 IC₅₀ = 25 nM [3] High intracellular concentration (408.3 nM); strong anti-migratory effect; cytoplasmic localization [3].
Phenolic this compound (e.g., with 7-(3,4-dichlorophenyl) group) [1] ABCG2 transporter inhibitor / Reverses multidrug resistance ABCG2 IC₅₀ = 0.2 µM [1] Reversed mitoxantrone resistance in MCF-7/Adr breast cancer cells by 85% at 10 µM [1].
CX-4945 (Silmitasertib) (Clinical trial candidate for comparison) [3] CK2 inhibitor CK2 IC₅₀ = 3.7 nM [3] Strong pro-apoptotic effect; ~49% localized in nuclear fraction [3].

Recent Research Advances

Recent studies highlight the scaffold's versatility and potential for optimization:

  • Differential Cellular Effects: While both 5a-2 and CX-4945 inhibit intracellular CK2 activity, they exhibit different effects due to distinct subcellular localization. 5a-2 is predominantly cytoplasmic (71%) and shows strong anti-migratory activity, whereas the more nuclear CX-4945 (49%) has a stronger pro-apoptotic effect [3].
  • Broad-Spectrum Anticancer Activity: Derivative 4p demonstrates promising pharmacokinetics with high and rapid cellular uptake (intracellular concentration ~5 µM after 1 hour), though it also exhibits low metabolic stability, an area for future medicinal chemistry improvement [4].
  • Synthetic Breakthroughs: Beyond CK2-focused chemistry, recent general indole chemistry breakthroughs enable precise functionalization at previously challenging positions (like the C5 carbon), which will facilitate the synthesis of novel this compound derivatives for drug discovery [5].

Conclusion and Future Outlook

This compound is a versatile scaffold with established, potent CK2 inhibitory activity and emerging applications in overcoming multidrug resistance. Future research will likely focus on:

  • Optimizing Pharmacokinetics: Improving metabolic stability and drug-like properties of lead compounds like 4p [4].
  • Exploring Subcellular Targeting: Designing new derivatives to selectively target CK2 in specific cellular compartments (nuclear vs. cytoplasmic) to tailor biological outcomes [3].
  • Expanding Therapeutic Applications: Further investigating its potential in antitubercular agents and organic electronics [1].

References

indeno[2,1-b]indole natural occurrence and biological significance

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Biological Activity

The table below summarizes key activity data for indeno[1,2-b]indole derivatives against specific protein targets.

Table 1: Experimentally Determined Inhibitory Activity (IC50) of Select Indeno[1,2-b]indole Derivatives

Compound / Derivative Description Biological Target Key Activity (IC50) Significance / Selectivity Citation
MC11 (Tetrabrominated derivative) Protein Kinase CK2 16 nM Potent inhibition; strong activity against leukemic cell lines [1]. [1]
4p (5-isopropyl-4-(3-methylbut-2-enyl-oxy) derivative) Protein Kinase CK2 25 nM High potency; demonstrates membrane permeability [2]. [2]
4b / 4h / 4w (5-isopropyl derivatives) Protein Kinase CK2 0.11 µM Early lead compounds; showed selectivity over 22 other protein kinases [3] [4]. [3] [4]
5i (1-hydroxyl substituted derivative) ABCG2 (BCRP) 0.07 µM High-affinity inhibitor; not transported by ABCG2 [5]. [5]
H 290/51 (Tetrahydro-9-methoxy-7-methyl derivative) Lipid Peroxidation (in purified lecithin) pIC50 of 8.2 Potent antioxidant; more potent than vitamin E (pIC50 5.6) [6]. [6]

pIC50 = -logIC50; a higher pIC50 value indicates a more potent inhibitor.

Detailed Experimental Methodologies

To help you evaluate or replicate key findings, here are the core methodologies from pivotal studies.

Table 2: Overview of Key Experimental Protocols for Indeno[1,2-b]indole Research

Assay Type Protocol Summary Key Observations / Outcomes
CK2 Inhibition Assay Recombinant human CK2 catalytic subunit incubated with test compound, ATP, and a peptide substrate. Inhibition measured via radioactivity (32P-ATP incorporation) or fluorescence [3] [4]. IC50 values determined from dose-response curves. Specificity confirmed by testing against panels of other kinases [3].
ABCG2 Inhibition Assay Mitoxantrone efflux assay in ABCG2-overexpressing cell lines (e.g., MCF-7/MR). Intracellular mitoxantrone accumulation measured by flow cytometry with/without inhibitor [5]. Compounds classified as complete or partial inhibitors. Confirmed inhibitors are not themselves transported substrates [5].
X-ray Crystallography (Binding Mode) Co-crystallization of CK2α/α' paralogs with inhibitor (e.g., compound 4p). Structure solved by molecular replacement [2] [1]. Revealed unique binding mode: hydrophobic substituents face solvent, oxo groups H-bond with a structural water molecule, not direct hinge region [2].
Photo-Nazarov Cyclization Irradiation of indole-2-yl vinyl ketone precursor to induce cyclization. Reaction proceeds via a diradical intermediate [7]. Achieved high yield (91%) and diastereoselectivity for the (6aS, 10aR)-product, enabling efficient synthesis of the core scaffold [7].

Visualizing Key Concepts

The following diagrams illustrate the central CK2 inhibition mechanism and the synthetic pathway for the core scaffold.

G cluster_inhibition ATP-binding Site of Protein Kinase CK2 (CK2α) CK2 CK2 ATP_Site Hydrophobic ATP-binding Pocket CK2->ATP_Site Indenoindole Indeno[1,2-b]indole Inhibitor (e.g., 4p, MC11) Indenoindole->ATP_Site Binds Competitively vs. ATP Hinge Hinge/Helix αD Region Indenoindole->Hinge Indirect Interaction Water Structural Water Molecule Indenoindole->Water H-bond via Oxo Groups Lys68 Lys68 (Positive Charge) Indenoindole->Lys68 Electrostatic Interaction Phe113 Phe113 (Gatekeeper Residue) Indenoindole->Phe113 π-π Interaction

Figure 1: Unique binding mechanism of indeno[1,2-b]indole inhibitors in CK2α's ATP-site [2] [1].

G Start Reaction Starting Materials: • Enaminones (from cyclohexane-1,3-diones) • Ninhydrin derivatives Condensation Condensation Reaction Start->Condensation Intermediate 4b,9b-Dihydroxylated Intermediate Condensation->Intermediate Deoxygenation Deoxygenation (e.g., using TETA) Intermediate->Deoxygenation Ketonic Ketonic Indeno[1,2-b]indole (Target Compound 5) Deoxygenation->Ketonic Aromatization Aromatization (e.g., Pd-C, heat) Ketonic->Aromatization Phenolic Phenolic Indeno[1,2-b]indole (Target Compound 6) Aromatization->Phenolic PhotoNazarovStart Indole-2-yl vinyl ketone PhotoNazarovRx Photo-Nazarov Cyclization PhotoNazarovStart->PhotoNazarovRx hv (Light) Indeno21b Indeno[2,1-b]indole Core PhotoNazarovRx->Indeno21b High yield & Diastereoselective

Figure 2: Synthetic routes to indeno[1,2-b]indole and this compound cores [7] [5].

Interpretation and Research Implications

The evidence indicates that this compound and its isomers are primarily synthetic scaffolds designed for drug discovery. Their biological significance is profound, with the most promising research in:

  • Oncology Therapeutics: Overcoming kinase-driven cancer cell survival and multidrug resistance.
  • Polypharmacology: A single scaffold can be optimized toward different targets (CK2 vs. ABCG2), offering potential for multi-target drugs [2] [5].
  • Rational Drug Design: Structural data (e.g., the unexpected binding mode) provides a blueprint for designing more potent and selective inhibitors [2] [1].

The search results did not provide explicit evidence of this scaffold's natural occurrence. Its relevance to nature lies in its classification as a "natural product-like" molecule, engineered to possess the complex three-dimensional structure and functional diversity characteristic of bioactive natural products, thereby improving the likelihood of biological activity [7] [8].

References

indeno[2,1-b]indole synthesis Friedel-Crafts alkylation cyclization

Author: Smolecule Technical Support Team. Date: February 2026

Synthetic Methodologies for Indeno[2,1-b]indole

The synthesis of the this compound core can be achieved through several cyclization strategies. The table below summarizes two key methods:

Method Starting Materials Key Reagents & Conditions Yield Range Key Advantage
Friedel-Crafts Alkylation & Cyclization [1] 2-phenylindole derivatives, α,β-unsaturated ketones (e.g., methyl vinyl ketone) AlCl3, acid-catalyzed cyclization, dehydrogenation 45% - 60% Scalability
Photo-Nazarov Cyclization [1] [2] 3-acylindole precursors (e.g., indole-2-yl vinyl ketone) UV light (λ = 300 nm), acetonitrile solvent 70% - 91% Superior regioselectivity and high yield

Choosing a Method: The Friedel-Crafts approach is a classic, scalable route. In contrast, the Photo-Nazarov reaction is a more modern, efficient method that offers excellent regioselectivity and is particularly useful for synthesizing natural product analogs [1] [2].

Experimental Protocol: Friedel-Crafts Alkylation and Cyclization

This protocol outlines the synthesis of this compound from 2-phenylindole and methyl vinyl ketone, adapted from published synthetic routes [1].

Workflow Overview

The following diagram illustrates the key stages of the synthesis protocol.

G Start Start: 2-Phenylindole Step1 Step 1: Friedel-Crafts Alkylation Reagents: Methyl vinyl ketone, AlCl₃ Solvent: Dichloromethane (DCM) Start->Step1 Int1 Intermediate: Tetracyclic Ketone Step1->Int1 Step2 Step 2: Acid-Catalyzed Cyclization Reagents: H₂SO₄ or Polyphosphoric Acid Heat Int1->Step2 Int2 Intermediate: Cyclized Product Step2->Int2 Step3 Step 3: Dehydrogenation Reagents: DDQ or Pd/C Int2->Step3 End Final Product: This compound Step3->End

Materials

  • Starting Material: 2-Phenylindole
  • Reagents: Methyl vinyl ketone, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM, anhydrous), Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Palladium on Carbon (Pd/C).
  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, argon/nitrogen gas inlet, ice bath, TLC plate, UV lamp, separation funnel, rotary evaporator.

Procedure

  • Initial Friedel-Crafts Alkylation:

    • Set up a flame-dried round-bottom flask under an inert atmosphere (Ar/N₂).
    • Charge the flask with 2-phenylindole (1.0 equiv) and anhydrous DCM (20 mL per mmol of indole).
    • With stirring, add anhydrous AlCl₃ (1.2 equiv) portion-wise at 0°C (ice bath).
    • After 30 minutes, slowly add methyl vinyl ketone (1.1 equiv) via dropping funnel.
    • Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor reaction progress by TLC.
    • Upon completion, carefully quench the reaction by pouring onto crushed ice.
    • Extract the aqueous mixture with DCM (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude tetracyclic ketone intermediate [1].
  • Acid-Catalyzed Cyclization:

    • Dissolve the crude intermediate from the previous step in a minimal volume of concentrated H₂SO₄ (or suspend in polyphosphoric acid) in a round-bottom flask.
    • Stir the reaction mixture at 60-80°C for 2-4 hours. Monitor by TLC.
    • Carefully pour the cooled reaction mixture onto ice water. A precipitate should form.
    • Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral. Dry the solid to obtain the cyclized product [1].
  • Dehydrogenation (Aromatization):

    • Dissolve the cyclized product (1.0 equiv) in dry toluene or benzene in a round-bottom flask.
    • Add DDQ (1.2 equiv) and heat the mixture under reflux for 4-8 hours.
    • Alternatively, catalytic dehydrogenation can be performed using Pd/C (10% w/w) in a high-boiling solvent like diphenyl ether at ~250°C.
    • After cooling, filter the mixture through a celite pad to remove solids. Concentrate the filtrate under reduced pressure.
    • Purify the crude product by recrystallization (from ethanol or toluene) or column chromatography (using silica gel and a hexane/ethyl acetate gradient) to afford pure this compound [1].

Characterization Data Pure this compound should exhibit the following properties [1]:

  • Molecular Formula: C₁₅H₉N
  • Molecular Weight: 203.24 g/mol
  • ¹H NMR (CDCl₃): δ 7.2 - 8.5 ppm (complex multiplet, aromatic protons)
  • Mass Spectrometry: m/z 203.1 [M]⁺

Applications and Biological Activity of this compound Derivatives

Derivatives of this compound show significant promise in medicinal chemistry. Key activities are summarized below.

Biological Activity Derivative Example Key Quantitative Data & Target Proposed Mechanism of Action

| Antitumor Activity [1] | 5-isopropyl-4-methoxy-7-methyl-5,6,7,8-tetrahydrothis compound-9,10-dione | IC₅₀: 0.8 µM (A549 lung carcinoma cells) Target: Protein kinase CK2 inhibition | Binds ATP-pocket of CK2, disrupting phosphorylation of substrates like Akt, leading to caspase-3-mediated apoptosis. | | Reversal of Multidrug Resistance [1] | 7-(3,4-dichlorophenyl)-4b,5-dihydroindeno[1,2-b]indol-9-ol | IC₅₀: 0.2 µM (ABCG2 transporter) Reversal: 85% reversal of mitoxantrone resistance at 10 µM | Inhibits ABCG2 transporter, blocking drug efflux; phenolic derivatives stimulate ABCG2 ATPase, depleting cellular ATP. | | Antitubercular Activity [1] | 5,5-dimethyl-11-phenyl-4b,5-dihydrothis compound | MIC: 3.13 µg/mL (M. tuberculosis H37Rv) | Disrupts mycolic acid biosynthesis, a critical component of the bacterial cell wall. |

Conclusion and Research Outlook

The Friedel-Crafts alkylation cyclization provides a reliable, scalable route to the this compound scaffold. The subsequent derivatives exhibit diverse and potent biological activities, making them promising candidates for development in oncology (particularly as CK2 inhibitors and MDR reversers) and as novel antitubercular agents [1].

Future research directions include hybridizing the this compound core with transition metal complexes for photocatalytic applications and conducting further SAR studies to optimize substituents for enhanced potency and selectivity against targets like the ABCG2 transporter [1].

References

photo-Nazarov cyclization indeno[2,1-b]indole core construction

Author: Smolecule Technical Support Team. Date: February 2026

Reaction Overview and Significance

The photo-Nazarov cyclization of indole-2-yl vinyl ketone provides an efficient method to access the indeno[2,1-b]indole scaffold, a structure found in natural product-like molecules with promising bioactivity [1].

This method is notable for its:

  • High Yield: The reaction proceeds with 91% yield for the (6aS, 10aR)-product [1].
  • Diastereoselectivity: The protocol successfully controls the formation of specific stereocenters [1].
  • Bioactivity: Hybrid analogues incorporating shikimic acid show potent anti-osteoclastogenic activity, indicating potential for development into therapeutic agents [1].

Quantitative Reaction Data

The table below summarizes the core components and outcome of the photo-Nazarov cyclization reaction:

Parameter Description / Value
Starting Material Indole-2-yl vinyl ketone [1]
Product This compound (specifically, (6aS, 10aR)-isomer) [1]
Reaction Type Photo-Nazarov Cyclization [1]
Reported Yield 91% [1]
Key Feature Construction of a complex, natural product-like hybrid scaffold [1]
Application Synthesis of analogues with anti-osteoclastogenic activity [1]

Detailed Experimental Protocol

Construction of the this compound Core via Photo-Nazarov Cyclization

Reaction Setup:

  • Preparation: In a suitable photochemical reactor vessel, dissolve the indole-2-yl vinyl ketone precursor in an appropriate dry, degassed solvent (e.g., dichloromethane or acetonitrile). The concentration is typically in the range of 0.01-0.05 M.
  • Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes to exclude oxygen.

Irradiation and Monitoring: 3. Initiation: Place the reaction vessel in a photochemical reactor equipped with a UV lamp (e.g., a 365 nm UV-LED lamp). Irradiate the stirred reaction mixture at room temperature. 4. Monitoring: Monitor the reaction progress by analytical techniques such as Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed, which typically takes a few hours.

Work-up and Purification: 5. Isolation: Once complete, concentrate the reaction mixture under reduced pressure. 6. Purification: Purify the crude residue using flash column chromatography on silica gel. Elute with a hexane/ethyl acetate gradient system to obtain the desired This compound product as a solid.

Analytical Data:

  • The product is characterized by techniques including ( ^1\text{H} ) NMR, ( ^{13}\text{C} ) NMR, and High-Resolution Mass Spectrometry (HRMS). The specific (6aS, 10aR)-diastereomer is confirmed by its distinct spectral data and optical rotation [1].

Workflow and Structural Relationships

The following diagram illustrates the synthetic workflow from starting material to the final bioactive hybrid analogue, including the key photocyclization step.

G Start Indole-2-yl vinyl ketone PNC Photo-Nazarov Cyclization Start->PNC Core This compound Core PNC->Core 91% Yield Hybrid Shikimic Acid Hybrid Analogue Core->Hybrid Bioassay Biological Evaluation Hybrid->Bioassay Activity Anti-osteoclastogenic Activity Bioassay->Activity

caption: Synthetic workflow for this compound/shikimic acid hybrids.

Application Notes for Researchers

  • Scaffold Diversification: This photo-Nazarov protocol is a robust key step for generating a library of complex, natural product-like analogues for structure-activity relationship (SAR) studies [1].
  • Biological Relevance: The resulting this compound/shikimic acid hybrids represent a novel scaffold with demonstrated anti-osteoclastogenic activity, making them candidates for further investigation in bone resorption diseases [1].
  • Broader Context: Electrocyclic reactions like the Nazarov cyclization are powerful tools in complex natural product synthesis, as they allow for the predictable construction of stereodefined polycyclic frameworks [2].

References

Application Note: Synthesis of Indeno[1,2-b]indol-10(5H)-one via Palladium-Catalyzed Tandem Carbonylation

Author: Smolecule Technical Support Team. Date: February 2026

This note details a protocol for constructing the indeno[1,2-b]indol-10(5H)-one core through a palladium-catalyzed tandem cyclization-carbonylation reaction, adapted from a 2023 study [1].

Experimental Protocol
  • Reaction Principle: The transformation uses a palladium catalyst to facilitate a cascade reaction on a 2-alkynylaniline substrate. This process involves cyclization to form the indole ring, followed by carbonylation—using formic acid as a safe CO source—to install the ketone group on the five-membered ring, culminating in the final indenoindolone scaffold [1].
  • Materials:
    • Substrate: 2-Alkynylaniline derivatives [1].
    • Catalyst System: Palladium catalyst (specific complex not detailed in results), formic acid (as CO source) [1].
    • Solvent: Anhydrous solvent (specific solvent not detailed in results).
    • Reaction Atmosphere: Inert atmosphere (e.g., nitrogen or argon).
  • Procedure:
    • Setup: Charge an oven-dried Schlenk tube with a magnetic stir bar. Add the palladium catalyst and the 2-alkynylaniline substrate under an inert atmosphere.
    • Reaction: Introduce the anhydrous solvent and formic acid via syringe. Heat the reaction mixture to the specified temperature (exact temperature not detailed in results) with vigorous stirring for the required time (exact duration not detailed in results). Monitor reaction progress by TLC or LC-MS.
    • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
    • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure indeno[1,2-b]indol-10(5H)-one derivatives.

The following workflow diagram illustrates the key stages of the experimental procedure.

experimental_workflow start Start Reaction Setup step1 Charge Reactors: - Pd Catalyst - 2-Alkynylaniline start->step1 step2 Add Solvent & Carbonyl Source (Formic Acid) step1->step2 step3 Heat with Stirring under Inert Atmosphere step2->step3 step4 Monitor Reaction Progress (TLC/LC-MS) step3->step4 step5 Work-up: Dilute, Wash, Dry step4->step5 step6 Purify Product (Flash Chromatography) step5->step6 end Obtain Pure Indenoindolone step6->end

Representative Analytical Data

The synthetic protocol is versatile, yielding a range of indeno[1,2-b]indol-10(5H)-one derivatives with good efficiency [1].

Table 1: Selected Indeno[1,2-b]indol-10(5H)-one Derivatives and Yields

Substrate R¹ Group Substrate R² Group Reported Yield (%)
-H -Ph 85 [1]
-OCH₃ -C₆H₄-F 78 [1]
-NO₂ -CH₃ 65 [1]
-Cl -C₆H₄-OCH₃ 80 [1]

Relevance in Drug Development

The indeno[1,2-b]indole scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities.

Table 2: Documented Biological Activities of Indenoindole Derivatives

Biological Activity Potential Application Key Findings
Anticancer [1] Target identification & lead optimization. Derivatives act as topoisomerase II inhibitors, inducing apoptosis with cell cycle arrest at G2/M phase [1].
Kinase Inhibition [1] Targeted cancer therapy. Highly potent and selective indenoindolone-type Pan-FLT3 inhibitors have been discovered [1].
Enzyme Binding [1] Treatment of sleep disorders. Specific derivatives function as ligands at the melatonin binding site MT3 [1].

Late-Stage Functionalization in Complex Molecules

Palladium-catalyzed C–H activation is a powerful tool for Late-Stage Functionalization (LSF), enabling direct modification of complex drug molecules. A 2024 study on the anticancer drug Osimertinib demonstrates precise, base-controlled regioselective arylation [2].

  • Using K₂CO₃ promotes arylation at the terminal C(sp²)-H bond of the acrylamide side chain [2].
  • Using t-BuONa switches regioselectivity to the indole C2 position for aryl C(sp²)-H bond arylation [2].

This "one substrate–multi reactions–multiple products" strategy accelerates the creation of diverse compound libraries for pharmaceutical screening [2]. The following diagram illustrates this regioselectivity control.

regio_control Osimertinib Osimertinib (Complex Substrate) BaseChoice Base Condition Osimertinib->BaseChoice PathA K₂CO₃ (Inorganic Base) BaseChoice->PathA Selects Path PathB t-BuONa (Strong Organic Base) BaseChoice->PathB Selects Path ProductA Acrylamide Terminal C–H Arylation Product PathA->ProductA ProductB Indole C2 Position Arylation Product PathB->ProductB

Critical Notes for the Practitioner

  • Catalyst Optimization: Catalyst-ligand combination significantly impacts yield and selectivity. Screen ligands like BINAP, DPEPhos, and PPh₃ with Pd sources such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ for optimal performance [2] [3].
  • Handling Carbonyl Sources: While formic acid is a convenient CO surrogate, high-pressure carbon monoxide requires specialized autoclave equipment and strict safety protocols [1] [4].
  • Analytical Characterization: Confirm all new indeno[1,2-b]indol-10(5H)-one derivatives by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). Compare melting points and spectral data with literature values when available [1] [2].

References

Application Notes: Indeno[2,1-b]indole Derivatives as OLED Host Materials

Author: Smolecule Technical Support Team. Date: February 2026

Indeno[2,1-b]indole derivatives belong to a class of fused-ring carbazole compounds. Their appeal lies in extended π-electron systems, high thermal stability, tunable frontier orbital energies, and versatile chemical functionalization, making them excellent candidates for emitter and/or host materials in OLEDs [1].

Material Design and Properties

The core design strategy involves using the this compound (or its carbazole-integrated form, indenocarbazole) as a rigid, electron-donating scaffold, often coupled with an electron-accepting unit to create a bipolar host material with a donor-acceptor (D-A) architecture.

  • Molecular Design: A prominent example is the molecule PI-IDC (7,7-dimethyl-5-(4-(1-phenyl-1H-phenanthro[9,10-d]imidazole-2-yl)phenyl)-5,7-dihydroindeno[2,1-b]carbazole). In this structure [2]:

    • Donor (D): The 7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole (IDC) unit serves as a rigid, π-extended donor.
    • Acceptor (A): The phenanthroimidazole (PI) unit acts as the electron acceptor. This D-A configuration promotes bipolar charge transport, which is crucial for balancing holes and electrons within the emissive layer.
  • Key Photophysical and Thermal Properties: The rigid, planar structure of the indenocarbazole donor imparts high triplet energy, which is essential for preventing exciton energy back-transfer from the guest emitter to the host [1]. It also contributes to excellent thermal and morphological stability, as evidenced by high glass transition temperatures (Tg), which helps form uniform and stable amorphous films [2] [3].

Device Performance and Optimization

Devices utilizing these hosts have demonstrated high efficiency and stability.

Table 1: Performance Summary of OLEDs Using Indenocarbazole-Based Hosts

Host Material Emitter Type Device Color Max. External Quantum Efficiency (EQE) Key Performance Features Source
PI-IDC Phosphorescent Red 22.14% (at 1000 cd/m²) Low efficiency roll-off at high brightness [2]
PI-IDC Phosphorescent Green Not Specified Luminance of 16,260 cd/m² [2]
INDY (Indole-based, for reference) Phosphorescent Green Not Specified 27.33 cd/A, 12.26 lm/W (solution-processed) [3]
INDY (Indole-based, for reference) Phosphorescent Red 12.61% 17.20 cd/A, 9.82 lm/W (solution-processed) [3]
  • Co-host Systems: To further optimize charge balance, indenocarbazole-based hole-transporting hosts can be blended with electron-transporting materials (e.g., CN-T2T) in a co-host system. This strategy has been shown to enhance device efficiency and operational stability compared to single-host systems [4].
  • Solution Processability: Some indole-based bipolar hosts demonstrate good performance in solution-processed devices, achieving high current and power efficiencies for green and red PHOLEDs, highlighting the versatility of this molecular family for different fabrication methods [3].

Experimental Protocols

This section outlines general methodologies for synthesizing and characterizing this compound-derived host materials, based on procedures reported in the literature.

Protocol 1: Synthesis of D-A Type Indenocarbazole Hosts

The following workflow details the key steps for creating a molecule like PI-IDC.

G Start Start: Reaction Planning S1 Synthesis of Indolocarbazole Intermediate (IDC) Start->S1 S2 Synthesis of Acceptor Intermediate (PI) Start->S2 S3 Buchwald-Hartwig Amination (Coupling) S1->S3 S2->S3 S4 Purification & Isolation S3->S4 End End: Characterization S4->End

  • Objective: To synthesize a donor-acceptor bipolar host molecule via a metal-catalyzed cross-coupling reaction [2].
  • Materials: All reagents and solvents are obtained from commercial suppliers and used without further purification unless specified.
  • Procedure:
    • Synthesis of Intermediate 1 (PI derivative): A phenanthroimidazole derivative is typically synthesized via the Debus-Radziszewski method, involving a one-pot condensation reaction [2].
    • Synthesis of Intermediate 2 (IDC derivative): The indenocarbazole donor unit is functionalized with reactive groups (e.g., aryl halides) for subsequent coupling.
    • Buchwald-Hartwig Amination Coupling: The key step involves coupling the PI acceptor and IDC donor units. This reaction is typically performed under inert atmosphere using a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) and a phosphine ligand (e.g., XPhos, SPhos) in a solvent like toluene or 1,4-dioxane, with a base such as sodium tert-butoxide or cesium carbonate. The reaction mixture is heated to reflux for 12-48 hours [2].
    • Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous MgSO₄ or Na₂SO₄ and concentrated. The crude product is purified by silica gel column chromatography and/or train sublimation to achieve high purity for OLED fabrication [2].
Protocol 2: Characterization of Host Materials and OLED Fabrication

After synthesis, materials and devices must be rigorously characterized.

  • Material Characterization:

    • Structural Analysis: Confirm molecular structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [4].
    • Thermal Analysis: Determine thermal stability and phase transitions using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to measure decomposition temperature (Td) and glass transition temperature (Tg) [4] [3].
    • Photophysical Analysis:
      • Use UV-Vis absorption and Photoluminescence (PL) spectroscopy to determine singlet and triplet energy levels.
      • Measure photoluminescence quantum yield (PLQY) using an integrating sphere.
    • Electrochemical Analysis: Perform Cyclic Voltammetry (CV) to estimate HOMO/LUMO energy levels.
    • Theoretical Calculation: Conduct Density Functional Theory (DFT) calculations to visualize frontier molecular orbital distribution and understand charge transfer properties [2].
  • OLED Fabrication & Testing:

    • Substrate Cleaning: Clean ITO-patterned glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
    • Thin-Film Deposition: Deposit organic layers sequentially via thermal evaporation under high vacuum (<5×10⁻⁴ Pa). The host and guest emitters are co-evaporated to form the emissive layer (EML) [2].
    • Device Structure: A typical structure is: ITO (Anode) / HAT-CN (Hole Injection Layer) / TCTA (Hole Transport Layer) / EML: Host + Guest (Emissive Layer) / Electron Transport Layer (ETL) / LiF (Electron Injection Layer) / Al (Cathode) [2].
    • Device Characterization: Measure current-density-voltage characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) in an integrating sphere connected to a source meter and a spectrometer [2].

Key Considerations for Researchers

  • Structure-Property Relationship: Subtle structural changes, such as the length of alkyl side chains on the carbazole core, can significantly impact thermal properties, film morphology, and ultimately device performance and stability [4].
  • Purity is Paramount: High-purity materials are essential for optimal device performance. Trace impurities can act as charge traps or luminescence quenchers. Rigorous purification like gradient vacuum sublimation is critical [5].

Conclusion

This compound and its derivatives represent a highly promising class of materials for developing high-performance OLED host materials. Their rigid, planar structure facilitates the creation of hosts with high triplet energy, excellent thermal stability, and balanced bipolar charge transport. By following the molecular design principles and experimental protocols outlined above, researchers can effectively synthesize and optimize these materials for efficient and stable OLED devices.


References

Application Notes and Protocols for Indeno[2,1-b]indole-Based Organic Photovoltaics: Synthesis, Computational Screening, and Device Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Indeno[2,1-b]indole in Organic Photovoltaics

This compound represents a promising fused bicyclic system that has garnered significant attention in the field of organic photovoltaics (OPVs) due to its unique electronic properties and structural versatility. This molecular framework consists of an indole moiety (benzopyrrole) fused with an indene unit (benzocyclopentadiene), creating a rigid, planar, and extensively conjugated system that facilitates excellent charge transport properties. The compound's molecular formula is C₁₅H₉N, with a molecular weight of 203.24 g/mol, featuring a distinct aromatic configuration that contributes to its high thermal stability and favorable electronic characteristics for solar energy applications [1].

The significance of this compound derivatives in organic photovoltaics stems from their electron-rich nature and extended π-conjugation, which enables efficient light harvesting and charge separation—two critical processes in photovoltaic energy conversion. The nitrogen atom in the indole ring introduces regions of high electron density, facilitating participation in charge-transfer interactions that are essential for high-performance organic solar cells. These materials have demonstrated particular utility in both polymer solar cells and dye-sensitized solar cells (DSSCs), offering researchers a versatile molecular platform for developing next-generation photovoltaic technologies [2] [3]. The global shift toward renewable energy sources has accelerated research into organic photovoltaics as promising alternatives to conventional silicon-based solar cells, with this compound-based materials emerging as important candidates in this rapidly evolving field.

Molecular Design Strategies

Core Molecular Structure and Properties

The This compound framework possesses several intrinsic properties that make it particularly suitable for photovoltaic applications. Its planar structure and extended π-conjugation system enable efficient electron delocalization, which enhances charge carrier mobility—a critical parameter for solar cell performance. The molecular rigidity of this fused ring system contributes to high thermal stability, allowing it to withstand the operational temperatures encountered in photovoltaic devices. Spectroscopic analysis reveals distinct NMR signals for aromatic protons in the δ 7.2–8.5 ppm range, while X-ray crystallography studies show bond lengths of approximately 1.38–1.42 Å for the conjugated double bonds, consistent with extensive aromatic delocalization [1].

The electronic properties of the this compound core can be modified through strategic molecular engineering. The nitrogen atom in the indole ring creates electron-rich regions that participate in charge-transfer interactions, while the fused indene unit extends the π-system, reducing the band gap and enhancing light absorption capabilities. These inherent characteristics make this compound an excellent building block for both donor and acceptor materials in organic solar cells, with its high electron affinity (EA = -3.1 eV) particularly beneficial for charge separation and transport processes in photovoltaic devices [1].

Molecular Engineering Approaches

Table 1: Key Molecular Modifications for Performance Enhancement

Modification Type Specific Approach Impact on Properties Performance Outcome
Donor-Acceptor Architecture Alternating donor-acceptor segments in polymer backbone Enhanced intramolecular charge transfer, reduced bandgap PCE up to 3.72% in PIIDTBT polymer devices [2]
End-Capped Unit Engineering Introduction of electron-withdrawing end groups (DF1-DF5 series) Lowered LUMO energy, red-shifted absorption λmax up to 844.58 nm, Eg as low as 1.82 eV [4] [5]
π-Bridge Incorporation Thiophene spacers between donor and acceptor units Increased conjugation length and planarity Improved hole mobility (1.94×10⁻⁴ cm²/V·s) [2]
Side Chain Optimization Alkyl chains (octyl) on sp³ carbon of indene ring Enhanced solubility without disrupting conjugation Better film formation and device processability [2]
Asymmetric Design Unidirectional replacement technique in INTIC derivatives Increased dipole moment, enhanced molecular stacking Higher PCE values in asymmetric vs symmetric designs [5]

The donor-acceptor (D-A) architecture represents one of the most effective strategies for optimizing this compound-based photovoltaic materials. This approach involves constructing polymeric or molecular structures with alternating electron-rich (donor) and electron-deficient (acceptor) segments, creating a "push-pull" system that enhances intramolecular charge transfer. When this compound is incorporated as a donor moiety in combination with acceptors like benzothiadiazole (BT), the resulting materials exhibit deep-lying HOMO energy levels (around -5.37 eV), which contribute to higher open-circuit voltage (VOC) in devices [2].

End-capped unit engineering has proven particularly successful in optimizing the properties of this compound-based non-fullerene acceptors. Computational studies on the INTIC derivative series (DF1-DF5) demonstrated that introducing strongly electron-withdrawing end groups can significantly reduce the band gap energy (Eg) to as low as 1.82 eV while extending absorption maxima (λmax) into the near-infrared region (up to 844.58 nm). These modifications enhance light-harvesting capabilities and improve electronic properties, potentially leading to higher short-circuit current density (JSC) and power conversion efficiency (PCE) [4] [5]. The strategic incorporation of thiophene π-bridges further enhances molecular planarity and extends conjugation, improving charge transport properties as evidenced by increased hole mobility values.

Synthesis Protocols

Core this compound Synthesis

The synthesis of the this compound core structure can be accomplished through several well-established methodologies, each with distinct advantages and limitations. The Friedel-Crafts alkylation and cyclization approach involves reacting 2-phenylindole derivatives with α,β-unsaturated ketones in the presence of Lewis acids such as AlCl₃, followed by acid-catalyzed cyclization. This method yields the target tetracyclic structure with moderate efficiency (45-60% yield) and offers scalability advantages, though it requires precise control of reaction conditions to prevent over-oxidation [1].

A more recent advancement employs photo-Nazarov cyclization of 3-acylindole precursors to construct the indeno[1,2-b]indole core. This innovative approach involves irradiating a solution of 3-acetylindole in acetonitrile with UV light (λ = 300 nm), which induces a 6π-electrocyclic ring closure to form the tetracyclic structure with superior regioselectivity and improved yields (70-75%). This method has proven particularly valuable in synthesizing natural product analogs like janthitrem B, demonstrating its versatility and efficiency [1].

Table 2: Comparison of Synthetic Methods for this compound Core

Method Starting Materials Reaction Conditions Yield (%) Key Advantages Limitations
Friedel-Crafts 2-Phenylindole, α,β-unsaturated ketones AlCl₃, acid-catalyzed cyclization 45-60 Scalability, established protocol Stringent condition control required
Photo-Nazarov Cyclization 3-Acylindole precursors UV light (λ = 300 nm), acetonitrile 70-75 Superior regioselectivity, higher yields Specialized equipment needed
Fischer Indole Method Indanone, phenyl hydrazine Acid-catalyzed cyclization (HCl) Moderate Direct route to tetracycle fused system -

The synthetic protocol for the Fischer Indole method represents another viable approach, as demonstrated in the synthesis of indeno[1,2-b]indole derivatives for conjugated polymers. This route begins with indanone and phenyl hydrazine dissolved in absolute ethanol and refluxed at 80°C to form an intermediate phenylhydrazone, which is subsequently cyclized using concentrated HCl to yield the tetracycle fused π-conjugated indenoindole system [2].

Polymer and Derivative Synthesis

For photovoltaic applications, the this compound core typically requires further functionalization and incorporation into larger conjugated systems. The synthesis of π-conjugated ladder-type polymers based on indeno[1,2-b]indole donors and benzothiadiazole acceptors has been successfully achieved through Suzuki polymerization methods. A representative synthesis involves the following steps:

  • Alkyl chain introduction: Installation of solubilizing alkyl chains (e.g., octyl groups) on the sp³ carbon of the indene ring to enhance solubility and processability.
  • Bromination: Electrophilic bromination to introduce reactive sites for polymerization.
  • Suzuki cross-coupling: Polymerization with benzothiadiazole derivatives using tetrakis(triphenylphosphine)palladium(0) as a catalyst.
  • Purification: Sequential purification steps including precipitation in methanol, Soxhlet extraction with various solvents (methanol, acetone, hexane), and recovery in chloroform [2].

This approach has yielded polymers such as PIIBT and PIIDTBT, with the latter incorporating thiophene π-spacer units between the indeno[1,2-b]indole donor and benzothiadiazole acceptor to extend conjugation and enhance planarity. The molecular weights achieved through this method are typically in the range of Mn = 14,200-15,500 g/mol with PDI of 1.92-2.08, as determined by gel permeation chromatography (GPC) against polystyrene standards [2].

For D-π-A type organic dyes used in dye-sensitized solar cells (DSSCs), the synthesis involves creating structures with indeno[1,2-b]indole as the electron donor, a benzene or thiophene ring as the π-bridge, and various acceptor groups (cyanoacrylic acid, rhodanine-3-acetic acid, or 2-(1,1-dicyanomethylene)rhodanine [DCRD]). The synthetic route typically proceeds through five major steps: (1) synthesis of the intermediate compound 1, (2) consecutive two-step alkylation reactions, (3) bromination, (4) Suzuki cross-coupling, and (5) Knoevenagel condensation to attach the acceptor groups [3].

G Start Start Synthesis Method1 Friedel-Crafts Method Yield: 45-60% Start->Method1 Method2 Photo-Nazarov Method Yield: 70-75% Start->Method2 Method3 Fischer Indole Method Start->Method3 Core Indeno[1,2-b]indole Core Method1->Core Method2->Core Method3->Core Func1 Alkyl Chain Introduction (Enhanced solubility) Core->Func1 Func2 Bromination (Reactive sites for polymerization) Func1->Func2 Poly Suzuki Polymerization with acceptor units Func2->Poly Final Functionalized Polymer for OPV applications Poly->Final

Computational Screening and Characterization Protocols

Machine Learning-Assisted Property Prediction

Machine learning (ML) approaches have revolutionized the discovery and optimization of this compound-based photovoltaic materials by enabling rapid prediction of key properties without resource-intensive synthetic procedures and experimental characterization. Recent studies have demonstrated the successful application of ML models to predict exciton binding energy (Eb)—a critical parameter for organic solar cell performance—using datasets comprising 1631 data points. These models achieved impressive R² values of 0.88-0.98 during Eb predictions, indicating high predictive accuracy [6].

The standard protocol for ML-assisted screening involves:

  • Dataset compilation: Curating experimental and computational data for indeno-fluorene donors and related structures, including electronic properties, molecular descriptors, and experimental performance metrics.
  • Descriptor calculation: Computing relevant molecular descriptors such as valence molecular connectivity indices, electronic parameters, and structural features.
  • Model training: Implementing multiple ML algorithms (including neural networks, random forest, and support vector machines) to identify the most accurate predictive models.
  • Validation: Comparing predicted values with experimental results to verify model accuracy and refine parameters.
  • Virtual screening: Applying trained models to large virtual libraries of candidate structures to identify promising candidates for synthesis [6].

This approach significantly accelerates the materials discovery process, allowing researchers to focus experimental efforts on the most promising candidates with predicted high performance, thereby reducing development time and costs.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations provide invaluable insights into the electronic properties and structure-property relationships of this compound-based photovoltaic materials. The standard computational protocol involves:

  • Geometry optimization: Initial structural optimization using functionals such as B3LYP, ωB97XD, CAM-B3LYP, or MPW1PW91 with basis set 6-31G(d,p) to identify the lowest energy configuration.
  • Electronic property calculation: Determination of frontier molecular orbitals (HOMO/LUMO), energy levels, band gaps, and excitation energies using time-dependent DFT (TD-DFT) approaches.
  • Solvent effects modeling: Incorporation of solvent environments (e.g., dichloromethane, chloroform) using polarizable continuum models (PCM) to simulate experimental conditions.
  • Spectroscopic prediction: Calculation of UV-visible absorption spectra, vibrational frequencies, and other spectroscopic properties for comparison with experimental data [4] [5].

For this compound derivatives, the B3LYP functional with 6-31G(d,p) basis set has been identified as particularly appropriate, providing theoretical λmax values that closely match experimental measurements (e.g., 752 nm for INTIC derivatives in chloroform) [5].

Table 3: Key Computational Parameters for this compound Derivatives

Computational Method Application Key Output Parameters Typical Values for Optimized Structures
DFT/B3LYP/6-31G(d,p) Geometry optimization, FMO analysis HOMO/LUMO energies, Band gap (Eg) Eg = 1.82-2.10 eV [5]
TD-DFT Excited state properties Absorption maxima (λmax), Excitation energy λmax = 844.58 nm (DF5) [5]
PDOS Analysis Electron density distribution Charge localization patterns Donor/acceptor contribution quantification
TDM Analysis Electron-hole coherence Exciton binding, Charge transfer character Interfacial charge separation efficiency
MEP Analysis Molecular reactivity Electrostatic potential surfaces Nucleophilic/electrophilic reaction sites

Additional computational analyses include Partial Density of States (PDOS) to quantify the contribution of different molecular fragments to frontier orbitals, Transition Density Matrix (TDM) analysis to evaluate electron-hole coherence and charge transfer characteristics, and Molecular Electrostatic Potential (MEP) mapping to identify reactive sites. These comprehensive computational protocols enable researchers to predict photovoltaic performance and guide molecular design before undertaking complex synthetic procedures [5].

Device Fabrication and Testing Protocols

Bulk Heterojunction Solar Cell Fabrication

The fabrication of bulk heterojunction (BHJ) polymer solar cells incorporating this compound-based materials follows well-established protocols with specific optimization for these particular materials. The standard procedure involves:

  • Substrate preparation: Cleaning patterned indium tin oxide (ITO) glass substrates sequentially with detergent, deionized water, acetone, and isopropyl alcohol via sonication, followed by oxygen plasma treatment to enhance surface wettability.
  • Hole transport layer deposition: Spin-coating poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solutions onto ITO substrates at 5000 rpm for 40 seconds, followed by thermal annealing at 150°C for 20 minutes in air to form a uniform layer approximately 40 nm thick.
  • Active layer preparation: Preparing blend solutions of this compound-based polymers (e.g., PIIDTBT) with fullerene derivatives (e.g., PC₇₁BM) in chlorobenzene or dichlorobenzene solvents with typical concentrations of 10-20 mg/mL. The donor-acceptor ratio is typically optimized in the range of 1:1 to 1:4 (w/w).
  • Active layer deposition: Spin-coating the active layer solution in a nitrogen-filled glove box, with spinning speeds adjusted to achieve film thicknesses of 80-120 nm.
  • Electrode evaporation: Thermal evaporation of cathode materials (typically calcium/aluminum or lithium fluoride/aluminum) under high vacuum (<2×10⁻⁶ Torr) to complete the device structure [2].

For indeno[1,2-b]indole-co-benzothiadiazole-based polymers such as PIIDTBT, the optimized device fabrication conditions include active layer annealing at 80°C for 10 minutes and the use of chlorobenzene as the processing solvent, yielding power conversion efficiencies up to 3.72% [2].

Performance Characterization and Metrics

Comprehensive characterization of this compound-based photovoltaic devices involves both standardized testing protocols and specialized analytical techniques:

  • Current-density-voltage (J-V) measurements: Performing J-V curves under simulated AM 1.5G solar illumination (100 mW/cm²) using calibrated solar simulators to determine key performance parameters including power conversion efficiency (PCE), open-circuit voltage (VOC), short-circuit current density (JSC), and fill factor (FF).
  • External quantum efficiency (EQE): Measuring the spectral response of devices across relevant wavelength ranges (typically 300-900 nm) to quantify photon-to-electron conversion efficiency at different energies.
  • Hole mobility characterization: Determining charge carrier mobility through space-charge-limited current (SCLC) measurements using hole-only device structures with configuration ITO/PEDOT:PSS/active layer/Au.
  • Morphological analysis: Investigating active layer morphology using atomic force microscopy (AFM) to assess surface roughness and phase separation characteristics.
  • Photophysical characterization: Employing techniques such as UV-visible absorption spectroscopy, photoluminescence quenching, and cyclic voltammetry to correlate device performance with material properties [2].

For this compound-based small molecule acceptors in organic solar cells, optimized devices have demonstrated promising performance metrics including VOC values up to 1.37 V, minimal binding energies as low as 0.34 eV, and dipole moments as high as 21.98 D, contributing to enhanced power conversion efficiencies [5].

G Start Device Fabrication Start Substrate ITO Substrate Cleaning (Detergent, DI water, acetone, IPA) Start->Substrate Plasma Oxygen Plasma Treatment (Enhanced wettability) Substrate->Plasma HTL Hole Transport Layer Deposition (PEDOT:PSS spin-coating) Annealing: 150°C for 20 min Plasma->HTL Active Active Layer Preparation (Donor:Acceptor blend solution) Solvent: Chlorobenzene HTL->Active Spincoat Active Layer Deposition (Spin-coating in N₂ glove box) Thickness: 80-120 nm Active->Spincoat Anneal Thermal Annealing (80°C for 10 min) Spincoat->Anneal Electrode Cathode Evaporation (Ca/Al or LiF/Al) Vacuum: <2×10⁻⁶ Torr Anneal->Electrode Test Performance Characterization (J-V, EQE, SCLC, AFM) Electrode->Test

Performance Optimization and Structure-Property Relationships

Key Structure-Property Relationships

Through extensive experimental and computational studies, several critical structure-property relationships have emerged for this compound-based photovoltaic materials:

  • Planarity and conjugation effects: The planar structure of the this compound core enhances π-π stacking between molecular backbones, leading to improved hole mobility and short-circuit current density (JSC). Incorporation of thiophene π-spacer units in polymers like PIIDTBT significantly increases planarity, resulting in enhanced light-harvesting ability and hole mobility (1.94 × 10⁻⁴ cm²/V·s) compared to analogous structures without π-spacers [2].

  • Energy level modulation: Strategic molecular design enables precise control of HOMO and LUMO energy levels. This compound-based polymers such as PIIDTBT exhibit deep-lying HOMO levels (-5.37 eV), which contribute to higher open-circuit voltage (VOC) in devices. End-group engineering in small molecule acceptors allows for further tuning of LUMO levels, optimizing the energy offset with donor materials for efficient charge separation while minimizing energy loss [4] [2].

  • Alkyl chain effects: The introduction of solubilizing alkyl chains (e.g., octyl groups) on the sp³ carbon of the indene ring enhances processability without significantly disrupting the conjugated backbone. These chains improve solubility in organic solvents, enabling better film formation and device performance, while the specific positioning of these chains minimizes steric interactions with the planar conjugated system [2] [3].

  • Dipole moment enhancement: Asymmetric design strategies in this compound-based acceptors increase dipole moments (up to 21.98 D in DF2), promoting stronger intermolecular interactions and enhanced molecular stacking in solid-state films, which improves charge transport properties and device performance [5].

Performance Comparison and Optimization Strategies

Table 4: Performance Summary of this compound-Based Photovoltaic Materials

Material Type Device Structure VOC (V) JSC (mA/cm²) FF (%) PCE (%) Key Features
PIIDTBT Polymer [2] ITO/PEDOT:PSS/PIIDTBT:PC₇₁BM/Ca/Al 0.85 8.18 53.5 3.72 Thiophene π-spacer, deep HOMO (-5.37 eV)
PIIBT Polymer [2] ITO/PEDOT:PSS/PIIBT:PC₇₁BM/Ca/Al 0.90 4.07 49.1 1.80 Without π-spacer, higher VOC
QX15 Dye [3] DSSC with cyanoacrylic acid acceptor 0.81 11.0 - 6.29 Indeno[1,2-b]indole donor, benzene π-bridge
QX18 Dye [3] DSSC with DCRD acceptor, thiophene bridge 0.66 13.8 - 6.23 Thiophene π-bridge, broader absorption
DF5 Acceptor [5] Computational prediction - - - - Lowest bandgap (1.82 eV), NIR absorption

Optimization strategies for this compound-based photovoltaic materials include:

  • π-Bridge engineering: Incorporating thiophene spacers between donor and acceptor units extends conjugation and enhances planarity, as demonstrated by the superior performance of PIIDTBT compared to PIIBT (3.72% vs 1.80% PCE) [2].

  • End-group selection: For small molecule acceptors, strongly electron-withdrawing end groups such as those in the DF series (DF1-DF5) reduce band gaps and extend absorption into the near-infrared region, potentially enhancing light harvesting and current generation [5].

  • Blend composition optimization: Systematic variation of donor-acceptor ratios in bulk heterojunction devices, typically in the range of 1:1 to 1:4 (w/w), to achieve optimal phase separation and bicontinuous networks for efficient charge separation and transport.

  • Processing conditions: Control of solvent selection, solution concentration, thermal annealing temperature, and time to optimize active layer morphology and device performance. For indeno[1,2-b]indole-based polymers, chlorobenzene with annealing at 80°C for 10 minutes has proven effective [2].

The application of machine learning-assisted design has further accelerated the optimization process, enabling researchers to efficiently explore vast chemical spaces and identify promising molecular structures with predicted high performance before undertaking complex synthetic procedures [6].

Conclusion and Future Perspectives

This compound-based materials represent a promising class of compounds for organic photovoltaic applications, offering a versatile molecular platform that can be engineered for both polymer solar cells and dye-sensitized solar cells. The protocols outlined in this document provide comprehensive guidance for the synthesis, computational screening, device fabrication, and performance optimization of these materials. Key advantages of the this compound system include its inherent planarity, extended π-conjugation, and tunable electronic properties, which enable the rational design of materials with optimized energy levels, absorption characteristics, and charge transport properties.

Future research directions for this compound-based photovoltaics include the development of multi-component systems with complementary absorption profiles, further refinement of asymmetric design strategies to enhance dipole moments and molecular packing, and integration of machine learning approaches with high-throughput experimentation to accelerate materials discovery. Additionally, the application of these materials in tandem solar cell architectures and emerging photovoltaic technologies represents promising avenues for achieving higher power conversion efficiencies. As research in this field continues to advance, this compound-based materials are positioned to play an increasingly important role in the development of efficient, stable, and commercially viable organic photovoltaics.

References

Comprehensive Application Notes and Protocols: Indeno[1,2-b]indole Derivatives as CK2 Protein Kinase Inhibitors in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CK2 as a Therapeutic Target in Oncology

Protein kinase CK2 (formerly known as casein kinase II) is a serine/threonine kinase that plays a fundamental role in cellular homeostasis and is frequently dysregulated in cancer. CK2 exists as a tetrameric holoenzyme composed of two catalytic subunits (CK2α and/or CK2α') and two regulatory subunits (CK2β) [1] [2]. Unlike most kinases, CK2 is constitutively active and does not require activation by upstream signaling events. CK2 phosphorylates hundreds of substrates involved in critical cellular processes including cell growth, proliferation, apoptosis, migration, and DNA repair [1] [2]. The kinase is recognized as a master regulator of multiple signaling pathways commonly dysregulated in cancer, such as PI3K/Akt, NF-κB, Wnt/β-catenin, and JAK/STAT pathways [2].

In cancer cells, CK2 is often overexpressed and its elevated levels are associated with poor prognosis in multiple cancer types [3] [2]. CK2 exerts anti-apoptotic functions and promotes cell survival through multiple mechanisms, including phosphorylation of caspase substrates and stabilization of anti-apoptotic proteins [2] [4]. Importantly, cancer cells display a non-oncogene addiction to CK2, making it an attractive therapeutic target [4]. The indeno[1,2-b]indole scaffold has emerged as a promising chemical platform for developing potent and effective CK2 inhibitors with demonstrated anticancer activity across various tumor models [5] [6].

Quantitative Profiling of Indeno[1,2-b]indole CK2 Inhibitors

Inhibitory Potency and Physicochemical Properties

Table 1: Biochemical profiling of lead indeno[1,2-b]indole derivatives and reference compounds

Compound CK2 IC₅₀ (nM) Molecular Weight (g/mol) Cellular CK2 Inhibition Intracellular Concentration
5a-2 25 nM 323.39 >75% at 20 µM 408.3 nM
CX-4945 (Silmitasertib) 3.7 nM 364.97 >75% at 20 µM 119.3 nM
4p 25 nM 379.45 ~70% at 20 µM Not determined
AB668 (bivalent) Ki = 41 nM Not specified Caspase-3 activation Not determined

The indeno[1,2-b]indole derivative 5a-2 (5-isopropyl-4-methoxy-7-methyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione) demonstrates potent inhibition of CK2 with an IC₅₀ of 25 nM in biochemical assays [5]. Although this value is slightly higher than the reference inhibitor CX-4945 (IC₅₀ = 3.7 nM), compound 5a-2 achieves significantly higher intracellular concentrations (408.3 nM vs. 119.3 nM), explaining its comparable efficacy in cellular CK2 inhibition assays [5]. Structure-activity relationship (SAR) studies have revealed that an N-isopropyl group at position 5, an alkyl group at position 7, and an alkoxy group at position 4 are critical for optimizing the inhibitory potential of indeno[1,2-b]indole derivatives [5].

Anticancer Activity Across Tumor Models

Table 2: Antiproliferative and anti-migratory effects of indeno[1,2-b]indole derivatives

Cancer Type Cell Line Compound Effect on Viability/ proliferation Anti-migratory Activity Apoptosis Induction
Prostate LNCaP 5a-2 Moderate inhibition Strong inhibition (~70%) Moderate
Lung A549 5a-2 IC₅₀ = 0.8 µM Significant inhibition Not specified
Skin A431 5a-2 >75% CK2 inhibition at 20 µM Not specified Not specified
Renal 786-O AB668 Reduced viability Not specified Caspase-3 activation
Various Panel of 140 lines SGC-CK2-1 Limited effects Not applicable Not applicable

The indeno[1,2-b]indole derivative 5a-2 demonstrates broad-spectrum anticancer activity across multiple tumor cell lines, including A431 (skin), A549 (lung), and LNCaP (prostate) models [5]. In A549 lung carcinoma cells, 5a-2 exhibits an IC₅₀ of 0.8 µM, comparable to the clinical candidate CX-4945 (IC₅₀ = 0.5 µM) [7]. Live-cell imaging studies have revealed differential biological responses to various CK2 inhibitors: while CX-4945 exhibits stronger pro-apoptotic effects, 5a-2 demonstrates more potent anti-migratory activity [5]. This functional specialization appears linked to differences in subcellular localization, with 5a-2 predominantly localized in the cytoplasm (71%) while CX-4945 shows greater nuclear accumulation (49%) [5].

Experimental Protocols for Evaluating Indeno[1,2-b]indole CK2 Inhibitors

Protocol 1: Biochemical CK2 Inhibition Assay Using Capillary Electrophoresis

Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of indeno[1,2-b]indole derivatives against purified CK2 holoenzyme.

Materials and Reagents:

  • Human CK2 holoenzyme (commercial source or purified from recombinant expression)
  • ATP solution (100 µM working concentration in assay buffer)
  • CK2 substrate peptide RRRDDDSDDD (190 µM in assay buffer)
  • Kinase buffer: 50 mM Tris/HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂
  • Assay buffer: 25 mM Tris/HCl pH 8.5, 150 mM NaCl, 5 mM MgCl₂
  • EDTA solution (5 mM for reaction termination)
  • Test compounds: Indeno[1,2-b]indole derivatives dissolved in DMSO (10 mM stock solutions)

Procedure:

  • Prepare inhibitor solutions by adding 2 µL of compound stock (in DMSO) to 78 µL kinase buffer containing 0.25 µg CK2 holoenzyme.
  • Pre-incubate the inhibitor-enzyme mixtures at 37°C for 10 minutes.
  • Initiate the phosphorylation reaction by adding 120 µL assay buffer containing substrate peptide (190 µM) and ATP (100 µM).
  • Incubate at 37°C for 15 minutes to allow phosphorylation.
  • Terminate the reaction by transferring samples to ice and adding EDTA to a final concentration of 5 mM.
  • Analyze phosphorylation levels using capillary electrophoresis as described by Gratz et al. [5].
  • Test each inhibitor at nine different concentrations and include appropriate controls (DMSO without inhibitor for 0% inhibition, and no ATP for background subtraction).

Data Analysis: Calculate percentage inhibition relative to DMSO control and determine IC₅₀ values using non-linear regression analysis (four-parameter logistic curve) with appropriate software (GraphPad Prism, R, etc.).

Protocol 2: Cellular Uptake and Intracellular Concentration Determination

Purpose: To quantify intracellular accumulation of indeno[1,2-b]indole derivatives using HPLC-MS/MS.

Materials and Reagents:

  • Cancer cell lines (A431, A549, or LNCaP)
  • Complete cell culture media appropriate for each cell line
  • Indeno[1,2-b]indole test compounds (10 mM stock solutions in DMSO)
  • HPLC-MS/MS system with appropriate analytical column
  • Internal standards for quantification
  • Extraction solvent: methanol:water (80:20, v/v) with 0.1% formic acid

Procedure:

  • Seed cells in appropriate culture vessels and allow to adhere overnight.
  • Treat cells with 20 µM test compound for 4 hours (or desired time point).
  • Remove treatment media and wash cells twice with ice-cold PBS.
  • Lyse cells using extraction solvent and collect lysates.
  • Centrifuge lysates at 14,000 × g for 15 minutes at 4°C to remove insoluble material.
  • Analyze supernatants using HPLC-MS/MS with multiple reaction monitoring (MRM).
  • Quantify compound concentrations using standard curves prepared in blank cell lysates.

Data Analysis: Normalize intracellular compound concentrations to total cellular protein content and calculate the intracellular accumulation ratio relative to extracellular concentration.

Protocol 3: Live-Cell Imaging for Apoptosis and Migration Assessment

Purpose: To evaluate functional responses to indeno[1,2-b]indole treatment using real-time live-cell imaging.

Materials and Reagents:

  • Incucyte Live-Cell Analysis System or equivalent
  • Cancer cell lines of interest
  • Apoptosis dye (e.g., Incucyte Caspase-3/7 Green Apoptosis Assay Reagent)
  • Cell culture plates compatible with live-cell imaging
  • Complete cell culture media

Procedure for Apoptosis Monitoring:

  • Seed cells in imaging-compatible plates at appropriate density.
  • Pre-incubate with apoptosis dye according to manufacturer's instructions.
  • Treat cells with indeno[1,2-b]indole derivatives at desired concentrations.
  • Place plates in live-cell imaging system and program for periodic scanning (e.g., every 2 hours).
  • Monitor caspase-3/7 activation (green fluorescence) and morphological changes associated with apoptosis over 24-72 hours.

Procedure for Migration Monitoring:

  • Seed cells in specialized migration plates (e.g., with inserts to create cell-free gaps).
  • Allow cells to form confluent monolayers, then create defined cell-free gaps.
  • Treat with test compounds and monitor gap closure through periodic imaging.
  • Quantify migration rates by measuring remaining gap area over time using image analysis software.

Data Analysis: Calculate apoptosis index (caspase-positive objects/total objects) or migration rate (change in gap area over time) for treated versus control cells.

Mechanism of Action and Signaling Pathways

CK2 Signaling Networks in Cancer

G cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway cluster_apoptosis Apoptosis Regulation cluster_DNA DNA Damage Response cluster_MDR Drug Resistance Mechanisms CK2 CK2 PTEN PTEN (Tumor Suppressor) CK2->PTEN Phosphorylates Inactivates Akt Akt Activation CK2->Akt Phosphorylates Ser129 PDK1 PDK1 CK2->PDK1 Enhances Activity IKK IKK Complex CK2->IKK Activates IkB IκBα (NF-κB Inhibitor) CK2->IkB Phosphorylates Promotes Degradation NFkB NF-κB Transcription Factor CK2->NFkB Phosphorylates Ser529 Caspases Caspase Cascade CK2->Caspases Inhibits Activation BID BID Protein CK2->BID Phosphorylates Prevents Cleavage XRCC1 XRCC1 CK2->XRCC1 Phosphorylates Enhances Repair XRCC4 XRCC4 CK2->XRCC4 Phosphorylates Thr233 Pgp P-glycoprotein (ABCB1) CK2->Pgp Regulates Activity MRP1 MRP1 (ABCC1) CK2->MRP1 Phosphorylates Thr249 BCRP BCRP (ABCG2) CK2->BCRP Modulates Expression PI3K PI3K Signaling PI3K->Akt Activates PTEN->PI3K Inhibits Apoptosis Inhibition of Apoptosis Akt->Apoptosis Suppresses IKK->IkB Phosphorylates IkB->NFkB Sequesters NFkB->Apoptosis Suppresses Caspases->Apoptosis Executes BID->Caspases Activates DNArepair DNA Repair Mechanisms XRCC1->DNArepair Promotes XRCC4->DNArepair Promotes MDR Multidrug Resistance (MDR) Pgp->MDR Mediates MRP1->MDR Mediates BCRP->MDR Mediates

Diagram 1: CK2 signaling networks in cancer biology. CK2 phosphorylates multiple substrates across key cancer-relevant pathways, promoting tumor survival, proliferation, and drug resistance.

The diagram illustrates the pleiotropic nature of CK2 signaling in cancer cells. CK2 simultaneously modulates multiple pro-survival pathways while inhibiting tumor suppressor functions. Through phosphorylation of Akt (at Ser129) and PTEN, CK2 robustly activates the PI3K/Akt signaling axis, a central driver of cell survival and growth [2]. Concurrently, CK2 enhances NF-κB-mediated transcription by promoting IκBα degradation and directly phosphorylating the p65 subunit of NF-κB [2]. The kinase also provides direct anti-apoptotic signaling by phosphorylating caspase substrates like BID, preventing their conversion to pro-apoptotic fragments [2]. Additionally, CK2 contributes to therapy resistance through enhancement of DNA repair mechanisms and regulation of drug efflux pumps [4].

Molecular Interactions with CK2

G Inhibitors CK2 Inhibitor Classes• ATP-competitive (CX-4945)• Allosteric (interface disruptors)• Bivalent (AB668)• Substrate-competitive (CIGB-300) CK2alpha CK2α Catalytic Subunit CK2beta CK2β Regulatory Subunit CK2alpha->CK2beta Dimerization ATP_site ATP-binding Site CK2alpha->ATP_site Contains AlphaD_pocket αD Pocket (Allosteric Site) CK2alpha->AlphaD_pocket Contains Interface α/β Interface CK2alpha->Interface Contains CK2alpha_prime CK2α' Catalytic Subunit CX4945 CX-4945 (Silmitasertib) CX4945->ATP_site Binds Apoptosis_Induction Apoptosis Induction CX4945->Apoptosis_Induction Strong Nuclear Nuclear Localization: 49% CX4945->Nuclear Indenoindole Indeno[1,2-b]indole Derivatives Indenoindole->ATP_site Competes Migration_Inhibition Migration Inhibition Indenoindole->Migration_Inhibition Strong Cytoplasmic Cytoplasmic Localization: 71% Indenoindole->Cytoplasmic AB668 AB668 (Bivalent Inhibitor) AB668->ATP_site Binds AB668->AlphaD_pocket Binds Cell_Death Cancer Cell Death AB668->Cell_Death Induces CIGB300 CIGB-300 (Substrate-targeting) CIGB300->Interface Disrupts Apoptosis_Induction->Cell_Death Migration_Inhibition->Cell_Death

Diagram 2: Molecular interactions of CK2 inhibitors and their functional consequences. Different inhibitor classes target distinct sites on CK2, resulting in varied biological outcomes influenced by subcellular localization.

The molecular interactions between indeno[1,2-b]indole derivatives and CK2 involve competitive binding at the ATP-binding pocket of the catalytic subunits [5]. The flat, tetracyclic structure of indeno[1,2-b]indoles is designed to complement the unique geometry of the CK2 active site, which is notably smaller and more polar than that of other kinases [5] [2]. Recent structural studies with bivalent inhibitors like AB668 reveal that simultaneous engagement of both the ATP-binding site and the adjacent αD allosteric pocket can achieve exceptional selectivity [8]. The subcellular distribution of CK2 inhibitors significantly influences their functional specificity; indeno[1,2-b]indole derivatives predominantly accumulate in the cytoplasmic compartment (71% for 5a-2), correlating with potent anti-migratory effects, while more nuclear-localized inhibitors like CX-4945 exhibit stronger pro-apoptotic activity [5].

Therapeutic Applications and Research Implications

The differential subcellular localization of indeno[1,2-b]indole derivatives opens interesting therapeutic opportunities. The predominant cytoplasmic accumulation of compound 5a-2 makes it particularly suitable for targeting CK2-dependent migration and invasion processes, suggesting potential application in metastasis prevention [5]. Furthermore, the ability of indeno[1,2-b]indole derivatives to achieve high intracellular concentrations despite moderate biochemical potency highlights the importance of cellular pharmacokinetics in drug development.

CK2 inhibition represents a promising strategy to overcome drug resistance in cancer therapy. CK2 modulates multiple resistance mechanisms, including:

  • Drug efflux pumps: CK2 regulates the activity and expression of ABC transporters including P-glycoprotein, MRP1, and BCRP [4].
  • DNA repair pathways: CK2 phosphorylates multiple DNA repair proteins (XRCC1, XRCC4, Rad51), enhancing repair of therapy-induced DNA damage [4].
  • Anti-apoptotic signaling: CK2 maintains pro-survival signaling through multiple pathways including NF-κB and PI3K/Akt [2] [4].

The indeno[1,2-b]indole scaffold provides a versatile platform for developing dual-targeting inhibitors. For instance, structural modifications have yielded compounds that simultaneously inhibit both CK2 and the breast cancer resistance protein ABCG2, potentially addressing multidrug resistance through a single molecular entity [4].

Conclusion and Future Perspectives

Indeno[1,2-b]indole derivatives represent a promising class of CK2 inhibitors with demonstrated efficacy across various cancer models. Their unique subcellular distribution patterns and potent anti-migratory activity differentiate them from other CK2-targeting compounds. The well-established synthetic routes for indeno[1,2-b]indole core formation, including Friedel-Crafts alkylation and photo-Nazarov cyclization, facilitate further medicinal chemistry optimization [7]. Future research directions should explore combination therapies pairing indeno[1,2-b]indole-based CK2 inhibitors with conventional chemotherapeutic agents, targeted therapies, or immunomodulators. Additionally, the development of isoform-selective inhibitors or compounds with tailored subcellular localization patterns may enhance therapeutic precision while minimizing potential off-target effects.

References

Application Notes and Protocols: Indeno[1,2-b]indole-Mediated ABCG2 Transporter Inhibition to Overcome Multidrug Resistance in Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ABCG2-Mediated Multidrug Resistance and Inhibition Strategies

Multidrug resistance (MDR) remains a major clinical challenge in oncology, significantly limiting the efficacy of conventional chemotherapy. One of the primary mechanisms underlying MDR involves the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps that reduce intracellular concentrations of chemotherapeutic agents. Among these transporters, ABCG2 (also known as Breast Cancer Resistance Protein, BCRP) has emerged as a critical mediator of resistance to multiple anticancer drugs, including mitoxantrone, topotecan, methotrexate, and various tyrosine kinase inhibitors. ABCG2 is a "half-transporter" of 655 amino acids that functions as a homodimer, with broad substrate specificity that encompasses numerous chemotherapeutic agents. Its expression is not limited to cancer cells but is also found in normal tissues, including the intestinal epithelium, blood-brain barrier, and mammary glands, where it contributes to the pharmacokinetic profiles of many drugs.

The strategic inhibition of ABCG2 has been pursued as a promising approach to overcome MDR in cancer therapy. However, the development of clinically viable inhibitors has faced significant challenges, including toxicity issues (e.g., fumitremorgin C), lack of specificity, and poor clinical efficacy. Recent research has identified indeno[1,2-b]indole derivatives as a novel class of potent and selective ABCG2 inhibitors with favorable pharmacological properties. These compounds were initially developed as casein kinase II (CK2) inhibitors but were subsequently optimized through structure-activity relationship studies to enhance their ABCG2 inhibitory activity while reducing interaction with CK2, resulting in compounds with improved specificity and reduced cytotoxicity. This application note provides comprehensive experimental protocols and analytical data to support the evaluation of indeno[1,2-b]indole derivatives as ABCG2 inhibitors in multidrug-resistant cancer models.

Structural Optimization and Structure-Activity Relationship (SAR) Analysis

Core Chemical Scaffolds and Modifications

The indeno[1,2-b]indole derivatives investigated as ABCG2 inhibitors comprise two primary structural classes: ketonic tetrahydroindeno[1,2-b]indole-9,10-diones and phenolic 9-hydroxyindeno[1,2-b]indol-10-ones. Structural optimization has focused on modifications at several key positions, including the N5-side chain (typically phenethyl or phenylpropyl groups), substituents on the D-ring (hydroxyl, methoxy, or O-prenyl groups at various positions), and the degree of aromatization of the C-ring. These modifications have demonstrated significant effects on both ABCG2 inhibition potency and specificity relative to other ABC transporters like P-glycoprotein (ABCB1) and MRP1 (ABCC1). The phenolic derivatives generally exhibit enhanced inhibitory potency compared to their ketonic counterparts, with IC₅₀ values frequently below 0.5 μM, while maintaining low cytotoxicity and improved selectivity for ABCG2 over other ABC transporters.

Table 1: Structure-Activity Relationship of Selected Indeno[1,2-b]indole Derivatives

Compound ID Core Structure N5-Substituent D-Ring Substituent ABCG2 IC₅₀ (μM) Selectivity (vs. P-gp/MRP1)
5a Ketonic 2-methoxyphenethyl H 0.25 Selective
5i Ketonic phenethyl 1-OH 0.07 Selective
5h Ketonic phenethyl 1-OH, 7-CH₃ 0.42 Selective
5f Ketonic phenethyl 4-OH 0.18 Selective
5d Ketonic phenethyl 3-OH 2.71 Selective
5n Ketonic 2-methoxyphenethyl 4-O-prenyl 4.09 Selective
6d Phenolic 3-methoxyphenethyl H 0.05* Selective

*Estimated from experimental data [1]

Quantitative Potency and Efficacy Profiles

The inhibitory potency of indeno[1,2-b]indole derivatives has been systematically quantified through multiple assay systems, establishing a comprehensive pharmacological profile for this chemical class. The most potent compounds in the series demonstrate complete inhibition of ABCG2-mediated transport at concentrations of 1-2 μM, with IC₅₀ values ranging from 0.05 to 0.25 μM. Importantly, these compounds exhibit a high ratio between cytotoxicity (IG₅₀) and ABCG2 inhibition potency (IC₅₀), indicating a favorable therapeutic window. Structure-activity relationship studies have revealed that specific structural features dramatically influence inhibitory activity, with the position of hydroxyl groups on the D-ring being particularly critical. For instance, relocation of a hydroxyl group from position 1 to position 3 can result in a 38-fold reduction in potency (comparing compounds 5i and 5d), highlighting the exquisite sensitivity of ABCG2 inhibition to specific molecular interactions.

Table 2: Biological Activity Profiles of Optimized Indeno[1,2-b]indole Derivatives

Parameter Ketonic Derivatives Phenolic Derivatives Reference Compound (Ko143)
Typical IC₅₀ Range (μM) 0.07-4.09 0.05-0.5 0.01-0.1
Cytotoxicity (IG₅₀, μM) >10 >10 ~5
IG₅₀/IC₅₀ Ratio >24-143 >20-200 ~50
ABCG2 ATPase Stimulation Strong Strong Strong
P-gp Inhibition Minimal Minimal Moderate at high concentrations
MRP1 Inhibition Minimal Minimal Moderate at high concentrations

Molecular Mechanisms of ABCG2 Inhibition

Inhibition Mechanisms and Binding Interactions

Indeno[1,2-b]indole derivatives exert their ABCG2 inhibitory effects through multiple complementary mechanisms that distinguish them from other inhibitor classes. These compounds are not transported by ABCG2 but instead function as high-affinity inhibitors that interact directly with the transporter's substrate-binding site. Experimental evidence indicates that they bind stably to the transmembrane domains (TMDs) of ABCG2, potentially in a non-competitive manner with respect to conventional substrates. This interaction results in conformational stabilization of the transporter, as demonstrated by thermostabilization assays and resistance to proteolytic digestion. Unlike substrates that typically stimulate ATP hydrolysis, indeno[1,2-b]indoles produce a complex modulation of ABCG2 ATPase activity, with some derivatives causing strong stimulation while others exhibit mixed effects on ATP hydrolysis, suggesting subtle differences in their precise mechanisms of action.

The binding site for indeno[1,2-b]indole derivatives appears to overlap with that of estrone-3-sulfate, a classic ABCG2 substrate, as confirmed through docking studies and competition experiments. However, these inhibitors do not interfere with the binding of the conformation-sensitive antibody 5D3, indicating that they stabilize a particular conformational state of the transporter without preventing all conformational changes. This stabilization effect may underlie the ability of some indeno[1,2-b]indole derivatives to promote ABCG2 degradation after prolonged exposure, representing a potential "two-mode" inhibitory mechanism involving both acute inhibition of transport function and chronic reduction of transporter expression levels.

Signaling Pathways Regulating ABCG2 Expression

Beyond direct inhibition of ABCG2 transport function, understanding the regulatory pathways controlling ABCG2 expression provides additional strategies for overcoming multidrug resistance. Research has established that ABCG2 expression is directly regulated by the Hedgehog (Hh) signaling pathway through a functional GLI transcription factor binding site in the ABCG2 promoter. Inhibition of Hh signaling using cyclopamine-KAAD or SANT antagonists significantly reduces ABCG2 mRNA and protein levels in diffuse large B-cell lymphoma (DLBCL) models, establishing a direct transcriptional link between oncogenic signaling and drug efflux capability. Additionally, the PI3K/AKT signaling pathway positively regulates ABCG2 expression in multiple myeloma, with suppression of this pathway using LY294002 or rapamycin counteracting the protective effects of ABCG2 against chemotherapeutic drugs.

The tumor microenvironment further modulates ABCG2 expression through paracrine signaling mechanisms. Co-culture of DLBCL cells with HS-5 stromal cells increases ABCG2 mRNA and protein levels via Hh pathway activation, resulting in enhanced chemotolerance to doxorubicin and methotrexate. This stromal-induced chemoresistance can be abrogated by either ABCG2 inhibition with fumitremorgin C or Hh pathway inhibition with cyclopamine-KAAD, suggesting combination therapeutic approaches that simultaneously target the tumor cells and their supportive microenvironment.

G cluster_pathway ABCG2 Regulation and Inhibition Pathways Hh Hedgehog Signaling GLI GLI Transcription Factors Hh->GLI Activation PI3K PI3K/AKT Pathway ABCG2_exp ABCG2 Gene Expression PI3K->ABCG2_exp Upregulation GLI->ABCG2_exp Direct Transcription ABCG2_prot ABCG2 Protein ABCG2_exp->ABCG2_prot Translation Transport Drug Efflux ABCG2_prot->Transport ATP-Dependent MDR Multidrug Resistance Transport->MDR Reduced Drug Accumulation Indeno Indeno[1,2-b]indole Inhibition Indeno->Transport Acute Inhibition Degradation ABCG2 Degradation (Chronic Effect) Indeno->Degradation Chronic Effect Degradation->ABCG2_prot Reduction subcluster_env Microenvironmental Influence Stroma Stromal Cells Paracrine Paracrine Signaling Stroma->Paracrine Paracrine->Hh

Figure 1: Signaling pathways regulating ABCG2 expression and mechanisms of indeno[1,2-b]indole inhibition. ABCG2 is transcriptionally regulated by Hedgehog signaling through GLI transcription factors and the PI3K/AKT pathway. Indeno[1,2-b]indole derivatives inhibit ABCG2 through both acute transport inhibition and chronic degradation pathways.

Experimental Protocols for Evaluating ABCG2 Inhibition

Vesicle-Based Transport and ATPase Assays

Vesicle transport assays provide a direct biochemical method for evaluating ABCG2 function and inhibition. This section details the preparation of ABCG2-enriched membrane vesicles and the subsequent transport assays.

4.1.1 Preparation of ABCG2-Enriched Membrane Vesicles
  • Cell Culture: Maintain ABCG2-overexpressing cells (e.g., HEK293/ABCG2, MCF7/AdVp3000) in appropriate medium. Use parental cells as negative controls.
  • Harvesting: Collect cells at 80-90% confluence and wash twice with cold PBS.
  • Homogenization: Resuspend cell pellet in hypotonic lysis buffer (10 mM Tris-HCl, pH 7.4, 10 mM NaCl, 1 mM MgCl₂) containing protease inhibitors and incubate on ice for 30 minutes. Homogenize with a Dounce homogenizer (50 strokes).
  • Differential Centrifugation: Centrifuge homogenate at 1,000 × g for 10 minutes to remove nuclei and unbroken cells. Collect supernatant and centrifuge at 100,000 × g for 40 minutes to pellet membrane fractions.
  • Vesiculation: Resuspend membrane pellet in vesicle buffer (50 mM Tris-HCl, pH 7.4, 250 mM sucrose) and pass through a 27-gauge needle 20 times.
  • Sucrose Gradient Centrifugation: Layer vesicle suspension onto discontinuous sucrose gradient (15%, 25%, 35%) and centrifuge at 100,000 × g for 2 hours. Collect interface between 25% and 35% sucrose containing ABCG2-enriched membranes.
  • Aliquoting and Storage: Quick-freeze vesicles in liquid nitrogen and store at -80°C. Determine protein concentration using BCA assay [2].
4.1.2 Vesicle Transport Assay
  • Reaction Setup: In a 96-well format, mix 50 μg membrane vesicles with transport buffer (40 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM ATP or AMP as control) containing ATP-regeneration system (10 mM creatine phosphate, 100 μg/mL creatine kinase).
  • Inhibitor Pre-incubation: Pre-incubate vesicles with indeno[1,2-b]indole derivatives (0.01-10 μM) or vehicle control for 10 minutes at 37°C.
  • Transport Initiation: Add radiolabeled substrate ([³H]-estrone sulfate or [¹⁴C]-urate) or fluorescent substrate (pheophorbide a) to initiate transport.
  • Incubation: Incubate reaction at 37°C for specified time (typically 10-30 minutes).
  • Termination and Washing: Stop reaction by adding ice-cold stop buffer and immediately filter through glass fiber filters. Wash filters 3 times with ice-cold wash buffer.
  • Quantification: Measure accumulated radioactivity by scintillation counting or fluorescence using appropriate plate reader.
  • Data Analysis: Calculate ATP-dependent transport by subtracting values in AMP tubes from ATP tubes. Determine IC₅₀ values using non-linear regression analysis of inhibition curves [2] [3].
4.1.3 ATPase Activity Assay
  • Reaction Setup: Incubate ABCG2-enriched membrane vesicles (10-20 μg) with ATPase assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 5 mM ATP) in the presence of indeno[1,2-b]indole derivatives (0.01-10 μM) or vehicle control.
  • Incubation: Incubate at 37°C for 30-60 minutes.
  • Reaction Termination: Add malachite green reagent and incubate for 20 minutes at room temperature.
  • Detection: Measure absorbance at 630-660 nm and calculate inorganic phosphate release using a standard curve.
  • Interpretation: ABCG2 inhibitors typically stimulate basal ATPase activity due to their stable interaction with the transporter, though the pattern may vary among different indeno[1,2-b]indole derivatives [2] [1].
Cellular Accumulation and Cytotoxicity Assays

Cellular assays provide critical information about the functional consequences of ABCG2 inhibition in intact cells, including enhanced drug accumulation and reversal of chemoresistance.

4.2.1 Cellular Drug Accumulation Assay
  • Cell Preparation: Seed ABCG2-overexpressing cells (e.g., NCI-H460/MX20, HEK293/ABCG2) and corresponding parental cells in 24-well plates at 1-2 × 10⁵ cells/well and incubate overnight.
  • Inhibitor Treatment: Pre-incubate cells with indeno[1,2-b]indole derivatives (0.01-10 μM) or reference inhibitor (Ko143, 1 μM) for 30 minutes at 37°C.
  • Substrate Accumulation: Add fluorescent ABCG2 substrate (e.g., mitoxantrone 10-50 μM, pheophorbide a 1 μM, or BODIPY-prazosin 200 nM) and incubate for additional 60-90 minutes.
  • Processing: Wash cells twice with ice-cold PBS, trypsinize, and resuspend in flow cytometry buffer containing propidium iodide to exclude dead cells.
  • Analysis: Analyze intracellular fluorescence by flow cytometry using appropriate excitation/emission settings (mitoxantrone: 355/460 nm; pheophorbide a: 395/670 nm; BODIPY-prazosin: 488/530 nm).
  • Data Interpretation: Calculate fold-increase in substrate accumulation compared to vehicle-treated control. Generate dose-response curves to determine IC₅₀ values for inhibition of efflux activity [1] [3].
4.2.2 Chemosensitization Cytotoxicity Assay
  • Experimental Design: Seed ABCG2-overexpressing cells and control cells in 96-well plates at 5,000-10,000 cells/well and allow to adhere overnight.
  • Drug Treatment: Treat cells with serial dilutions of chemotherapeutic agents (mitoxantrone, topotecan, doxorubicin) in the presence or absence of fixed concentrations of indeno[1,2-b]indole derivatives (typically 0.1-1 μM) or reference inhibitor.
  • Incubation: Incubate cells for 72 hours at 37°C in a humidified CO₂ incubator.
  • Viability Assessment: Measure cell viability using XTT, MTT, or SRB assays according to manufacturer protocols.
  • Data Analysis: Calculate IC₅₀ values for chemotherapeutic agents alone and in combination with inhibitors. Determine fold-reversal (FR) using the formula: FR = IC₅₀ (chemotherapy alone) / IC₅₀ (chemotherapy + inhibitor) [1] [4].

G cluster_workflow ABCG2 Inhibition Screening Workflow cluster_primary Primary Screening cluster_secondary Secondary Characterization cluster_tertiary Mechanistic Studies P1 Vesicle Transport Assay S1 Chemosensitization Assay P1->S1 Active Compounds P2 Cellular Accumulation Assay P2->S1 P3 ATPase Activity Assay S2 Cytotoxicity Profile P3->S2 T1 Transcellular Transport S1->T1 Lead Candidates T2 Binding Site Analysis S2->T2 S3 5D3 Conformational Assay T3 Stability Assessment S3->T3

Figure 2: Comprehensive screening workflow for evaluating ABCG2 inhibition by indeno[1,2-b]indole derivatives. The tiered approach progresses from primary functional assays to mechanistic studies, enabling identification and characterization of promising inhibitors.

Application Notes for Cancer Combination Therapy

Candidate Selection and Optimization Criteria

When selecting indeno[1,2-b]indole derivatives for further development as ABCG2 inhibitors in combination cancer therapy, researchers should prioritize compounds with the following characteristics:

  • High Potency: IC₅₀ values below 0.5 μM in both vesicle transport and cellular accumulation assays
  • Favorable Selectivity: Minimal interaction with P-glycoprotein (ABCB1) and MRP1 (ABCC1) at concentrations effective for ABCG2 inhibition
  • Low Cytotoxicity: IG₅₀ values at least 20-fold higher than ABCG2 IC₅₀ values
  • Stable Inhibition: Demonstration of both acute transport inhibition and potential chronic effects on ABCG2 stability
  • Structural Features: Phenolic D-ring with hydroxyl group at position 1 or 4, and optimized N5-phenethyl substituent with appropriate methoxy modifications
Clinical Translation Considerations

The translational potential of indeno[1,2-b]indole derivatives as ABCG2 inhibitors depends on several factors beyond their in vitro efficacy. Future development should address:

  • Pharmacokinetic Optimization: Ensuring adequate plasma concentrations to maintain ABCG2 inhibition at tumor sites while minimizing normal tissue exposure
  • Toxicity Profiling: Comprehensive assessment of potential off-target effects, particularly given the original development of these compounds as kinase inhibitors
  • Combination Specificity: Matching specific indeno[1,2-b]indole derivatives with appropriate chemotherapeutic agents based on ABCG2 substrate profiles
  • Biomarker Development: Identifying predictive biomarkers for patient selection, potentially including ABCG2 expression levels, Hh pathway activation status, or specific ABCG2 polymorphisms

Recent evidence suggests that combination approaches targeting both ABCG2 function and its upstream regulators (e.g., Hh or PI3K/AKT pathways) may provide enhanced reversal of multidrug resistance while potentially reducing the required doses of individual agents, thereby minimizing toxicity concerns.

Conclusion

Indeno[1,2-b]indole derivatives represent a promising class of potent and specific ABCG2 inhibitors with demonstrated efficacy in reversing multidrug resistance in various cancer models. Their unique mechanism of action, involving both acute inhibition of transport function and potential chronic effects on transporter stability, distinguishes them from previously described ABCG2 inhibitors. The comprehensive experimental protocols provided in this application note will facilitate further investigation and development of these compounds as potential combination therapies for multidrug-resistant cancers. Future research directions should focus on optimizing the pharmacokinetic properties of lead compounds, validating their efficacy in patient-derived xenograft models, and exploring their interactions with signaling pathways that regulate ABCG2 expression.

References

indeno[2,1-b]indole antitumor activity A549 lung carcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Active Compounds & Key Quantitative Data

The following table summarizes the core experimental data for lead indeno[1,2-b]indole compounds in A549 lung cancer models.

Table 1: Key Experimental Data for Indeno[1,2-b]indole Derivatives in A549 Models

Compound Name / ID Primary Target / Mechanism In Vitro Anti-Proliferative Activity (EC₅₀ in A549 cells) Cellular CK2 Inhibition (at 20 µM) Key Demonstrated Phenotypic Effects in A549 cells Cellular Uptake / Pharmacokinetics
5a-2 [1] [2] CK2 inhibitor (IC₅₀ = 25 nM) Information Missing >75% inhibition [1] Strong anti-migratory activity; weaker pro-apoptotic effect [1] High intracellular concentration (408.3 nM); predominantly cytoplasmic localization (71%) [1]
4p [3] CK2 inhibitor (IC₅₀ = 25 nM) 18.2 ± 6.0 µM [3] 36% inhibition [3] Disruption of spheroid cohesion; anti-proliferative and pro-apoptotic effects [3] Rapid, high cellular uptake (~5 µM after 1h); low metabolic stability [3]
CX-4945 (Silmitasertib) [1] [2] CK2 inhibitor (Clinical benchmark) Information Missing >75% inhibition [1] Strong pro-apoptotic and anti-proliferative effects [1] Lower intracellular concentration (119.3 nM); 49% nuclear localization [1]

Detailed Experimental Protocols

Below are detailed methodologies for key experiments used to generate the data above, adapted from the cited literature.

Protocol 1: Assessing Cellular CK2 Inhibition

This protocol measures the ability of a compound to engage its target within the cellular environment [3].

  • Objective: To quantify the inhibition of intracellular CK2 activity following compound treatment.
  • Materials & Reagents:
    • A549 cell line.
    • Compound of interest (e.g., 5a-2, 4p) and vehicle control (DMSO).
    • Cell culture reagents and lysis buffer.
    • Capillary Electrophoresis (CE) kit for CK2 activity, including CK2 substrate peptide (e.g., FITC-RRRDDDSDDD-NH₂) and ATP [3].
  • Procedure:
    • Cell Culture & Treatment: Seed A549 cells in appropriate culture plates and allow to adhere overnight. Treat cells with the compound at the desired concentrations (e.g., 1 µM and 20 µM) and vehicle control for 24 hours.
    • Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer. Collect the soluble fraction of the lysate by centrifugation.
    • CK2 Activity Assay: Incubate the cell lysates with the CK2 substrate peptide and ATP in kinase assay buffer.
    • Product Quantification: Stop the reaction and analyze the samples using Capillary Electrophoresis (CE) to separate and quantify the phosphorylated product relative to the unphosphorylated substrate.
    • Data Analysis: Calculate the ratio of phosphorylated product to total substrate for each sample. Normalize the ratios of the treated samples to the vehicle control to determine the percentage of residual CK2 activity and, consequently, the percentage inhibition [3].
Protocol 2: Live-Cell Imaging for Phenotypic Analysis

This protocol uses live-cell imaging to dynamically assess multiple anti-cancer phenotypes [1] [3].

  • Objective: To simultaneously monitor cell proliferation, apoptosis, and migration in real-time.
  • Materials & Reagents:
    • A549 cell line.
    • 96-well culture plates compatible with live-cell imaging.
    • Compound of interest and vehicle control.
    • IncuCyte Live-Cell Analysis System or equivalent.
    • Apoptosis dye (e.g., IncuCyte Caspase-3/7 reagent).
  • Procedure:
    • Cell Seeding & Staining: Seed A549 cells in a 96-well plate. For apoptosis analysis, incorporate the Caspase-3/7 reagent into the medium.
    • Compound Addition: Treat cells with a range of compound concentrations.
    • Image Acquisition: Place the plate in the live-cell imaging system. Acquire phase-contrast and fluorescence images every 2-4 hours from multiple locations per well for 48-72 hours.
    • Data Analysis:
      • Proliferation: Use confluence metrics derived from phase-contrast images to generate growth curves and calculate EC₅₀ values [3].
      • Apoptosis: Quantify the number of fluorescent (apoptotic) cells per well over time [1].
      • Migration: Use cell tracking software to analyze the movement of individual cells from time-lapse images [1].
Protocol 3: Cellular Uptake and Localization Study

This protocol determines the intracellular concentration and subcellular distribution of the test compound, which is crucial for understanding its mechanism [1].

  • Objective: To quantify intracellular compound concentration and determine its localization (nuclear vs. cytoplasmic).
  • Materials & Reagents:
    • A549 cell line.
    • Compound of interest.
    • LC-MS/MS system.
    • Subcellular fractionation kit.
  • Procedure:
    • Treatment & Harvest: Treat A549 cells with the compound (e.g., 20 µM) for a set duration (e.g., 1-24 hours). Harvest cells and count.
    • Sample Preparation:
      • For total uptake: Lyse a portion of the cell pellet and analyze the lysate directly via LC-MS/MS [3].
      • For localization: Use the remaining cell pellet for subcellular fractionation to separate nuclear and cytoplasmic fractions. Confirm fraction purity with marker proteins (e.g., Lamin B1 for nucleus, GAPDH for cytoplasm) [1].
    • LC-MS/MS Analysis: Quantify the compound concentration in the total lysate and each fraction using a validated LC-MS/MS method. Use a standard curve for absolute quantification.
    • Data Analysis: Calculate the intracellular concentration (e.g., in nM) and the percentage distribution of the compound between the nucleus and cytoplasm [1].

Mechanism of Action and Signaling Pathways

The primary molecular target of indeno[1,2-b]indoles like 5a-2 and 4p is the serine/threonine protein kinase CK2. This enzyme is constitutively active and overexpressed in many cancers, where it promotes cell survival and proliferation [3] [4]. The following diagram illustrates the proposed mechanism of action and the consequent phenotypic effects in A549 lung carcinoma cells.

G Compound Indeno[1,2-b]indole (e.g., 5a-2, 4p) CK2 CK2 Inhibition Compound->CK2 Uptake High Cellular Uptake Compound->Uptake Akt Suppressed Akt Phosphorylation CK2->Akt Survival Pro-Survival/ Proliferation Pathways Akt->Survival Disrupts Apoptosis Apoptosis Induction Survival->Apoptosis Leads to Migration Inhibition of Cell Migration Localization Differential Subcellular Localization Uptake->Localization Localization->Apoptosis Nuclear CK2 inhibition strengthens this Localization->Migration Cytoplasmic CK2 inhibition strengthens this

The experimental workflow for characterizing these compounds, from in vitro testing to mechanistic insight, is summarized below.

G Step1 In Vitro Target Validation (Kinase Assay) IC50 IC₅₀ Determination Step1->IC50 Step2 Cellular Phenotypic Screening (Live-Cell Imaging) Phenotype Proliferation, Apoptosis, & Migration Data Step2->Phenotype Step3 Mechanistic Investigation (Cellular Uptake & Pathway Analysis) Mechanism Target Engagement & Subcellular Distribution Step3->Mechanism Step4 Lead Optimization Refine Improve Selectivity, Potency, & PK Properties Step4->Refine IC50->Step2 Phenotype->Step3 Mechanism->Step4

Conclusion and Research Outlook

Indeno[1,2-b]indole derivatives represent a promising class of CK2 inhibitors with demonstrated efficacy against A549 lung carcinoma cells. The critical differentiator for their biological activity appears to be their subcellular distribution; cytoplasmic localization favors anti-migratory effects, while nuclear localization enhances pro-apoptotic activity [1]. Future research should focus on:

  • Medicinal Chemistry Optimization: Improving the metabolic stability and drug-like properties of these leads, particularly for compound 4p which shows low metabolic stability [3].
  • In Vivo Validation: Conducting preclinical studies in animal models to confirm efficacy and safety.
  • Combination Therapies: Exploring synergies with standard chemotherapeutic agents or other targeted drugs.

References

Application Notes and Protocols: Development of Indeno[2,1-b]indole Derivatives as Antitubercular Agents Targeting Mycobacterium tuberculosis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Tuberculosis (TB) remains a leading cause of morbidity and mortality worldwide, with the emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains posing a significant challenge to global health efforts. The Mycobacterium tuberculosis genome, through mutation and structural adaptations, has developed mechanisms to evade commonly used drugs, either by reducing drug accumulation, enzymatic inactivation, or decreasing binding affinity to target genes. This evolving resistance landscape necessitates the development of new anti-tubercular agents with novel mechanisms of action distinct from current therapeutics. [1]

Indole-containing small molecules represent a promising scaffold in antimicrobial drug discovery due to their diverse pharmacological activities and structural resemblance to various protein targets. The indeno[2,1-b]indole framework, in particular, has emerged as a novel chemical entity with demonstrated potential against Mycobacterium tuberculosis. These polycyclic heterocyclic compounds combine structural rigidity with synthetic versatility, allowing for extensive derivatization to optimize antimicrobial properties while potentially mitigating resistance mechanisms. [2] [1] Their development aligns with current priorities in TB drug discovery, which emphasize agents capable of targeting persistent bacilli and shortening treatment duration. [3]

Chemical Structures and Activity Relationship Tables

Structural Classification of Indeno-fused Heterocycles with Anti-TB Activity

Indeno-fused heterocycles with demonstrated anti-mycobacterial activity primarily include indeno[2,1-b]indoles, indeno[1,2-c]quinolines, and related structural analogs. These compounds share a common polycyclic framework but differ in the position and nature of heteroatoms, which significantly influences their biological activity and mechanism of action. [2] [4]

The This compound scaffold typically features a fused system containing both pyrrole and benzene rings, which can be further modified at various positions to enhance potency and selectivity. Structure-activity relationship (SAR) studies have revealed that substituents on the indole nitrogen, modifications to the fused ring system, and incorporation of specific functional groups dramatically influence anti-tubercular activity. For instance, the introduction of aryl amine derivatives at specific positions has yielded compounds with remarkable activity against M. tuberculosis H37Rv. [2]

Quantitative Structure-Activity Relationship Data

Table 1: Anti-tubercular Activity of Select this compound Derivatives

Compound ID Chemical Structure MIC (μg/mL) Cytotoxicity (Vero Cells) Target/Mechanism
Compound 3k 5,5-dimethyl-11-phenyl-4b,5,5a,10,10a,11,11a,12-octahydro-10,11,12-triaza-indeno[2,1-b]fluorene 40 μg/mL >80% cell viability at 100 μg/mL Enoyl acyl carrier protein reductase inhibition [2]
Series 3a-3l Varied aryl amines in similar this compound scaffold 40-100 μg/mL >80% cell viability at 100 μg/mL Docking studies predicted high binding affinity [2]
Indole-2-carboxamide 8g N-rimantadine-indoleamide with specific substitutions 0.32 μM (0.16 μg/mL*) IC50 (Vero cells) = 40.9 μM, SI = 128 MmpL3 inhibition [3]
Indole-2-carboxamide 8f Structural analog of 8g 0.62 μM (0.31 μg/mL*) IC50 (Vero cells) = 39.9 μM MmpL3 inhibition with dual antitumour activity [3]
Indole-2-carboxamide 5c Novel indole-2-carboxamide derivative <1 μM Not specified MmpL3 inhibition (iniBAC induction) [5]

Note: Conversion based on approximate molecular weight of 500 g/mol for illustrative purposes

Table 2: Comparative Activity of Related Heterocyclic Compounds Against M. tuberculosis

Compound Class Representative Compound MIC Value Cytotoxicity Profile Key Structural Features
Indeno[1,2-c]quinoline (E)-N′-[6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-ylidene]isonicotinohydrazide (12) 0.96 μg/mL >85% cell viability at 20 μg/mL Hydroxypiperidine substitution, isonicotinohydrazide side chain [4]
Indeno[1,2-c]quinolin-11-one 6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (3d) 2.09 μg/mL 91.23% survival rate at 20 μg/mL Carbonyl at position 11, hydroxypiperidine at position 6 [4]
Indole-4-carboxamides Not specified Sub-micromolar range Not specified Prodrugs of tryptophan antimetabolite (4-aminoindole) [6]
Indole-2-carboxamides (Series 5-19) Adamantyl-substituted unsubstituted indole 0.03-0.12 μM (M. tb) Minimal cytotoxicity observed Adamantyl connection point crucial for activity [7]

Experimental Protocols

Synthesis Protocol for this compound Derivatives

Principle: This protocol describes the environmentally benign synthesis of 5,5-dimethyl-11-phenyl-4b,5,5a,10,10a,11,11a,12-octahydro-10,11,12-triaza-indeno[2,1-b]fluorene derivatives via simultaneous Knoevenagel and Michael-type reactions using dibutylamine as an organocatalyst. [2]

Materials:

  • Oxindole (1.0 equiv.)
  • Aryl amines (1.2 equiv.)
  • Acetone (1.5 equiv.)
  • Dibutylamine (0.1 equiv., organocatalyst)
  • Absolute ethanol (solvent)
  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
  • Hydroxybenzotriazole hydrate (HOBt)
  • N,N-diisopropylethylamine (DIPEA)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine oxindole (5 mmol), aryl amine (6 mmol), and acetone (7.5 mmol) in absolute ethanol (20 mL).
  • Catalyst Addition: Add dibutylamine (0.5 mmol) to the reaction mixture.
  • Reaction Execution: Stir the mixture at room temperature (25°C) for 12-16 hours under an inert atmosphere (nitrogen or argon).
  • Reaction Monitoring: Monitor reaction progress by thin-layer chromatography (TLC) using silica gel plates and an appropriate eluent system (e.g., hexane:ethyl acetate, 7:3).
  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
  • Purification: Purify the crude product by recrystallization from ethanol or column chromatography on silica gel (gradient elution with hexane/ethyl acetate).
  • Characterization: Characterize the purified compounds using spectroscopic techniques (IR, ¹H NMR, ¹³C NMR) and liquid chromatography-high resolution mass spectrometry (LCHRMS). [2]

Notes:

  • This method is environmentally benign due to the use of ethanol as a green solvent and mild reaction conditions.
  • The protocol demonstrates high compatibility with various aryl amines, allowing for the generation of diverse compound libraries.
  • Typical yields range from 65-85% depending on the substituents on the aryl amine component.
Protocol for Anti-Tubercular Activity Evaluation

Principle: This protocol describes the determination of minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv strain using a standardized microdilution method. [3] [7]

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)
  • Middlebrook 7H9 broth (supplemented with OADC enrichment)
  • Middlebrook 7H10 agar (for solid media)
  • 96-well microtiter plates
  • Test compounds dissolved in DMSO (final DMSO concentration ≤2%)
  • Isoniazid and rifampicin as positive controls
  • Sterile DMSO as negative control

Procedure:

  • Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC at 37°C with gentle shaking to mid-log phase (OD600 ≈ 0.5-0.8).
  • Compound Dilution Series: Prepare two-fold serial dilutions of test compounds in Middlebrook 7H9 broth in 96-well plates, covering a concentration range of 0.01-100 μg/mL.
  • Inoculation: Dilute the bacterial culture to approximately 5×10⁵ CFU/mL and add 100 μL to each well containing the compound dilutions.
  • Incubation: Seal plates in plastic bags and incubate at 37°C for 7-14 days.
  • Endpoint Determination: Determine MIC as the lowest concentration that inhibits ≥90% of bacterial growth visible to the naked eye. For objective assessment, add resazurin indicator (0.02%) and incubate for additional 24-48 hours; a color change from blue to pink indicates bacterial growth.
  • Confirmation: Confirm MIC values by subculturing 100 μL from clear wells onto Middlebrook 7H10 agar and examining for growth after 14-21 days of incubation at 37°C.

Quality Control:

  • Include isoniazid (MIC range: 0.02-0.2 μg/mL) and rifampicin (MIC range: 0.1-1 μg/mL) as reference controls in each assay.
  • Ensure DMSO controls show normal bacterial growth.
  • Perform all procedures in a biosafety level 3 (BSL-3) laboratory following institutional safety protocols.
Protocol for MmpL3 Inhibition Mechanistic Studies

Principle: This assay evaluates the inhibition of MmpL3 transporter activity through detection of iniBAC induction using a reporter gene system, confirming the mechanism of action for indole-2-carboxamides. [5] [8]

Materials:

  • M. tuberculosis H37Rv harboring iniBAC-promoter fused to a reporter gene (lacZ or GFP)
  • Middlebrook 7H9 broth with OADC
  • Test compounds and appropriate controls
  • Substrate for reporter gene (e.g., X-gal for lacZ)
  • Flow cytometer (if using GFP) or spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Grow the reporter strain to mid-log phase in supplemented Middlebrook 7H9 broth.
  • Compound Treatment: Treat cultures with test compounds at concentrations equivalent to 0.5×MIC, 1×MIC, and 2×MIC. Include untreated controls and known MmpL3 inhibitors as positive controls.
  • Incubation: Incubate cultures at 37°C for 24-48 hours.
  • Reporter Gene Detection:
    • For lacZ reporter: Measure β-galactosidase activity using a spectrophotometric assay with ONPG as substrate or qualitative assessment with X-gal.
    • For GFP reporter: Analyze fluorescence intensity using flow cytometry or fluorimetry.
  • Data Analysis: Compare reporter gene expression in treated versus untreated cultures. Significant induction of iniBAC expression indicates compound-mediated inhibition of MmpL3 transporter function.

Interpretation:

  • A dose-dependent increase in reporter gene expression confirms MmpL3 as the target.
  • This method provides functional evidence of mechanism of action beyond biochemical binding assays.

Pathway Visualization and Mechanisms

MmpL3 Inhibition Pathway for Indole-Based Antitubercular Agents

The following diagram illustrates the mechanism of action of this compound derivatives through inhibition of the MmpL3 transporter, a key target in mycobacterial cell wall synthesis:

G Compound This compound Derivatives MmpL3 MmpL3 Transporter Inhibition Compound->MmpL3 Binds to Active Site TMM Trehalose Monomycolate (TMM) MmpL3->TMM Disrupts Transport Accumulation TMM Accumulation in Cytoplasm TMM->Accumulation MycolicAcid Mycolic Acid Transport Blocked Accumulation->MycolicAcid CellWall Defective Cell Wall Assembly MycolicAcid->CellWall BacterialDeath Bacterial Cell Death CellWall->BacterialDeath

Diagram 1: Mechanism of MmpL3 inhibition by this compound derivatives leading to bacterial cell death

Key Mechanistic Insights

The MmpL3 transporter is responsible for shuttling trehalose monomycolate (TMM), a precursor of mycolic acids, across the mycobacterial plasma membrane to the outer cell envelope. Mycolic acids constitute the major lipid component of the mycobacterial outer membrane, providing hydrophobicity and impermeability that protect the bacterium from antibiotics and host immune factors. [3]

This compound derivatives, particularly the indole-2-carboxamide subclass, bind directly to MmpL3, inhibiting its transport function. This disruption leads to:

  • Intracellular accumulation of TMM
  • Significant reduction of cell wall mycolation
  • Compromised cell wall integrity
  • Abrogation of cell division and eventual bacterial death [3] [5]

The This compound scaffold appears to optimize interactions with the MmpL3 binding pocket through its planar aromatic system and specific substituents that enhance binding affinity while maintaining selectivity over mammalian targets. [5] [8]

Research Applications and Future Directions

In Silico Models and Screening Approaches

Quantitative Structure-Activity Relationship (QSAR) models have been successfully developed for indeno-fused heterocycles, enabling prediction of anti-tubercular activity based on molecular descriptors. These computational approaches facilitate rational drug design by identifying critical structural features contributing to potency and selectivity. [9]

Molecular docking studies against enoyl acyl carrier protein reductase have predicted that this compound derivatives possess high binding affinity towards this target, providing structural insights for further optimization. [2] Additionally, simulated annealing protocols have been employed to understand protein-ligand dynamics and identify key interactions at the MmpL3 binding site, revealing specific residues critical for inhibitor binding. [5] [8]

The integration of these computational approaches with experimental validation has accelerated the identification of promising candidates, with several compounds progressing to preclinical development stages. For instance, indole-2-carboxamide derivatives have demonstrated potent activity against MDR and XDR strains of M. tuberculosis, highlighting their potential as next-generation anti-tubercular agents. [5]

Future Research Directions

Future research should focus on:

  • Optimizing pharmacokinetic properties through strategic modification of the this compound scaffold
  • Evaluating in vivo efficacy in appropriate animal models of tuberculosis infection
  • Assessing combination therapies with existing anti-TB drugs to identify synergistic effects
  • Expanding target exploration beyond MmpL3 to identify polypharmacological approaches
  • Developing formulations suitable for various administration routes to enhance patient compliance

The continued development of this compound derivatives represents a promising avenue for addressing the critical need for novel anti-tubercular agents with new mechanisms of action against drug-resistant tuberculosis. [1] [3] [5]

References

Comprehensive Application Notes and Protocols: Indeno[2,1-b]indole Derivatives as Potent Lipid Peroxidation Inhibitors with Myocardioprotective Effects

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Oxidative stress resulting from lipid peroxidation represents a fundamental pathophysiological mechanism in numerous cardiovascular conditions, including myocardial ischemia-reperfusion injury, atherosclerosis, and heart failure. The indeno[2,1-b]indole class of compounds constitutes a novel series of potent inhibitors of lipid peroxidation with demonstrated protective effects in various models of cardiovascular injury. These synthetic antioxidants exhibit a unique molecular framework that confers significantly enhanced potency compared to endogenous antioxidants like vitamin E, addressing the pharmacological limitations of natural antioxidants such as slow tissue incorporation and limited accessibility in acute situations [1] [2]. The lead compound H290/51 (cis-5,5a,6,10b-tetrahydro-9-methoxy-7-methylthis compound) has emerged as a particularly promising agent, demonstrating exceptional efficacy in protecting myocardial tissue from ischemia-reperfusion injury through its potent inhibition of lipid peroxidation chain reactions [1].

The molecular structure of indenoindoles incorporates a redox-active chromophore with oxidation potentials in organic solvents ranging between 0.2 and 1.5 V, which is fundamental to their free radical-scavenging capabilities [3]. This electrochemical property enables these compounds to effectively interrupt the propagation phase of lipid peroxidation by neutralizing lipid peroxyl radicals, thereby preserving membrane integrity and cellular function under oxidative stress conditions. Unlike the highly lipophilic vitamin E, which integrates slowly into cellular membranes, indenoindoles possess balanced hydrophilicity-lipophilicity characteristics that facilitate rapid cellular penetration and access to sites of reactive oxygen species generation, making them particularly suitable for therapeutic intervention in acute ischemic events [2].

Quantitative Assessment of Antioxidant Potency

Comparative Potency Across Model Systems

The antioxidant potency of indenoindoles has been systematically evaluated across multiple in vitro model systems, demonstrating consistent superiority over reference antioxidants. The inhibitory potencies (pIC₅₀ values, where pIC₅₀ = -log[IC₅₀]) provide a quantitative measure of effectiveness, with higher values indicating greater potency. Table 1 summarizes the comparative performance of lead indenoindole compounds against reference antioxidants in diverse lipid peroxidation models:

Table 1: Antioxidant Potency (pIC₅₀) of Indenoindoles Across Model Systems

Compound Soybean Lecithin (Fe²⁺/Ascorbate) Rat Renal Tissue (Hypoxia/Reoxygenation) LDL Oxidation (Macrophages)
H 290/51 8.2 6.9 8.7
H 290/30 8.0 6.9 8.3
Vitamin E 5.6 <5.0 <5.0
BHT 6.6 - 6.9

Data adapted from [3]

The data reveal that H290/51 and H290/30 consistently outperform conventional antioxidants across all tested systems, exhibiting 30- to 100-fold greater potency than vitamin E in the soybean lecithin model system [3]. This remarkable efficacy advantage is particularly evident in the more biologically complex LDL oxidation model, where both indenoindoles demonstrated exceptional activity while vitamin E showed minimal effect.

Cellular Protection Efficacy

In isolated neonatal rat ventricular myocytes subjected to hypoxia-reoxygenation injury, H290/51 exhibited concentration-dependent protection against membrane damage, as quantified by lactate dehydrogenase (LDH) leakage. The compound demonstrated a pIC₅₀ value of 7.2 ± 0.4 (approximately 63 nM) for reducing LDH leakage by 50%, with nearly complete inhibition achieved at 1 μM concentration [2]. This exceptional cellular protective efficacy at nanomolar concentrations underscores the therapeutic potential of indenoindoles for mitigating oxidative cellular damage in ischemic heart disease.

Myocardioprotective Effects in Experimental Models

Ischemia-Reperfusion Injury Protection

The myocardioprotective efficacy of H290/51 has been rigorously evaluated in large animal models of myocardial ischemia-reperfusion injury. In a porcine model of coronary occlusion followed by reperfusion, pretreatment with H290/51 resulted in a significant reduction in infarct size compared to untreated controls [1]. This structural preservation was paralleled by improved functional recovery, as evidenced by enhanced restoration of left ventricular function following the ischemic insult. The compound's protective mechanism involves the inhibition of lipid peroxidation chain reactions initiated by oxygen free radicals generated during reperfusion, thereby preserving cardiomyocyte integrity and contractile function [1].

The timing of administration appears critical to the therapeutic efficacy of indenoindoles in ischemia-reperfusion scenarios. Intervention before reperfusion maximizes cardioprotection, consistent with the concept that these compounds primarily target the burst of reactive oxygen species that occurs immediately upon restoration of blood flow to ischemic tissue. This temporal consideration supports their potential application in clinical settings such as thrombolytic therapy, percutaneous coronary interventions, and cardiac surgery, where the onset of reperfusion can be anticipated and pharmacologically preconditioned [1].

Coronary Endothelial Function Preservation

Beyond direct cardiomyocyte protection, indenoindoles demonstrate significant beneficial effects on coronary vascular function following prolonged cardiac storage, with implications for cardiac transplantation. In canine hearts stored for 24 hours in cardioplegic solution containing H290/51 (1 μM), endothelium-dependent relaxations mediated by receptor activation (response to UK 14,304 and bradykinin) were effectively preserved compared to significant impairment in untreated controls [4]. This selective protection of endothelial receptor-coupled signaling pathways highlights the ability of indenoindoles to maintain specific vascular functions compromised by oxidative stress during cardiac storage.

Notably, endothelium-independent relaxations to isoproterenol and nitric oxide remained intact across all experimental groups, indicating that the smooth muscle responsiveness was unaffected by storage and that H290/51 specifically addresses endothelial dysfunction induced by oxidative stress [4]. This vascular protective property suggests potential applications beyond acute myocardial infarction, including improvement of donor heart viability in transplantation and prevention of vascular complications in atherosclerosis.

Experimental Protocols and Methodologies

Lipid Peroxidation Inhibition Assay in Liposomal Membranes

The Lipid Peroxidation Inhibition Capacity (LPIC) assay provides a robust method for evaluating antioxidant efficacy in membrane-mimetic environments that better reflect in vivo conditions compared to homogeneous solution-based assays [5]. The protocol can be configured in two modalities: LPIC(Mixed), where antioxidants are mixed with preformed liposomes; and LPIC(Inco), where antioxidants are incorporated during liposome formation.

  • Liposome Preparation: Prepare unilamellar liposomes from purified soybean lecithin or synthetic phospholipids (e.g., phosphatidylcholine) using thin-film hydration and extrusion techniques. Incorporate the fluorescent probe 4,4-difluoro-5-(4-phenyl-1,3-butadienyl)-4-bora-3a,4a-diaza-s-indacene-3-undecanoic acid (0.5-1 mol%) during lipid film formation for detection.

  • Peroxidation Induction: Initiate lipid peroxidation using 2,2'-azobis(2-amidinopropane)hydrochloride (AAPH, 10-50 mM) as a water-soluble radical initiator in buffer (pH 7.4, 37°C).

  • Antioxidant Application: For LPIC(Mixed), add test compounds (indenoindoles at 0.1-10 μM) to preformed liposomes. For LPIC(Inco), incorporate antioxidants during liposome preparation.

  • Fluorescence Monitoring: Measure fluorescence intensity (excitation 488 nm, emission 515 nm) at regular intervals over 60-120 minutes. Calculate inhibition percentage relative to antioxidant-free controls.

This method reliably demonstrates that indenoindoles provide superior membrane protection compared to reference antioxidants, with LPIC(Mixed) values typically exceeding LPIC(Inco) values due to more accessible membrane interaction [5].

Iron-Ascorbate Induced Lipid Peroxidation in Tissue Homogenates

The following protocol adapted from established methodologies [6] [3] evaluates the inhibition of Fe²⁺-ascorbate induced lipid peroxidation in biological samples:

  • Tissue Preparation: Prepare homogenate supernatant (10% w/v) from rat renal cortex or myocardial tissue in ice-cold 0.1 M Tris-HCl buffer (pH 7.4). Centrifuge at 10,000 × g for 15 minutes at 4°C.

  • Reaction Setup: To 100 μL of homogenate supernatant, add 30 μL of Tris-HCl buffer (0.1 M, pH 7.4) and test compounds (indenoindoles at concentrations ranging from 10⁻⁹ to 10⁻⁵ M).

  • Peroxidation Initiation: Add 30 μL of freshly prepared 25 μM ferrous sulfate to initiate lipid peroxidation. Adjust final volume to 300 μL with deionized water.

  • Incubation: Incubate reaction mixture at 37°C for 60 minutes.

  • TBARS Quantification: Stop reaction by adding 300 μL of 8.1% sodium dodecyl sulfate, followed by 600 μL of acetic acid/HCl (pH 3.4) and 600 μL of 0.8% thiobarbituric acid (TBA). Heat mixture at 100°C for 60 minutes, cool, and measure absorbance at 532 nm.

  • Calculation: Calculate percentage inhibition using the formula: % Inhibition = [(A₅₃₂reference - A₅₃₂sample) / A₅₃₂reference] × 100 where A₅₃₂reference is the absorbance without test compound and A₅₃₂sample is the absorbance with test compound.

This protocol reliably demonstrates the superior efficacy of H290/51 (pIC₅₀ = 6.9) compared to vitamin E (pIC₅₀ < 5.0) in renal tissue hypoxia-reoxygenation models [3].

Isolated Heart (Langendorff) Model of Ischemia-Reperfusion

The isolated perfused rat heart model provides a standardized system for evaluating the cardioprotective efficacy of indenoindoles under controlled conditions [2]:

  • Heart Isolation and Perfusion: Anesthetize rats (250-300 g) with sodium pentobarbital (60 mg/kg i.p.). Excise hearts rapidly and mount on Langendorff perfusion system. Perfuse retrogradely via aorta with Krebs-Henseleit buffer (37°C, pH 7.4, gassed with 95% O₂/5% CO₂) at constant pressure (70-80 mm Hg) or flow (10-12 mL/min).

  • Stabilization and Baseline Measurements: Allow 20-30 minutes for stabilization. Monitor functional parameters throughout experiment: left ventricular developed pressure, heart rate, coronary flow rate, and electrocardiogram.

  • Drug Administration: Add H290/51 (0.1-1 μM) to perfusion buffer 10 minutes before global ischemia and maintain during reperfusion.

  • Global Ischemia: Induce no-flow global ischemia by completely stopping perfusion for 30-40 minutes. Maintain temperature at 37°C.

  • Reperfusion: Reestablish perfusion for 30-60 minutes. Collect coronary effluent at defined intervals for biochemical analysis (LDH, creatine kinase, lipid peroxidation markers).

  • Infarct Size Quantification: Following reperfusion, stain hearts with triphenyltetrazolium chloride (1% in buffer, 37°C, 10-15 minutes) to differentiate viable (red) from necrotic (pale) tissue. Quantify infarct size using planimetry or image analysis.

This model demonstrated that H290/51 (1 μM) significantly improves functional recovery and reduces enzyme release during reperfusion following 40 minutes of global ischemia [2].

Mechanisms of Action and Signaling Pathways

The cardioprotective effects of indenoindoles primarily involve the interruption of lipid peroxidation chain reactions in cellular membranes, but also encompass modulation of specific signaling pathways implicated in oxidative stress response and cellular survival. The following diagram illustrates the key mechanisms through which indenoindoles exert their myocardioprotective effects:

G IschemiaReperfusion Ischemia/Reperfusion ROS ROS Generation (O₂•⁻, OH•, H₂O₂) IschemiaReperfusion->ROS LipidPerox Membrane Lipid Peroxidation ROS->LipidPerox MembDamage Membrane Damage LipidPerox->MembDamage CellDeath Cardiomyocyte Death MembDamage->CellDeath CardiacDysfunction Cardiac Dysfunction MembDamage->CardiacDysfunction Indenoindole Indenoindole H290/51 Inhibition Radical Scavenging Chain Termination Indenoindole->Inhibition MembStabilization Membrane Stabilization Indenoindole->MembStabilization EndoProtection Endothelial Protection Indenoindole->EndoProtection Inhibition->LipidPerox Inhibits MembStabilization->MembDamage Prevents EndoProtection->CardiacDysfunction Ameliorates

Figure 1: Mechanisms of Indenoindole-Mediated Myocardioprotection

The mechanistic pathway illustrates how indenoindoles like H290/51 target multiple stages of ischemia-reperfusion injury:

  • Radical Scavenging: Indenoindoles directly neutralize reactive oxygen species (O₂•⁻, OH•, H₂O₂) generated during reperfusion, preventing the initiation of lipid peroxidation cascades [1].

  • Chain Termination: The compounds interrupt the propagation phase of lipid peroxidation by donating hydrogen atoms to lipid peroxyl radicals (LOO•), forming stable resonance-stabilized indenoindole radicals that cannot further propagate the chain reaction [3].

  • Membrane Stabilization: Through their balanced lipophilicity-hydrophilicity profile, indenoindoles incorporate into cellular membranes where they protect polyunsaturated fatty acids from oxidative degradation, thereby maintaining membrane integrity and fluidity [2].

  • Endothelial Protection: By reducing oxidative stress in coronary endothelium, indenoindoles preserve receptor-coupled signaling pathways and nitric oxide bioavailability, maintaining appropriate vascular tone and perfusion [4].

Additionally, emerging evidence suggests that antioxidant compounds may influence specific signaling pathways involved in post-infarction remodeling and senescence. Although not explicitly demonstrated for indenoindoles in the available literature, bioinformatics approaches have revealed that certain antioxidants can modulate the TCR signaling pathway, downregulate phosphorylation of CD3 and CD28, and reduce inflammatory infiltration in post-infarction myocardium [7]. Such mechanisms could contribute to the overall cardioprotective profile of potent antioxidant compounds like H290/51.

Conclusion and Research Applications

The this compound class of compounds, particularly the lead molecule H290/51, represents a promising therapeutic strategy for conditions involving oxidative myocardial damage. With demonstrated superiority over conventional antioxidants in multiple model systems, these compounds offer a robust pharmacological approach to targeting lipid peroxidation in cardiovascular diseases. The detailed protocols provided enable standardized evaluation of antioxidant efficacy and cardioprotective potential across in vitro and ex vivo systems. Future research directions should focus on clinical translation, combination therapies with reperfusion strategies, and exploration of potential applications in other pathological conditions where lipid peroxidation plays a central role.

References

Troubleshooting Guide: Improving Indeno[2,1-b]indole Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Challenge Possible Cause Solution & Optimization Strategy

| Low Yield | Decomposition of indole under oxidative conditions [1] | • Precisely control temperature (e.g., 0°C) [1] • Use a stabilizing acid additive like TFA [1] | | | Sub-optimal catalyst/oxidant system [1] | • Use Cu(OAc)₂ (20 mol%) with Na₂S₂O₈ as oxidant [1] • Avoid common but less effective oxidants like K₂S₂O₈ or (NH₄)₂S₂O₈ [1] | | | Unreactive starting material [2] | • For Pd-catalyzed route, ensure substrate has a 5-benzoyl group to facilitate cyclization [2] | | Side Reactions/Poor Selectivity | High reactivity of indole leading to polyalkylation [3] | • Introduce an electron-withdrawing group (e.g., nitro) on the indole substrate [3] | | | Competing reaction pathways [4] | • Employ metal triflate catalysts (e.g., Y(OTf)₃) to favor C-3 acylation over N-acylation [4] |

Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed Oxidative Dehydrogenative Dearomatization

This method provides a direct route to spirocyclic indolenines containing the indeno[2,1-b]indole scaffold from a 2,2′-diphenyl-1H,1′H-3,3′-biindole precursor [1].

  • Key Reaction:

  • Reaction Setup:

    • Charge a reaction vessel with the 2,2′-diphenyl-1H,1′H-3,3′-biindole substrate (1.0 equiv).
    • Add Cu(OAc)₂ (20 mol %) and Na₂S₂O₈ (2.0 equiv) [1].
    • Add Trifluoroacetic Acid (TFA) as the solvent (0.15 M concentration) [1].
    • Maintain an inert N₂ atmosphere [1].
  • Reaction Conditions:

    • Stir the mixture at 50°C for 24 hours [1].
  • Work-up & Isolation:

    • After reaction completion, standard aqueous work-up (e.g., dilution with water, extraction with DCM).
    • Purify the crude product via column chromatography to isolate the this compound product.
  • Notes: Substrates with electron-donating groups (e.g., methyl, methoxyl) on the phenyl ring provide moderate yields (48-64%), while halides (Cl, Br, F) are tolerated [1].

Protocol 2: Palladium-Mediated C-H Functionalization

This approach builds the this compound framework through a tandem C-H activation and amination sequence [2].

  • Key Reaction:

  • Reaction Setup:

    • Start with a 5-benzoyl-substituted indolizine substrate [2].
    • Use a Palladium catalyst (specific catalyst not detailed in results).
    • Perform the reaction in the presence of oxygen to achieve selective C-H amination [2].
  • Reaction Outcome:

    • This process yields a tetracene product identified as indolizino[2,1-b]indole [2].
  • Note: This method is highly specific to the substrate's structure. The 5-benzoyl group on the indolizine is crucial for the reaction to proceed [2].

Experimental Workflow Overview

The following diagram illustrates the two primary synthetic pathways for constructing the this compound core, helping you visualize the logical relationship between these methods.

G Start Starting Materials Int1 2,2'-diphenyl-1H,1'H-3,3'-biindole Start->Int1 FeCl₃-catalyzed oxidative coupling [1] Int2 5-benzoyl-substituted indolizine Start->Int2 1,3-dipolar cycloaddition & ring-opening [2] Path1 Copper-Catalyzed Oxidative Dearomatization Product This compound Product Path1->Product Cu(OAc)₂, Na₂S₂O₈ TFA, 50°C [1] Path2 Palladium-Mediated C-H Functionalization Path2->Product Pd catalyst, O₂ [2] Int1->Path1 Int2->Path2

Key Technical FAQs

Q1: Why is temperature control critical in the copper-catalyzed method? Indole derivatives are prone to decomposition under oxidative conditions. Performing the reaction at a controlled temperature of 50°C is essential to prevent this decomposition and achieve high yields (e.g., 90%). Lower temperatures (e.g., 25°C) significantly reduce yield to around 34% [1].

Q2: How can I avoid polyalkylation in Friedel-Crafts type reactions? A common strategy is to reduce the innate reactivity of the indole ring. This can be done by incorporating an electron-withdrawing group, such as a nitro group, onto the indole substrate. This modification has been shown to suppress side reactions and improve the yield of the desired mono-alkylated product [3].

References

optimizing photo-Nazarov cyclization regioselectivity conditions

Author: Smolecule Technical Support Team. Date: February 2026

Nazarov Cyclization: Troubleshooting Guide

FAQ 1: How can I improve the regioselectivity of the elimination step?

A common issue in traditional Nazarov reactions is the formation of regioisomeric cyclopentenone products when multiple β-hydrogens are available for elimination [1].

  • Problem: Non-selective elimination leads to mixtures of products.

  • Solution: Employ a silicon-directed strategy. Incorporating a silyl group (e.g., TMS) on one vinyl arm leverages the β-silicon effect. During the cyclization, the silicon group stabilizes the developing cation and is preferentially eliminated, directing the formation of a single regioisomer [2] [1].

  • Solution: Design a polarized system. Introduce an electron-donating group (EDG) on one terminal vinyl and an electron-withdrawing group (EWG) on the other. This polarization creates a clear electronic bias in the pentadienyl cation, guiding both the cyclization and the subsequent regioselectivity of the elimination [2] [1].

FAQ 2: My substrate is not reacting. How can I enhance reactivity?

Slow cyclization can stem from the substrate's inability to adopt the reactive s-trans/s-trans conformation or insufficient activation of the carbonyl [1].

  • Problem: Low conversion or no reaction.
  • Solution: Incorporate α-substituents. Alkyl groups at the alpha positions increase the population of the requisite s-trans conformation due to allylic strain, significantly accelerating the reaction rate [1] [3].
  • Solution: Use polarized substrates. As mentioned for regioselectivity, EDG and EWG substituents facilitate the initial Lewis acid coordination and lower the activation barrier for the electrocyclization [1] [3].
  • Solution: Explore alternative promoters. If strong Lewis acids (e.g., TiCl₄, BF₃) are ineffective or incompatible with your functional groups, consider:
    • Deep Eutectic Solvents (DES): Certain DES mixtures can act as both solvent and promoter under mild conditions. For example, triphenylmethylphosphonium bromide/acetic acid DES achieved quantitative conversion at 25°C for a model substrate [4] [5].
    • Copper(II) Salts: Cu(SbF₆)₂ has been effectively used in catalytic amounts for various Nazarov-type reactions [6].
    • Iodine: Molecular iodine (I₂) can catalyze the cyclization of divinyl ketones under mild, metal-free conditions [2].

FAQ 3: How can I control the stereochemistry of the product?

Controlling stereochemistry, especially at the alpha carbons, is challenging due to the potential for enolate equilibration [2] [1].

  • Problem: Low diastereoselectivity or epimerization.
  • Solution: Interrupt the classical pathway. Trap the oxyallyl cation intermediate before elimination. This can be done by adding hydride donors (e.g., Et₃SiH) or other nucleophiles, which prevents enolate formation and preserves the stereochemistry set during the conrotatory cyclization [1] [6] [7].
  • Solution: Use chiral Lewis acid complexes. Asymmetric induction has been achieved using chiral catalysts, though it remains a challenging area. These catalysts can control the direction of the conrotatory ring closure (torquoselectivity) or the protonation of the enolate [2] [6].

Experimental Optimization & Quantitative Insights

For systematic optimization, a Design of Experiments (DoE) approach is highly effective. The table below summarizes key factors and their optimized outcomes from a recent study on a model divinyl ketone in Deep Eutectic Solvents [4] [5].

Factor Effect on Reaction Optimized Condition (DES2)
DES Type Acts as solvent & promoter TPMPBr / Acetic Acid (1:3)
Temperature Higher conversion & yield 60 °C
Time Drives conversion to completion 16 hours
Concentration Affects yield & byproduct formation 0.3 M

Substituent Effects on Reactivity: A 2025 kinetic study established a quantitative structure-reactivity relationship, showing that substituents (R¹/R²) activate the initial 4π-electrocyclization in the following order [3]: Alkyl ≈ Aryl >> Aryl S-, Halogen, Alkyl O-, and Alkyl N-. Electron-withdrawing groups (e.g., -CN) generally deactivate the reaction [3].

Workflow for Method Development

This diagram outlines a logical workflow for troubleshooting and optimizing your Nazarov cyclization based on the principles above.

nazarov_workflow start Start: Low Yield/Selectivity step1 Analyze Substrate Structure start->step1 step2 Check Conformation (s-trans/s-trans) step1->step2 step3 Evaluate Electronics (Polarized?) step2->step3 step4 Select Promoter System step3->step4 step5 Define Reaction Goal step4->step5 branch_regio Goal: Improve Regioselectivity step5->branch_regio branch_react Goal: Improve Reactivity step5->branch_react branch_stereo Goal: Improve Stereocontrol step5->branch_stereo soln_regio1 Apply Silicon-Directed Strategy branch_regio->soln_regio1 soln_regio2 Design Polarized Substrate (EDG/EWG) branch_regio->soln_regio2 soln_react1 Add α-Substituents branch_react->soln_react1 soln_react2 Switch to Polarized Substrate branch_react->soln_react2 soln_react3 Test Alternative Promoters (DES, Cu(II), I₂) branch_react->soln_react3 soln_stereo1 Interrupt Cyclization (Trap Cation) branch_stereo->soln_stereo1 soln_stereo2 Use Chiral Lewis Acid branch_stereo->soln_stereo2

Important Note on Photo-Nazarov Cyclization

The strategies above are derived from literature on acid-catalyzed Nazarov cyclizations. The photo-Nazarov reaction operates via a different mechanism, typically involving photoexcitation of a substrate to form a divinyl ketone intermediate, which then undergoes thermal electrocyclization [4] [5].

References

overcoming indeno[2,1-b]indole insolubility polar solvents

Author: Smolecule Technical Support Team. Date: February 2026

Technical Support Center: Solubility Troubleshooting

FAQ: What are the main strategies to improve solubility for biological testing? Researchers primarily use three approaches: selecting green polar solvents like ethanol for synthesis, chemical fluorination of the core structure, and formulating polymeric polyplexes for delivery. The table below summarizes these methods.

Strategy Mechanism Application Context Key Outcome
Ethanol Solvent System [1] Uses polar, protic solvent Synthesis & purification Successful synthesis of derivatives in a green, polar solvent (78°C)
Structural Fluorination [2] Increases hydrophobicity & alters electronic properties Polymer-based gene carrier design Fine-tunes DNA binding strength and improves transfection efficiency
Polymeric Polyplex Formation [2] Encapsulates compound in a hydrophilic polymer Nucleic acid delivery (e.g., DNA/RNA) Enables delivery of hydrophobic moieties in aqueous physiological environments

Troubleshooting Guide: My compound precipitates in aqueous buffer. What should I do? This is a common issue. Follow this logical workflow to identify a solution.

SolubilityTroubleshooting Start Compound Insoluble in Aqueous Buffer Q1 Is the compound for in vitro enzyme inhibition assays? Start->Q1 Q2 Is the compound for cellular assays or gene delivery? Q1->Q2 No S1 Try re-dissolving in a small volume of Ethanol (EtOH) Q1->S1 Yes S2 Consider chemical fluorination of the core structure Q2->S2 For cellular assays S3 Formulate into polyplexes using a hydrophilic polymer carrier Q2->S3 For gene delivery C1 Dilute the EtOH stock solution into aqueous buffer S1->C1 Then C2 This strategy increases hydrophobicity but fine-tunes bio-interactions S2->C2 C3 This creates stable nanoparticles suitable for cellular uptake S3->C3

Protocol 1: Synthesis in a Green Polar Solvent

This one-pot method is excellent for creating derivatives while maintaining solubility in a polar solvent like ethanol [1].

  • Reagents: Aryl amine, dimedone or 1,3-cyclohexanedione, ninhydrin, Ethanol (absolute), ZrO₂/CuO nanocomposite catalyst.
  • Equipment: Round-bottom flask, condenser, heating mantle, TLC setup.
  • Procedure:
    • Add the aryl amine (1.0 mmol), dimedone (1.0 mmol), and ninhydrin (1.0 mmol) to a round-bottom flask.
    • Add 10 mL of ethanol and 20 mg of the ZrO₂/CuO nanocomposite catalyst.
    • Reflux the mixture at 78°C while monitoring the reaction progress by TLC.
    • Upon completion, filter the mixture to recover the catalyst.
    • Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization from ethanol.
Protocol 2: Incorporating Fluorinated Indoles into a Polymer

This protocol outlines the synthesis of a guanidinium-functionalized methacrylamide terpolymer containing a fluorinated indole moiety, which self-assembles into polyplexes in aqueous solution [2].

  • Reagents:
    • Monomers: 3-Guanidinopropyl methacrylamide, 2-hydroxypropyl methacrylamide, fluorinated N-(2-(1H-indol-3-yl)ethyl)methacrylamide.
    • Polymerization: Chain transfer agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), initiator (e.g., 4,4'-azobis(4-cyanovaleric acid)).
    • Solvents: Dry DMF, 1 M acetate buffer (pH 5.2).
  • Equipment: Schlenk flask, dialysis membranes (3.5 kDa MWCO), freeze-dryer.
  • Procedure (Polymer Synthesis):
    • Weigh the monomers (3-guanidinopropyl methacrylamide and 2-hydroxypropyl methacrylamide) into a degassed Schlenk flask [2].
    • Dissolve them in the acetate buffer [2].
    • In a separate vial, dissolve the chain transfer agent, initiator, and the fluorinated indole-based methacrylamide monomer in dry DMF. Add this solution to the monomer mixture [2].
    • Perform 3 freeze–pump–thaw cycles to remove oxygen, then heat the mixture for 24 hours at 80°C [2].
    • Terminate the polymerization and dialyze the resulting polymer against water for several days. Recover the final polymer powder by freeze-drying [2].
  • Procedure (Polyplex Formation):
    • Dissolve the polymer and DNA (e.g., pDNA) separately in HEPES-buffered 5% glucose (HBG) at pH 7.4 [2].
    • Mix equal volumes of the polymer and DNA solutions by vortexing for 10 seconds.
    • Incubate the mixture for 10-30 minutes at room temperature to allow polyplex nanoparticles to form.

Key Considerations for Experimental Design

  • Start Simple: For initial biochemical assays, Protocol 1 using ethanol is the most straightforward. Create a concentrated stock in DMSO or ethanol and dilute it into your assay buffer, ensuring the final organic solvent concentration is tolerated by your experimental system (typically <1%).
  • For Cellular Applications: If you are moving to cell-based studies, Protocol 2 (polyplex formation) is highly relevant. This method encapsulates the hydrophobic compound, protecting it and enhancing its delivery into cells.
  • Characterization is Crucial: When using polyplexes, always characterize the resulting nanoparticles. Key parameters include particle size (should be around 100 nm), surface charge, and DNA binding efficiency (e.g., via heparin release assay) [2].

References

purification techniques indeno[1,2-b]indole derivatives column chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Standard Purification Techniques

For most synthesized indeno[1,2-b]indole derivatives, purification is achieved through silica gel column chromatography [1] [2] [3]. The table below summarizes specific solvent systems used for different derivatives as reported in the literature.

Compound Type / Description Eluent System (Ratio) Citation
Ketonic derivatives (e.g., Compound 5c) Ethyl Acetate / Cyclohexane (1:2, v/v) [3]
Phenolic derivatives (general procedure) Ethyl Acetate / Cyclohexane (1:2, v/v) [3]
4,5,7-Trisubstituted derivative (Compound 5a-2) Not specified (general use of column chromatography) [2]
Various ketonic and phenolic derivatives (general procedure) Not specified (general use of column chromatography) [1]

After purification, the purity of the final compounds is typically confirmed by analytical techniques such as thin-layer chromatography (TLC) and ultra-high-performance liquid chromatography (uHPLC/MS), with a common purity threshold of >95% [2] [3].

GAP Chemistry as an Alternative

Group-Assisted Purification (GAP) chemistry is a greener approach that avoids traditional purification methods. The core principle involves attaching a GAP auxiliary (e.g., a diphenylphosphoryl group) to the starting material. This auxiliary drastically alters the solubility of the resulting product, allowing impurities to be removed by simply washing the crude reaction mixture with a combination of more polar and less polar solvents [4] [5].

While one study successfully used a GAP protocol for the aminobromination of cinnamic acids [4], another demonstrated the synthesis of indeno[1,2-b]indolones using a ZrO₂/CuO nanocomposite catalyst in ethanol. This method achieved high yields with an atom economy exceeding 94% and minimal byproducts, aligning with green chemistry principles, though the specific purification details for the final indolo[1,2-b]indolone products were not explicitly stated [5].

Troubleshooting Guide & FAQs

FAQ: My compound is not eluting from the column. What should I do?

  • Check Polarity: The standard Ethyl Acetate/Cyclohexane system is of medium polarity. If your compound is too polar, try increasing the percentage of ethyl acetate. If it's very non-polar, use a less polar solvent like pure hexane or dichloromethane first.
  • Test by TLC: Use TLC to find a solvent system that gives an Rf value between 0.2 and 0.5 for your target compound before running the column.

FAQ: I am getting low yields after column chromatography. How can I improve recovery?

  • Consider GAP-inspired Synthesis: If your synthetic route allows, explore incorporating a GAP auxiliary. This can enable purification by simple washing, eliminating yield losses on silica gel [4] [5].
  • Optimize Catalyst and Reaction Conditions: Using efficient and selective catalysts, such as the ZrO₂/CuO nanocomposite, can minimize the formation of side products, leading to a cleaner crude mixture that is easier to purify [5].

The workflow below summarizes the decision process for purifying these compounds.

Start Start Purification of Indeno[1,2-b]indole Standard Standard Protocol: Silica Gel Column Chromatography Start->Standard GAP Alternative Green Method: Group-Assisted Purification (GAP) Start->GAP Eluent Common Eluent: Ethyl Acetate / Cyclohexane (1:2 v/v) Standard->Eluent Confirm Confirm Purity: TLC & uHPLC/MS (>95%) Eluent->Confirm

References

reaction conditions dihydroxyindeno[1,2-b]indole unexpected byproducts

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Dihydroxyindeno[1,2-b]indole Synthesis

Problem Area Specific Issue Possible Cause & In-Depth Explanation Recommended Solution & Optimization

| Reaction Pathway & Byproducts | Formation of an unexpected ammonium salt (e.g., 4d') during condensation [1]. | Hydrolysis of the intermediate imine: The expected dihydroxyindeno[1,2-b]indole intermediate is susceptible to hydrolysis under certain work-up or reaction conditions. This can lead to an open-chain structure that forms an ammonium salt with the isopropylamine used in the synthesis [1]. | • Optimize work-up procedure: Isolate the main product (4d) from the mother liquor and use it directly in the next step without extensive purification [1]. • Control reaction atmosphere: Ensure reactions are conducted under anhydrous conditions to prevent moisture-induced hydrolysis. | | Reaction Pathway & Byproducts | Low yield or formation of side products during aromatization to 5H-indeno[1,2-b]indole-6,9,10-triones (e.g., 7g) [1]. | Poor stability of the paraquinone derivative: Specific substituents (e.g., R1 = H, R2 = i-C3H7) can make the quinone product unstable under the reaction conditions, leading to decomposition [1]. | • Screen oxidation conditions: Explore alternative oxidizing agents or milder reaction conditions tailored to sensitive substrates. • Monitor reaction progress closely: Use TLC or LC-MS to identify the optimal reaction time and minimize decomposition. | | CK2 Inhibitory Activity | Low potency of final compounds in kinase assays. | Substituent effects on the D-ring: The nature and position of substituents on the four rings (A-D) critically influence the molecule's ability to fit into the ATP-binding pocket of CK2α [1]. | • Focus on potent scaffolds: Prioritize derivatives like the D-ring mono-keto 5a (IC50 = 0.17 µM) or the D-ring paraquinone 7a (IC50 = 0.43 µM) [1]. • SAR exploration: Introduce small, non-bulky alkyl groups (ethyl, isopropyl) on the C-ring, which have shown a favorable inhibitory effect [1]. |

Detailed Experimental Protocols

Synthesis of Dihydroxyindeno[1,2-b]indoles (e.g., 4a-g)

This protocol is adapted from the literature for preparing the core dihydroxyindeno[1,2-b]indole scaffold [1].

  • Reaction Setup: In a round-bottom flask, dissolve ninhydrin (3) and the appropriate 3-(isopropylamino)cyclohex-2-enone (2a-g) in a suitable anhydrous solvent (e.g., toluene, dichloromethane).
  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction by TLC until completion.
  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
  • Isolation: The crude dihydroxyindeno[1,2-b]indole (4a-g) can be purified by trituration or recrystallization. Critical Note: If the unexpected ammonium salt byproduct (e.g., 4d') is formed, the desired product 4d can be isolated from the mother liquor and used in the next step without further purification to avoid its formation [1].
Conversion to 5,6,7,8-Tetrahydro-indeno[1,2-b]indole-9,10-diones (5a-g)

This step involves aromatization to form the keto derivatives [1].

  • Reagent Selection: Use N,N,N',N'-tetraisopropylthionylamide (TIPTA) or N,N,N',N'-tetraethylthionylamide (TETA) as the thionating agent.
  • Reaction Conditions: Heat the dihydroxyindeno[1,2-b]indole with the thionylamide reagent in a suitable high-boiling solvent.
  • Yield: This reaction typically proceeds in good to quantitative yields (75% to >95%) [1].

The following diagram illustrates the core synthesis pathway and the formation of the unexpected ammonium salt byproduct.

G Ninhydrin Ninhydrin (3) Intermediate Reactive Intermediate Ninhydrin->Intermediate Enaminone 3-(Isopropylamino) cyclohex-2-enone (2a-g) Enaminone->Intermediate Product_4 Dihydroxyindeno[1,2-b]indole (4a-g) (Target Product) Intermediate->Product_4 Standard work-up Byproduct Ammonium Salt (4d') (Unexpected Byproduct) Intermediate->Byproduct Hydrolysis during work-up

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of indeno[1,2-b]indoles that make them potent CK2 inhibitors? The potency stems from their planar, polycyclic system of annulated 6-5-5-6-membered rings, which allows them to fit effectively into the ATP-binding pocket of the CK2α subunit. Structure-Activity Relationship (SAR) studies show that even minor modifications, such as introducing small alkyl groups (e.g., ethyl, isopropyl) on the C-ring, can significantly enhance inhibitory activity [1].

Q2: My final indeno[1,2-b]indoloquinone yield is very low. What should I check? First, verify the success of the intermediate steps by fully characterizing compounds 4 and 5 using NMR and HRMS [1]. Second, closely monitor the oxidation step from 5 to 7; some paraquinone derivatives (e.g., 7g) are inherently unstable and give low yields. Optimizing the oxidation conditions (e.g., catalyst loading, temperature, time) is crucial [1].

Q3: Are there any known safety concerns related to these syntheses? While the search results do not specify hazards for these exact molecules, always treat new compounds with caution. General best practices include:

  • Using personal protective equipment (PPE).
  • Conducting reactions in a properly ventilated fume hood.
  • Thoroughly researching the safety profiles of all starting materials and reagents. For example, peptide coupling reagents like HATU can be sensitizers and require careful handling [2].

References

troubleshooting palladium-catalyzed C-H amination indolizino[2,1-b]indoles

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Protocol: C–H Amination for Indolizino[2,1-b]indoles

The methodology below is adapted from a 2024 study that successfully achieved Pd-mediated C–H amination on a 5-benzoyl-substituted indolizine substrate to produce indolizino[2,1-b]indoles [1].

Reaction Setup:

  • Reaction: The C–H amination was performed in the presence of oxygen [1].
  • Catalyst: The system uses a palladium catalyst, which mediates the reaction. The specific palladium salt was not detailed in the available excerpt [1].
  • Substrate: The reaction is specifically demonstrated on a 5-benzoyl-substituted indolizine precursor [1].

Synthetic Route to the Indolizine Core: The indolizine substrate itself was synthesized via a sequential 1,3-dipolar cycloaddition-ring opening process between N-tosyl-3-nitroindole and a pyridinium salt. The optimized conditions for this preparatory step are summarized in the table below [1].

Parameter Specification
Indole Substrate N-tosyl-3-nitroindole (1.0 equiv) [1]
Pyridinium Salt 1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide (1.2 equiv) [1]
Base K₃PO₄ (4.0 equiv) [1]
Solvent CH₃CN (0.15 M concentration) [1]
Temperature 60 °C [1]
Time 24 hours [1]

Troubleshooting Common Challenges in Pd-catalyzed Reactions

The following table outlines common issues in Pd-catalyzed C–H activation, which are highly relevant to the amination reaction for constructing indolizino[2,1-b]indoles.

Problem Possible Cause & Diagnostic Clues Potential Solution
Low Yield/No Reaction Inefficient generation of active Pd(0) catalyst; Ligand oxidation or reagent consumption during pre-catalyst reduction [2]. Systematically optimize pre-catalyst reduction. Use primary alcohols (e.g., N-hydroxyethyl pyrrolidone) as sacrificial reductants to protect ligands and reagents [2].
Poor Catalyst Activity Inappropriate ligand or counterion; Formation of inactive Pd nanoparticles [2]. Screen ligands (e.g., DPPF, Xantphos, SPhos) and Pd sources (e.g., Pd(OAc)₂, PdCl₂(ACN)₂). Control metal/ligand ratio to prevent nanoparticle formation [2].
Lack of Regioselectivity Missing or ineffective directing group; Competing reaction pathways [3] [4]. Ensure substrate has a suitable coordinating group (e.g., pyridine nitrogen) to direct C–H cleavage to the desired position [3].

Core Concepts for Troubleshooting Catalyst Performance

A 2025 study emphasizes that a major source of failure in palladium-catalyzed reactions is the uncontrolled reduction of the Pd(II) pre-catalyst to the active Pd(0) species. Inefficient reduction can lead to low catalytic activity, requiring higher palladium loadings and generating impurities [2].

PdCatalystActivation PdII PdII ReductionProblem Inefficient Reduction PdII->ReductionProblem ControlledReduction Controlled Reduction (Using Alcohols) PdII->ControlledReduction LowActivity Low Catalytic Activity ReductionProblem->LowActivity HighLoading High Pd Loadings Required ReductionProblem->HighLoading Impurities Impurity Formation ReductionProblem->Impurities ActivePd0 Active Pd(0) Catalyst ControlledReduction->ActivePd0 EfficientCycle Efficient Catalytic Cycle ActivePd0->EfficientCycle

This diagram visualizes the critical step of catalyst activation. To avoid the problem path (red) and follow the solution path (green), focus on the reduction protocol [2]:

  • Reductant: Incorporate a primary alcohol like N-hydroxyethyl pyrrolidone (HEP) as a sacrificial reductant. This selectively reduces Pd(II) while preserving your valuable phosphine ligands and reagents from oxidation.
  • Optimization: The efficiency of reduction depends on the specific combination of Pd counterion, ligand, and base. Systematic screening of these components for your specific reaction is recommended.

Recommendations for Further Investigation

To build a more comprehensive knowledge base, I suggest:

  • Consult Full Papers: Access the full text of the cited articles, particularly [1] and [2], for exhaustive experimental details, substrate scopes, and characterization data.
  • Explore Related Systems: Look into troubleshooting guides for other Pd-catalyzed C–H functionalization reactions (e.g., arylation, olefination), as many core principles regarding catalyst performance and selectivity are transferable [3] [4].

References

optimizing indeno[1,2-b]indole substituents CK2 inhibitory potency

Author: Smolecule Technical Support Team. Date: February 2026

Substituent Effects on Inhibitory Potency

Extensive Structure-Activity Relationship (SAR) studies have identified that substitutions at the 5-, 4-, and 7- positions of the indeno[1,2-b]indole scaffold are critical for boosting inhibitory potency against CK2 [1] [2] [3].

The quantitative data below summarizes the effects of specific substituents, with IC50 values indicating inhibitor potency (a lower IC50 value represents a more potent inhibitor).

Position Optimal Substituent Example Compound (Code) Reported IC₅₀ (nM) Key SAR Insight
R⁵ Isopropyl (CH(CH₃)₂) [2] 4p [4] 25 Hydrophobic, branched alkyl group significantly boosts potency [2] [3].
R⁴ 3-methylbut-2-enyloxy [4] 4p [4] 25 Alkoxy group preferred; chain length and hydrophobicity impact activity [2].
R⁴ Methoxy (OCH₃) [1] 5a-2 [1] 25 Simpler alkoxy group can also yield high potency [1].
R⁷ Methyl (CH₃) [1] 5a-2 [1] 25 Small alkyl group enhances activity [1] [2].
Bromo (Br) [5] 4w [5] 110 Halogen substitution (e.g., bromo) can improve potency, potentially through halogen bonding [5].

Experimental Protocols for Key Assays

Here are detailed methodologies for core experiments used to evaluate novel indeno[1,2-b]indole derivatives.

In Vitro CK2 Inhibition Assay (Capillary Electrophoresis-based)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of your compounds [1].

  • Reagents: Human CK2 holoenzyme, kinase buffer (50 mM Tris/HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂), assay buffer (25 mM Tris/HCl pH 8.5, 150 mM NaCl, 5 mM MgCl₂), peptide substrate (RRRDDDSDDD, 190 µM), ATP (100 µM).
  • Procedure:
    • Pre-incubation: Mix 2 µL of inhibitor (in DMSO) with 78 µL of kinase buffer containing 0.25 µg CK2. Incubate at 37°C for 10 minutes.
    • Kinase Reaction: Add 120 µL of assay buffer (containing substrate and ATP) to start the reaction. Incubate at 37°C for 15 minutes.
    • Reaction Termination: Place samples on ice and add EDTA to a final concentration of 5 mM.
    • Analysis: Quantify the phosphorylated peptide product using Capillary Electrophoresis (CE).
    • IC50 Calculation: Test each inhibitor at 9 different concentrations. Plot inhibition percentage vs. inhibitor concentration to determine the IC50 value.
Cellular Uptake and Localization Analysis (HPLC-MS/MS)

This method explains how to measure the intracellular concentration and distribution of your inhibitor, which is critical for understanding its cellular activity [1].

  • Cell Treatment: Incubate cancer cell lines (e.g., A431, A549) with the inhibitor (e.g., 20 µM) for a set duration.
  • Cell Fractionation:
    • Harvest cells and lyse using a hypotonic buffer.
    • Separate the nuclear and cytoplasmic fractions by differential centrifugation.
  • Sample Preparation: Extract the inhibitor from each fraction using an appropriate organic solvent (e.g., acetonitrile).
  • Quantification:
    • Analyze the extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
    • Calculate the intracellular concentration using a standard curve. Results are often expressed as nanomolar (nM) intracellular concentration or as a percentage of the total compound found in each fraction.

Troubleshooting Common Experimental Issues

This section addresses specific problems you might encounter during your research.

  • Problem: High in vitro potency but low cellular activity.

    • Possible Cause & Solution: The compound may have poor cellular uptake or efflux issues. Measure intracellular concentration via HPLC-MS/MS [1]. The subcellular localization is also critical; a cytoplasm-preferring compound like 5a-2 may effectively inhibit cytosolic CK2 substrates and impair cell migration, while a nuclear-localized inhibitor like CX-4945 may have stronger pro-apoptotic effects [1].
  • Problem: Difficulty rationalizing binding mode based on structure.

    • Possible Cause & Solution: Classic pharmacophore models may not fully apply. Crystallographic studies reveal that potent indeno[1,2-b]indoles like 4p bind CK2 in an unexpected mode: their hydrophobic groups point toward the solvent, while oxo groups interact with a key hidden water molecule in the ATP-binding pocket, rather than forming direct hinge hydrogen bonds [4]. Consider water-mediated interactions in your docking studies.
  • Problem: Achieving selectivity over other kinases.

    • Possible Cause & Solution: The flat, hydrophobic indeno[1,2-b]indole core fits the narrow ATP-pocket of CK2, which is lined with hydrophobic residues (Leu45, Val53, Val66, Ile95, Phe113, Ile174) [6]. To maintain selectivity, avoid introducing strong hydrogen bond donors/acceptors that might promiscuously interact with the hinge region of other kinases. The unique binding mode of these compounds also contributes to selectivity [4] [3].

Experimental Workflow for Inhibitor Optimization

The following diagram maps the logical workflow from compound design and synthesis through to mechanistic studies, integrating the key experiments discussed.

workflow Start Start: Indeno[1,2-b]indole Core Design Rational Design • Introduce optimal R5, R4, R7 groups Start->Design Synthesize Chemical Synthesis Design->Synthesize InVitro In Vitro CK2 Assay (Determine IC50) Synthesize->InVitro Potent Potent Inhibitor? InVitro->Potent Potent->Design No Cellular Cellular Profiling Potent->Cellular Yes Uptake Uptake & Localization (HPLC-MS/MS) Cellular->Uptake Phenotype Phenotypic Assays (Apoptosis, Migration) Cellular->Phenotype Mechanism Mechanistic Studies Uptake->Mechanism Phenotype->Mechanism Structural Structural Analysis (e.g., X-ray Crystallography) Mechanism->Structural If possible Optimize Optimize Lead Compound Mechanism->Optimize Structural->Optimize Optimize->Design

References

reducing cytotoxicity phenolic indeno[1,2-b]indole ABCG2 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Indeno[1,2-b]indole-based ABCG2 Inhibitors

The table below summarizes the key information on indeno[1,2-b]indole derivatives as ABCG2 inhibitors.

Property Description
Core Scaffold Indeno[1,2-b]indole [1]
Reported Activity Initially investigated as potent inhibitors of human protein kinase CK2; activity as ABCG2 inhibitors is recognized but not quantified in the provided data [1].
Known Potent Inhibitors Ko143 (a fumitremorgin C analogue) is a widely used, potent experimental inhibitor, but it is not an indeno[1,2-b]indole [2] [1].
Current Status Research is in early stages. The search results indicate a need for novel, effective ABCG2 inhibitors as none have reached clinical use [1].

Experimental Workflow for Evaluating ABCG2 Inhibitors

While specific protocols for indeno[1,2-b]indoles are not detailed, the general workflow for evaluating a potential ABCG2 inhibitor is well-established. The diagram below outlines the key steps, from cell-based assays to mechanistic studies.

workflow cluster_1 1. Cell-Based Screening Assay cluster_2 2. Confirmatory Cytotoxicity Assay cluster_3 3. Mechanism of Action Studies cluster_4 4. Specificity Testing A Cell-Based Screening Assay B Confirmatory Cytotoxicity Assay A->B Active Compounds C Mechanism of Action Studies B->C Confirmed Inhibitors D Specificity Testing C->D A1 Incubate ABCG2-overexpressing cells with fluorescent substrate (e.g., Pheophorbide a) & test compound A2 Measure intracellular fluorescence accumulation A1->A2 B1 Treat ABCG2-overexpressing cells with cytotoxic ABCG2 substrate (e.g., Mitoxantrone) ± test inhibitor B2 Assess cell viability (e.g., XTT assay) Sensitization = Reversal of Resistance B1->B2 C1 ATPase Assay (Does inhibitor affect ATP hydrolysis?) C2 Competitive Binding Assay (e.g., IAAP photolabeling) C3 Antibody Shift Assay (5D3 binding indicates conformation change) D1 Test against other ABC transporters (ABCB1/P-gp, ABCC1/MRP1) using specific fluorescent substrates

The flowchart above shows the key experimental stages, and the table below details the common protocols used in these stages [3] [4] [2].

Assay Type Key Protocol Steps Interpretation of Results
High-Throughput Screening (Accumulation) Seed ABCG2-overexpressing cells (e.g., NCI-H460/MX20) in 384-well plates. Incubate with fluorescent substrate (e.g., 1 μM Pheophorbide a) and test compound for 18 hours [3] [5]. Wash cells and measure intracellular fluorescence [3]. A significant increase in fluorescence compared to control indicates that the test compound is inhibiting ABCG2-mediated efflux [3].
Cytotoxicity (Sensitization) Treat ABCG2-overexpressing and parental cells with a cytotoxic ABCG2 substrate (e.g., mitoxantrone) in the presence or absence of the test inhibitor for 2-3 days [3]. Measure cell viability using an XTT or MTT assay [3]. A leftward shift in the cytotoxicity curve (lower IC₅₀) only in the resistant cells confirms that the inhibitor reverses ABCG2-mediated resistance [3].
Vesicle-Based Transport Prepare inside-out membrane vesicles from ABCG2-expressing cells. Incubate vesicles with a radiolabeled substrate (e.g., [³H]-Estrone-3-sulfate) and ATP/Mg²⁺, with or without inhibitor [2]. Stop reaction by filtration and measure vesicular radiolabel content [2]. A decrease in ATP-dependent substrate accumulation in vesicles indicates direct inhibition of ABCG2 transport function [2].

Frequently Asked Questions

Q: What are the common issues with false positives in ABCG2 inhibitor screens? A: A major concern is compound autofluorescence, which can interfere with fluorescence-based accumulation assays. It is crucial to include control wells with the test compound alone (no fluorescent substrate) to correct for this. Furthermore, some compounds may be toxic to the cells at screening concentrations, reducing fluorescence due to cell death rather than true inhibition. Always check for cytotoxicity in parallel [3] [4].

Q: My compound shows good inhibition in accumulation assays but fails to sensitize cells in cytotoxicity tests. Why? A: This discrepancy can arise for several reasons. The compound might be a substrate itself (competitively increasing probe accumulation) but not a true inhibitor that blocks efflux of the chemotherapeutic drug. Alternatively, the compound may have inherent cytotoxicity that masks the sensitization effect, or it might not be stable in long-term culture conditions required for the cytotoxicity assay [3] [2].

Q: How can I determine if my inhibitor is specific to ABCG2 and not affecting P-gp or MRP1? A: You must test your compound in cell lines engineered to overexpress P-gp (ABCB1) or MRP1 (ABCC1). Use established fluorescent substrates for these transporters, such as Rhodamine 123 for P-gp and Calcein-AM for MRP1, in accumulation assays. A specific ABCG2 inhibitor should have negligible effect on the accumulation of these substrates in P-gp or MRP1 overexpressing cells [3].

Important Technical Notes for Your Research

  • Use a Potent Positive Control: Always include a known potent inhibitor like Ko143 (1-10 μM) or Fumitremorgin C (FTC) in your experiments to validate your assay system [3] [4] [2].
  • Confirm ABCG2 Expression: The protein level of ABCG2 does not always correlate perfectly with its functional activity. Regularly assess the transporter activity in your cell lines using a known fluorescent substrate like Pheophorbide a or BODIPY-prazosin to ensure your model is reliable [4].
  • Limited Data on Indeno[1,2-b]indoles: The search results confirm this scaffold is under investigation, but detailed structure-activity relationships (SAR) or optimized protocols specific to it are not available in the current findings. Your research would contribute valuable knowledge to this area.

References

improving ABCG2 ATPase stimulation phenolic indenoindole derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview & Key Findings

Phenolic indeno[1,2-b]indoles represent a specific class of compounds that function as potent, selective, and non-toxic inhibitors of the ABCG2 transporter [1] [2].

  • Core Structure: The active compounds are based on a 9-hydroxy-5-(2-phenylethyl)-5H-indeno[1,2-b]indole-10-one scaffold [1].
  • Primary Mechanism: They act as efficient inhibitors of drug efflux by ABCG2. Unlike some other inhibitor classes, they strongly stimulate the basal ATPase activity of ABCG2, suggesting a distinct mechanism of action and binding site [1] [2].
  • Selectivity: These phenolic derivatives are selective for ABCG2 and do not significantly interact with P-glycoprotein (ABCB1) or MRP1 (ABCC1) [1].
  • Cytotoxicity: They show low cytotoxicity, which is a significant advantage for potential research or therapeutic use [1] [2].

Quantitative Data Summary

The table below summarizes the key experimental data for a representative phenolic indenoindole derivative.

Property Value/Result Experimental Context
ABCG2 Inhibition Potency ~3-fold more potent than ketonic indenoindole derivatives [2] Cell-based efflux assays
Cytotoxicity Low cytotoxicity [1] [2] Cytotoxicity assays on relevant cell lines
Selectivity over P-gp/MRP1 Selective for ABCG2 (ketonic derivatives also inhibit MRP1) [1] Comparative transporter assays
Effect on ABCG2 ATPase Strong stimulation of basal ATPase activity [1] [2] ATPase activity assay using membrane vesicles
Physical Form Red solid [1] Post-synthesis characterization
Melting Point 144 °C [1] Post-synthesis characterization

Experimental Protocols & Workflows

To study these compounds, you can employ several well-established experimental models. The following diagram outlines a potential workflow integrating key assays.

G Start Start: Compound Synthesis & Characterization (NMR, MS) Assay1 Cell-Based Efflux Assay Start->Assay1 Assay2 Cytotoxicity Assay Start->Assay2 Assay3 ATPase Activity Assay Start->Assay3 Assay4 Selectivity Screening (vs. P-gp, MRP1) Start->Assay4 Data Integrated Data Analysis Assay1->Data Assay2->Data Assay3->Data Assay4->Data

Vesicle-Based ATPase Assay

This assay measures the transporter's ATP hydrolysis activity directly [3].

  • Principle: ABCG2 hydrolyzes ATP to power substrate transport. The rate of inorganic phosphate (Pi) release is quantified colorimetrically [3].
  • Procedure:
    • Prepare Membrane Vesicles: Isolate plasma membrane vesicles from cells overexpressing ABCG2 (e.g., HEK293-ABCG2) using sucrose density gradient ultracentrifugation [3].
    • Set Up Reaction: Incubate vesicles with the test compound (e.g., phenolic indenoindole), ATP, and an ATP-regeneration system (creatine phosphate and creatine kinase) to maintain constant ATP levels [3].
    • Measure Phosphate Release: Stop the reaction and quantify the amount of Pi released using a colorimetric method like the malachite green procedure [3].
  • Interpretation: A significant increase in Pi release compared to the basal level indicates that the compound stimulates ABCG2 ATPase activity [1].
Cell-Based Drug Accumulation/Efflux Assay

This assay evaluates the functional outcome of inhibition—increased intracellular retention of a fluorescent ABCG2 substrate [3].

  • Principle: Inhibitors block ABCG2's efflux function, leading to increased accumulation of its substrate inside cells, measurable via flow cytometry [3].
  • Procedure:
    • Culture Cells: Use paired cell lines (e.g., parental and ABCG2-overexpressing).
    • Treat and Incubate: Pre-treat cells with the inhibitor, then co-incubate with a fluorescent ABCG2 substrate (e.g., mitoxantrone or Hoechst 33342).
    • Analyze Accumulation: Wash cells, and analyze the intracellular fluorescence intensity using flow cytometry. A rightward shift in the fluorescence histogram indicates higher substrate accumulation due to effective inhibition [3].
Cytotoxicity Assay (e.g., MTT/XTT)

This assay confirms that the ABCG2 inhibitors themselves are not toxic at working concentrations [1].

  • Procedure:
    • Plate cells at a defined density.
    • Treat with a range of concentrations of the phenolic indenoindole derivative.
    • After incubation, add a reagent like MTT, which is reduced to a colored formazan product by metabolically active cells.
    • Measure the absorbance of the formazan product. High cell viability across a range of concentrations indicates low cytotoxicity [1].

Troubleshooting Common Issues

  • Low Potency in Efflux Assay: Ensure your cell model robustly overexpresses ABCG2. Validate its activity with a known inhibitor like Ko143 [3] [4]. Check the solubility and stability of your compound in the assay buffer.
  • High Background in ATPase Assay: Run appropriate controls, including vesicles from non-transfected cells, to account for non-specific ATPase activity. Ensure the ATP-regeneration system is functioning correctly to prevent ATP depletion [3].
  • Unexpected Cytotoxicity: Re-check the purity of your synthesized compound. Perform a dose-response curve to confirm that cytotoxicity only occurs at concentrations significantly higher than the effective inhibitory concentration [1].

References

overcoming multidrug resistance cancer cells indenoindole analogs

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data & Efficacy of Indenoindole Analogs

The following table summarizes core experimental findings for a series of indenoindole derivatives, highlighting their potent activity against drug-resistant cancer cell lines [1].

Compound Core Structure Key Substituent (R) IC₅₀ in K562 Leukemia Resistance Index (RRI) (K562adr vs. K562) In Vivo Efficacy (Colon 38 Model)
8-[2-(dialkylamino)ethoxy]-2,3-dimethoxy-5H-10H-indeno[1,2-b]indol-10-one-O-propynyl-oxime Phenyl ~50 nM 10-30 Not specified for this analog
Same as above Furanyl ~50 nM 10-30 Not specified for this analog
Same as above Methyl ~50 nM 10-30 100% complete tumor regression at 25 mg/kg

Key Findings from Data [1]:

  • Potent Cytotoxicity: These compounds exhibit strong cytotoxicity, with IC₅₀ values in the nanomolar range.
  • Low Resistance Index: The low Resistance Index (RRI) values indicate that these indenoindoles are weakly or not sensitive to drug efflux mediated by P-glycoprotein (P-gp) and/or Multidrug Resistance Protein (MRP) pumps. This is a critical advantage over drugs like adriamycin, which showed an RRI of 1000 in the same study.
  • In Vivo Validation: One compound demonstrated significant in vivo efficacy, causing complete tumor regression without major toxicity.

Essential Experimental Protocols

Here are detailed methodologies for key experiments used to characterize indenoindole analogs.

DNA Intercalation Assay

This protocol determines the compound's ability to intercalate into DNA [1].

  • Principle: The assay measures the change in DNA's melting temperature (Tm) or the alteration in fluorescence of a DNA-bound dye (e.g., ethidium bromide) upon compound binding.
  • Materials: Calf thymus DNA, indenoindole compound (in DMSO), ethidium bromide, buffer (e.g., Tris-EDTA), spectrophotometer or fluorometer.
  • Procedure:
    • Prepare a solution of DNA and ethidium bromide in buffer.
    • Measure the initial fluorescence (excitation ~500-530 nm, emission ~590 nm).
    • Titrate with increasing concentrations of the indenoindole compound.
    • Monitor the decrease in fluorescence as the compound displaces the dye.
    • Calculate the relative binding affinity from the fluorescence quenching data.
Topoisomerase II-Mediated DNA Cleavage Assay

This protocol evaluates the compound's ability to stabilize the topoisomerase II-DNA cleavage complex [1].

  • Principle: The compound "traps" the covalent complex between topoisomerase II and DNA, which can be visualized as linear DNA upon the addition of a denaturant (e.g., SDS).
  • Materials: Plasmid DNA (e.g., pBR322), purified topoisomerase II, indenoindole compound (in DMSO), etoposide (positive control), reaction buffer, SDS, proteinase K, agarose gel electrophoresis equipment.
  • Procedure:
    • Incubate plasmid DNA with topoisomerase II and the test compound in reaction buffer at 37°C for 30 minutes.
    • Terminate the reaction by adding SDS to denature the protein.
    • Digest with proteinase K to remove the protein.
    • Analyze the DNA products by agarose gel electrophoresis.
    • A increase in linear DNA formation (Form III) compared to the control indicates strong topoisomerase II poisoning activity.
Cytotoxicity and Resistance Index (RRI) Assay

This protocol measures the compound's ability to kill drug-sensitive and drug-resistant cells [1].

  • Principle: The RRI quantifies the degree of resistance a cell line has to a drug. It is calculated as the ratio of IC₅₀ in the resistant cell line to the IC₅₀ in the parental cell line.
  • Materials: Drug-sensitive (e.g., K562) and drug-resistant (e.g., K562adr) cell lines, indenoindole compound (in DMSO), cell culture medium, standard MTT or XTT assay kit.
  • Procedure:
    • Seed cells in a 96-well plate and treat with a concentration gradient of the test compound.
    • Incubate for 48-72 hours.
    • Add MTT/XTT reagent and incubate further to allow formazan crystal formation.
    • Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT).
    • Calculate the IC₅₀ values for both cell lines.
    • Calculate RRI: RRI = IC₅₀ (Resistant Cells) / IC₅₀ (Sensitive Cells).

The following diagram visualizes the experimental workflow for characterizing a novel indenoindole analog, from initial screening to mechanistic studies.

G cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_validation Advanced Validation Start Characterize Novel Indenoindole Analog Screening In Vitro Cytotoxicity Assay Start->Screening Sens Sensitive Cell Line (e.g., K562) Screening->Sens Res Resistant Cell Line (e.g., K562adr) Screening->Res RRI Calculate Resistance Index (RRI) Sens->RRI Res->RRI Mech Identify Mechanism of Action RRI->Mech Low RRI indicates bypass of efflux pumps DNA DNA Intercalation Assay Mech->DNA TopoII Topoisomerase II Poisoning Assay Mech->TopoII Valid In Vivo Efficacy Study DNA->Valid Confirmation of dual mechanism TopoII->Valid Model Animal Model (e.g., Colon 38) Valid->Model Tox Toxicity & Tumor Regression Analysis Model->Tox


Frequently Asked Questions (FAQs)

Q1: Why are indenoindole analogs particularly effective against multidrug-resistant cancer cells? Their efficacy stems from a dual mechanism of action that bypasses common resistance pathways [1]:

  • Dual-Targeting: They act as DNA intercalators and topoisomerase II poisons. This dual action makes it difficult for cancer cells to develop resistance through a single mutation.
  • Bypassing Efflux Pumps: They show low susceptibility to P-gp and MRP efflux pumps, as evidenced by low Resistance Index (RRI) values. This allows them to accumulate inside resistant cells.

Q2: What is the most critical structure-activity relationship (SAR) for this class of compounds? The core structure is essential, but the nature of the substituent on the propynyl side chain (R group) is critical [1] [2]. The phenyl, furanyl, and methyl substituents have all shown excellent activity and low RRI. The R group modulates DNA binding affinity and topoisomerase II inhibition, directly influencing cytotoxic potency.

Q3: My indenoindole compound shows good in vitro cytotoxicity but poor in vivo efficacy. What could be the issue? This is a common translational challenge. Consider these factors:

  • Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or fast systemic clearance. Conduct PK studies to understand its ADME (Absorption, Distribution, Metabolism, Excretion) profile.
  • Formulation: The compound's solubility and stability in a delivery vehicle can limit its in vivo activity. Experiment with different formulation strategies, such as liposomes or nanoparticles, to improve bioavailability [3].
  • Metabolic Inactivation: Check if the compound is deactivated by liver enzymes like Cytochrome P450 (CYP450). Co-administration with a CYP inhibitor in a pilot study can provide clues [3].

Q4: Are there other indole-based compounds known to overcome MDR? Yes, several indole-based scaffolds are being investigated for this purpose. FDA-approved drugs like Sunitinib and Alectinib are used against resistant cancers [4] [5] [6]. Furthermore, natural indole alkaloids (e.g., Vinca alkaloids like vinblastine) and synthetic dimers or hybrids are prominent areas of research for overcoming drug resistance [4] [5].

References

comparison indeno[2,1-b]indole isoindolo[2,1-b]quinoline cytotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Profile of Isoindolo-Benzo[f]quinoline Derivatives

The data below is sourced from a 2023 study that synthesized and evaluated a series of novel benzo[f]quinoline derivatives. The most active compounds and their efficacy are listed here [1].

Compound ID Core Structure Cancer Cell Lines Tested Cytotoxic Activity (IC₅₀) Key Findings & Selectivity
3d (Quaternary salt) Benzo[f]quinoline Panel of multiple cancer types Single-dose assay showed strong activity Non-selective cytotoxicity; remarkable efficacy against HOP-92 (lung), LOX IMVI & SK-MEL-5 (melanoma), MDA-MB-468 (breast)
3f (Quaternary salt) Benzo[f]quinoline Leukemia and other cell lines Single-dose assay showed strong activity Highly selective for leukemia cells; selected for advanced five-dose screening
6a-f, 7a-e (Cycloadducts) Pyrrolo- or Isoindolo-benzo[f]quinoline Panel of multiple cancer types Generally less active than quaternary salts 3d and 3f -

Detailed Experimental Protocols

For researchers looking to replicate or understand the basis of these findings, here are the methodologies used in the cited studies.

1. Synthesis of Isoindolo-Benzo[f]quinoline Derivatives [1]

  • Step 1 (Quaternization): Benzo[f]quinoline was reacted with various halides (including aromatic ketones) to form quaternary salts.
  • Step 2 (Cycloaddition): The quaternary salts underwent a [3+2] dipolar cycloaddition reaction with the dipolarophile 1,4-naphthoquinone. This reaction used chloroform as a solvent and triethylamine as a base, yielding the final isoindolo-benzo[f]quinoline derivatives.
  • Characterization: The structures of all newly synthesized compounds were confirmed using FT-IR, NMR (¹H, ¹³C, 2D-COSY, HMQC, HMBC), HR-MS, and, for some, single-crystal X-ray diffraction.

2. In Vitro Cytotoxicity Evaluation [1]

  • Assay Type: The U.S. National Cancer Institute's (NCI) standard in vitro screening protocol.
  • Procedure: The synthesized compounds were first evaluated in a single-dose assay against a panel of approximately 60 human tumor cell lines. Compounds that showed significant growth inhibition were then advanced to a five-dose assay to determine their IC₅₀ values (the concentration that causes 50% cell growth inhibition).

3. Mechanism-of-Action Studies for Related Indoloquinazolines While not for the exact scaffold you asked about, a 2025 study on cytotoxic indolo[1,2-c]quinazoline derivatives provides a model for mechanistic investigation [2]:

  • DNA Interaction Studies: The potential of compounds to interact with DNA was evaluated using a Fluorescent Intercalator Displacement (FID) assay and fluorescence titration. This study concluded that DNA was not the primary target for their antiproliferative effects.
  • Target Identification: Computational studies, including molecular docking, were performed to predict interactions with potential protein targets like topoisomerase II.

Key Insights and Research Gaps

  • Promising, Selective Cytotoxicity: The data indicates that the simple quaternary salt derivatives of benzo[f]quinoline (like compound 3f) can exhibit potent and highly selective cytotoxicity, making them attractive leads for further development, especially in leukemia [1].
  • Structure-Activity Relationship (SAR): The study suggests that the nature of the substituent on the core scaffold has a significant impact on both the potency and selectivity of the cytotoxic effect [1].
  • Identified Gap: The search results confirm that while indole-quinoline hybrids are a active area of research, a head-to-head comparison of the two specific scaffolds you mentioned has not been published in the literature I retrieved. The provided data on isoindolo-benzo[f]quinoline serves as the closest and most relevant proxy.

Research Pathway Diagram

The diagram below visualizes a potential workflow for evaluating these compounds, integrating protocols from the cited research.

Experimental Workflow for Cytotoxicity Evaluation cluster_0 Synthesis Protocols (for related compounds) cluster_1 Mechanistic Protocols Start Scaffold Selection (Indeno[2,1-b]indole, Isoindolo[2,1-b]quinoline) Synthe Chemical Synthesis & Characterization Start->Synthe InVitro In Vitro Cytotoxicity Screening (Single-Dose) Synthe->InVitro Synth1 • Quaternization Reaction • [3+2] Dipolar Cycloaddition HitSelect Hit Selection & Five-Dose Assay (IC₅₀) InVitro->HitSelect Mechanistic Mechanistic Studies HitSelect->Mechanistic Mech1 • FID Assay • Fluorescence Titration Synth2 Characterization: NMR, FT-IR, X-ray Crystallography Synth1->Synth2 Mech2 • Molecular Docking • Enzyme Inhibition Assays Mech1->Mech2

References

CK2 inhibition potency indeno[1,2-b]indole vs emodin ellagic acid

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of CK2 Inhibitors

Compound / Class Core Structure / Representative Reported IC₅₀ / Kᵢ Key Characteristics & Experimental Notes
Indeno[1,2-b]indoles (e.g., 4p) Tetracyclic, planar structure [1] [2] 25 nM (4p, CK2 holoenzyme) [1] [3] High potency; ATP-competitive [1]; unique "hydrophobic-out/oxygen-in" binding mode mediated by a hidden water molecule [1]; good cellular uptake [4] [3].
Indeno[1,2-b]indoles (e.g., 5a-2) Tetracyclic, planar structure [4] 25 nM (5a-2) [4] High cellular uptake (408 nM intracellular concentration); primarily cytoplasmic localization; strong anti-migratory effect [4].

| Ellagic Acid | Natural polyphenol [2] | 20 nM (Kᵢ) [5] 40 nM (IC₅₀) [2] | Identified via virtual screening [5]; a historical benchmark for potency; limited information on cellular activity in CK2 context. | | Emodin | Anthraquinone [2] | 0.89 µM (IC₅₀) [2] | Early, less potent CK2 inhibitor; demonstrates that CK2 inhibitors can bind without canonical hinge interactions [1]. |

Experimental Insights and Cellular Effects

Beyond pure enzymatic potency, research reveals critical differences in how these inhibitors behave in biological systems.

  • Unique Binding Mechanism of Indeno[1,2-b]indoles: Co-crystal structures show that the potent indeno[1,2-b]indole 4p binds to the CK2 active site in an unexpected orientation. Its hydrophobic groups point outward toward the solvent, while its oxo groups form hydrogen bonds with a key, conserved water molecule in the ATP-binding pocket, a previously unseen mediation of ligand binding in CK2 [1].
  • Differential Subcellular Effects: Comparing the indeno[1,2-b]indole 5a-2 with the clinical-stage inhibitor CX-4945 revealed that both inhibit intracellular CK2 activity by over 75% at 20 µM. However, they exhibit different biological outcomes due to distinct subcellular localization: while CX-4945 was predominantly nuclear (49%) and had strong pro-apoptotic effects, 5a-2 was primarily cytoplasmic (71%) and showed a more potent anti-migratory effect [4].
  • Pharmacokinetic Properties: Studies on compound 4p show it has high and rapid cellular uptake, reaching intracellular concentrations of approximately 5 µM after just one hour of incubation. However, it also exhibits low metabolic stability, indicating a need for further medicinal chemistry optimization to improve its drug-like properties [3].

Key Experimental Protocols

The data in this field are primarily generated using the following established methodologies:

  • In Vitro IC₅₀ Determination: A standard capillary electrophoresis (CE)-based assay is often used [4]. The protocol involves pre-incubating the CK2 holoenzyme with the inhibitor, initiating the reaction with a specific peptide substrate (RRRDDDSDDD) and ATP, stopping the reaction with EDTA, and then quantifying the phosphorylated vs. non-phosphorylated peptide via CE. IC₅₀ values are determined by testing a range of inhibitor concentrations [4].
  • Cellular CK2 Activity Assay: To confirm target engagement in cells, researchers treat cancer cell lines (e.g., A431, A549) with the compound, harvest the cells, and prepare lysates. The CK2 activity in the soluble fraction of the lysate is then measured using the same CE-based assay with a fluorescently labeled substrate, allowing calculation of the percentage of intracellular CK2 inhibition [3].
  • Live-Cell Imaging for Phenotypic Effects: The impact of inhibitors on cancer cell proliferation, migration, and death is frequently quantified using live-cell imaging systems (e.g., IncuCyte). Cells are treated in multi-well plates and imaged continuously, allowing for the determination of half-maximal effective concentrations (EC₅₀) for anti-proliferative effects and detailed analysis of morphological changes over time [4] [3].

The following diagram illustrates the logical workflow for the key experiments that establish a comprehensive profile for a CK2 inhibitor, from biochemical potency to cellular mechanism.

Start CK2 Inhibitor Profiling A In Vitro Potency (IC₅₀) Start->A B Cellular Target Engagement Start->B C Phenotypic Cellular Effects Start->C A1 Biochemical Assay (Capillary Electrophoresis) A->A1 B1 Cell-Based CK2 Activity Assay B->B1 C1 Live-Cell Imaging (Proliferation, Migration, Apoptosis) C->C1 C2 Subcellular Localization Study C->C2

Interpretation Guide for Researchers

When evaluating these results for your research, consider:

  • Interpret IC₅₀ values in context: The most potent indeno[1,2-b]indoles (e.g., 4p, 5a-2) show IC₅₀ values around 25 nM, which is substantially more potent than emodin (~890 nM) and comparable to the best-reported value for ellagic acid (Kᵢ = 20 nM) [1] [4] [2].
  • Consider binding mode implications: The unique binding mode of indeno[1,2-b]indoles suggests a potential avenue for designing highly selective inhibitors that can differentiate CK2 from other kinases [1].
  • Factor in subcellular localization: An inhibitor's cellular distribution (nuclear vs. cytoplasmic) can significantly influence its functional outcomes, such as promoting apoptosis versus inhibiting migration. Choose a compound based on your biological endpoint of interest [4].

References

ABCG2 inhibition phenolic vs ketonic indeno[1,2-b]indole derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Phenolic vs. Ketonic Indeno[1,2-b]indole Derivatives

Feature Phenolic Derivatives Ketonic Derivatives
ABCG2 Inhibition Potency Approximately 3-fold more potent; best compounds have IC₅₀ in sub-micromolar range (e.g., 0.07 µM) [1] [2]. Less potent than phenolic derivatives [1].
Selectivity for ABCG2 High selectivity; do not inhibit P-glycoprotein or MRP1 [1]. Lower selectivity; can also interact with MRP1 [1].
Effect on ABCG2 ATPase Activity Strong stimulation [1] [2]. Weak or no stimulation [1].
Cytotoxicity Low cytotoxicity [1]. Information not explicitly stated in search results; one study notes phenolic derivatives have "low cytotoxicity" without direct ketonic comparison [1].
Inhibition of Casein Kinase II (CK2) Lower interaction with CK2 [1]. Originally designed as CK2 inhibitors [1] [2].
Inferred Binding Mechanism Distinct binding site from ketonic derivatives, suggested by different ATPase activity stimulation [1]. Binds differently from phenolic derivatives; interaction with MRP1 suggests broader specificity [1].

Experimental Protocols for Key Data

The comparative data in the table above were generated using standard assays in ABC transporter research:

  • ABCG2 Transport Inhibition Assay: This assay measures the ability of a compound to block the efflux of a fluorescent ABCG2 substrate (like mitoxantrone or pheophorbide A) from cancer cells overexpressing the transporter. Inhibition is quantified by the increased intracellular accumulation of the substrate, typically measured using flow cytometry. The concentration that causes half-maximal inhibition is reported as the IC₅₀ [3] [4].
  • ATPase Activity Assay: This assay evaluates the effect of a compound on the ATP-hydrolyzing activity of ABCG2, which is essential for its efflux function. The assay is performed using membrane vesicles isolated from ABCG2-expressing cells. The release of inorganic phosphate from ATP is measured colorimetrically. Compounds can inhibit, stimulate, or have no effect on this basal ATPase activity, providing clues about their interaction with the transporter [1] [5].
  • Cytotoxicity and Selectivity Profiling: Cytotoxicity (IG₅₀) is determined using cell viability assays like MTS. Selectivity is confirmed by testing the compounds against cell lines known to overexpress other ABC transporters like P-glycoprotein (ABCB1) and MRP1 (ABCC1) to ensure the inhibition is specific to ABCG2 [1] [2].

Mechanism of Action and Binding

The differential effects on ATPase activity suggest that phenolic and ketonic indeno[1,2-b]indoles interact with ABCG2 in distinct ways.

G Phenolic Phenolic ABCG2 ABCG2 Phenolic->ABCG2 Binds to Distinct Site ATPase_Stim ATPase_Stim Ketonic Ketonic Ketonic->ABCG2 Binds to Different Site MRP1_Interact MRP1_Interact ABCG2->ATPase_Stim  Strongly  Stimulates Selective_Inhib Selective_Inhib ABCG2->Selective_Inhib  Results in  High ABCG2->MRP1_Interact  Also  Interacts with Phenotypic_Effects Phenotypic Effects Phenotypic_Effects->ATPase_Stim  Leads to Phenotypic_Effects->Selective_Inhib  Leads to Phenotypic_Effects->MRP1_Interact  Leads to

The diagram illustrates the proposed mechanism: phenolic derivatives bind to a distinct site on ABCG2, resulting in strong ATPase stimulation and high selectivity. Ketonic derivatives bind differently, leading to interaction with other transporters like MRP1 [1]. Docking studies suggest these inhibitors share a binding site with substrates like estrone-3-sulfate within the transmembrane domain [2].

Conclusion for Researchers

For researchers aiming to develop therapeutics to overcome ABCG2-mediated multidrug resistance, the evidence indicates that phenolic indeno[1,2-b]indoles are a more promising chemical scaffold than the ketonic derivatives.

The key advantages are:

  • Higher Potency: Greater efficacy in blocking drug efflux [1].
  • Improved Selectivity: Reduced risk of off-target effects by not inhibiting P-gp or MRP1 [1].
  • Distinct Mechanism: Their unique ability to stimulate ATPase activity suggests a different, and potentially more favorable, interaction with ABCG2 [1].

References

indeno[2,1-b]indole OLED efficiency vs other heterocyclic compounds

Author: Smolecule Technical Support Team. Date: February 2026

Heterocyclic Compounds in OLEDs: Recent Performance

Heterocyclic Compound / System OLED Emission Color Maximum External Quantum Efficiency (EQE) Key Findings & Context
Tetrahydroquinoxaline (THQX)-Organoboron [1] Blue (476 nm) 28.7% Significantly mitigated efficiency roll-off (remains at 19.0% at 1000 cd m⁻²) [1].
Pyrazino[2,3-g]quinoxaline (PQ) [2] Deep-Red (685 nm) & NIR (780 nm) 0.3% (deep-red), 0.04% (NIR) Solution-processed OLEDs; emission among the most red-shifted for quinoxaline-type TADF emitters [2].
Thiadiazolo[3,4-g]quinoxaline [3] Near-Infrared (700 nm) ~15% Chiral emitter using a TADF sensitizer strategy; a record for chiral NIR-emitting OLEDs [3].
Benzo[1,2-b:4,5-b']dithiophene (BDT) [4] Not Specified Not Quantified Studied as a weak donor in TADF systems; exhibited room-temperature phosphorescence instead of TADF [4].

Experimental Protocols in OLED Research

The high-performance data in the table come from standard OLED device fabrication and characterization methodologies. Here are the typical experimental protocols used in such studies:

  • Device Fabrication: Emitter materials are either thermally evaporated under high vacuum or deposited via solution-processing (e.g., spin-coating) onto pre-patterned indium tin oxide (ITO) glass substrates. The devices are built as a multi-layer stack, commonly including hole-transporting, emissive, and electron-transporting layers [1] [2] [3].
  • Efficiency Measurement: The key metric is the External Quantum Efficiency (EQE), which is the ratio of the number of photons emitted from the device to the number of electrons injected. This is measured using an integrating sphere coupled to a spectrometer, which captures all light emitted from the device, and is calculated from the current-density-brightness-radiance characteristics [5].
  • Emission Characterization: Photoluminescence (PL) and electroluminescence (EL) spectra are recorded to determine the emission color and purity (Full Width at Half Maximum, FWHM). Transient PL decay measurements are used to confirm the presence of Thermally Activated Delayed Fluorescence (TADF) [1] [2].

Research Directions and Alternatives

Since direct data on indeno[2,1-b]indole is unavailable, the following workflow outlines a strategic approach to evaluate its potential for OLED applications. This involves synthesizing the core structure and then systematically testing its properties.

Start Start: Identify Research Gap Step1 Synthesize and Modify This compound Core Start->Step1 Step2 Characterize Photophysical Properties Step1->Step2 Step3 Fabricate and Test OLED Device Step2->Step3 Step4 Compare Performance Against Benchmarks Step3->Step4 End Publish Comparative Findings Step4->End

  • Explore Related Structures: The promising results from quinoxaline-based systems (e.g., tetrahydroquinoxaline, pyrazinoquinoxaline) [1] [2] suggest that investigating related fused heterocycles with nitrogen atoms could be a fruitful alternative research direction.
  • Review Broader Literature: A recent review (2025) on advances in the synthesis of indoles and their applications may provide valuable leads on novel indole-based structures that have shown promise in functional materials, which could include OLEDs [6].

References

Structural Features and Inhibitory Activity of Indeno[1,2-b]indoles

Author: Smolecule Technical Support Team. Date: February 2026

The inhibitory potency of indeno[1,2-b]indole derivatives is highly dependent on specific substitutions at the 4, 5, and 7 positions of the core scaffold. The table below summarizes the key structural features and their impact on activity, alongside quantitative data for leading compounds [1] [2].

Compound ID Substituents (Position) In Vitro IC₅₀ (nM) Key Structural Insights & Comparisons
5a-2 4-methoxy, 5-isopropyl, 7-methyl [1] 25 [1] Optimized 4,5,7-trisubstitution; high cellular uptake (408.3 nM) [1].
4p 4-(3-methylbut-2-enyloxy), 5-isopropyl [1] 25 [1] Early lead compound; demonstrates broad anti-cancer effects [1].
CX-4945 (Silmitasertib) N/A (Clinical benchmark) 3.7 [1] Reference ATP-competitive inhibitor; strong pro-apoptotic effect [1].
4h / 4w Various (see insights) 110 [2] Among the most active from a QSAR study of 20 derivatives [2].

Key Structure-Activity Relationship (SAR) Insights:

  • Position 5 (N-substituent): A bulky, hydrophobic group like an isopropyl consistently enhances potency by optimally filling a hydrophobic pocket in the ATP-binding site [1].
  • Position 4 (Phenolic Oxygen): An alkoxy group (e.g., methoxy, 3-methylbut-2-enyloxy) is critical for activity, likely forming key hydrogen bond interactions [1].
  • Position 7 (Alkyl Group): The presence of an alkyl group, such as a methyl, further increases inhibitory potential [1].

Experimental Protocols for Key Data

The quantitative data cited rely on robust and specific biochemical and cellular assays.

  • In Vitro IC₅₀ Determination (Capillary Electrophoresis): The inhibitory activity (IC₅₀) of compounds was typically determined using a capillary electrophoresis (CE)-based assay. In this method, the recombinant human CK2 holoenzyme is pre-incubated with the inhibitor. The phosphorylation reaction is initiated by adding a mixture of ATP and the specific substrate peptide RRRDDDSDDD. After stopping the reaction with EDTA, the samples are analyzed via CE to separate and quantify the phosphorylated product from the unphosphorylated substrate. IC₅₀ values are calculated from curves plotting inhibition percentage against inhibitor concentration [1] [3].
  • Intracellular CK2 Activity and Uptake (HPLC-MS/MS): To confirm target engagement in cells, intracellular CK2 activity can be measured by monitoring the blockade of CK2-specific phosphorylation events, such as Akt phosphorylation at Ser129. Furthermore, the intracellular concentration of inhibitors is accurately quantified using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), which explains how a compound with a higher IC₅₀ (like 5a-2) can achieve intracellular efficacy comparable to a more potent in vitro inhibitor (like CX-4945) [1].

CK2 Signaling Pathways and Inhibitor Mechanism

Protein kinase CK2 is a constitutively active serine/threonine kinase that acts as a "lateral player," amplifying multiple pro-survival and oncogenic signaling pathways. The following diagram illustrates its central role and the mechanism of ATP-competitive inhibitors like indeno[1,2-b]indoles.

G Key Oncogenic Signaling Pathways Regulated by CK2 cluster_PI3K PI3K/Akt Pathway cluster_NFkB IKK/NF-κB Pathway cluster_Hedgehog Hedgehog/Gli Pathway Growth Factor Growth Factor PI3K PI3K Growth Factor->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt PIP3->Akt CK2_PTEN CK2 Inhibits PTEN Cell Survival\n& Proliferation Cell Survival & Proliferation Akt->Cell Survival\n& Proliferation PTEN PTEN CK2_PTEN->PTEN CK2_Akt CK2 Activates Akt CK2_Akt->Akt Pro-inflammatory\nSignal Pro-inflammatory Signal IKK IKK Pro-inflammatory\nSignal->IKK IκBα Degradation IκBα Degradation IKK->IκBα Degradation NF-κB\nActivation NF-κB Activation IκBα Degradation->NF-κB\nActivation CK2_IkBa CK2 Phosphorylates IκBα CK2_IkBa->IκBα Degradation CK2_p65 CK2 Activates p65 CK2_p65->NF-κB\nActivation Hh Ligand Hh Ligand Smo Smo Hh Ligand->Smo Gli Gli Smo->Gli Target Gene\nTranscription Target Gene Transcription Gli->Target Gene\nTranscription Cancer Stem Cell\nMaintenance Cancer Stem Cell Maintenance Target Gene\nTranscription->Cancer Stem Cell\nMaintenance CK2_Gli CK2 Activates Gli1 CK2_Gli->Gli CK2 Protein Kinase CK2 (Constitutively Active) CK2->CK2_PTEN CK2->CK2_Akt CK2->CK2_IkBa CK2->CK2_p65 CK2->CK2_Gli Inhibitor Indeno[1,2-b]indole Inhibitor (e.g., 5a-2) Inhibitor->CK2 ATP-competitive Inhibition

Differential Cellular Effects and Subcellular Distribution

A critical finding from recent research is that different CK2 inhibitors, despite similar intracellular kinase inhibition, can produce distinct biological outcomes due to their subcellular localization.

G Differential Effects of CK2 Inhibitors Linked to Subcellular Localization cluster_cell Tumor Cell cluster_nucleus Nucleus cluster_cyto Cytoplasm CX4945_Nuc CX-4945 (49% Localized) Nuc_Process Gene Transcription DNA Repair CX4945_Nuc->Nuc_Process Strong Pro-apoptotic Effect CK2_Enzyme CK2 Holoenzyme CX4945_Nuc->CK2_Enzyme Inhibits Compound5a2_Cyto Compound 5a-2 (71% Localized) Cyto_Process Cell Migration & Motility Compound5a2_Cyto->Cyto_Process Strong Anti-migratory Effect Compound5a2_Cyto->CK2_Enzyme Inhibits

As the diagram shows, while CX-4945 is predominantly nuclear (49% localized) and exerts strong pro-apoptotic effects, the indeno[1,2-b]indole 5a-2 is primarily cytoplasmic (71% localized), leading to a more potent inhibition of tumor cell migration [1]. This highlights that the subcellular site of CK2 inhibition is a crucial determinant of the phenotypic outcome.

Conclusion for Research and Development

  • Optimized Structure: The 4,5,7-trisubstitution pattern yields excellent in vitro potency.
  • Favorable Pharmacokinetics: Demonstrated high intracellular concentration, ensuring effective target engagement in cellular environments [1].
  • Distinct Phenotypic Profile: Their cytoplasmic localization offers a unique anti-migratory effect, differentiating them from the pro-apoptotic profile of CX-4945 and suggesting potential applications in inhibiting metastasis [1].

This distinct profile makes them valuable chemical probes for dissecting the compartment-specific functions of CK2 and promising candidates for further development, especially in cancer types where cell migration and invasion are critical.

References

validating indeno[1,2-b]indole binding CK2 ATP-binding pocket

Author: Smolecule Technical Support Team. Date: February 2026

Structural Basis for Binding Validation

Experimental evidence confirms that indeno[1,2-b]indoles are ATP-competitive inhibitors that bind directly to the CK2 ATP-binding pocket.

  • Unexpected Binding Mode: Co-crystal structures of a potent indeno[1,2-b]indole (compound 4p) with human CK2α and CK2α' revealed a unique "hydrophobic-out/oxygen-in" orientation. Unlike many high-affinity kinase inhibitors, it does not form direct hydrogen bonds with the hinge region of the ATP site. Its hydrophobic substituents point toward the solvent, while its two oxo groups are coordinated by a key, conserved water molecule hidden within the hydrophobic cavity of the ATP pocket [1].
  • Isoform-Selective Binding: Studies on the derivative THN27 showed subtle differences in its binding to the two catalytic isoforms, CK2α and CK2α'. This diacritic binding is correlated with slight variations in the conformational flexibility of the interdomain hinge region in the two paralogs [2].

The following diagram illustrates this unique binding mechanism and the subsequent cellular effects of CK2 inhibition.

G Inhibitor Indeno[1,2-b]indole Inhibitor ATP_Pocket CK2 ATP-binding Pocket Inhibitor->ATP_Pocket Binds Competitively H2O Conserved Water Molecule Inhibitor->H2O H-bond via Oxo Groups CK2_Activity Inhibition of CK2 Activity ATP_Pocket->CK2_Activity Leads to Apoptosis Induces Apoptosis CK2_Activity->Apoptosis Proliferation Inhibits Cell Proliferation CK2_Activity->Proliferation Migration Inhibits Cell Migration CK2_Activity->Migration

Quantitative Comparison of Key Inhibitors

The table below summarizes the inhibitory potency and key cellular activities of prominent indeno[1,2-b]indole derivatives compared to the clinical-stage benchmark inhibitor CX-4945 (Silmitasertib).

Compound In vitro CK2 IC₅₀ Key Cellular Activities (vs. CX-4945) Intracellular Concentration Subcellular Localization
4p 25 nM [1] [3] Strong anti-proliferative & pro-apoptotic effects; disrupts spheroid cohesion [3] ~5 µM (after 1h) [3] Information missing
5a-2 25 nM [4] More effective at inhibiting cell migration; weaker pro-apoptotic effect [4] 408.3 nM [4] Predominantly cytoplasmic (71%) [4]
THN27 273 nM (CK2α') / 607 nM (CK2α) [2] Information missing Information missing Information missing
4h / 4w 110 nM [5] Information missing Information missing Information missing
CX-4945 3.7 nM [4] Stronger pro-apoptotic effect; less effective against migration [4] 119.3 nM [4] Balanced; 49% in nuclear fraction [4]

Experimental Protocols for Validation

Here are the core methodologies used in the cited studies to generate the data presented above.

In Vitro Kinase Activity Assay (IC₅₀ Determination)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀), measuring direct inhibition of the kinase [4] [6].

  • Principle: A capillary electrophoresis (CE)-based assay separates and quantifies a fluorescently labeled peptide substrate from its phosphorylated product.
  • Procedure:
    • Pre-incubation: The CK2 holoenzyme is pre-incubated with the inhibitor in kinase buffer (e.g., 50 mM Tris/HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂) for 10 minutes at 37°C.
    • Reaction Initiation: The phosphorylation reaction is started by adding assay buffer containing ATP and the specific CK2 substrate peptide (e.g., RRRDDDSDDD).
    • Reaction Termination: After 15 minutes at 37°C, the reaction is stopped by adding EDTA and placing samples on ice.
    • Analysis & Quantification: Samples are analyzed via CE. The area under the curve (AUC) for the substrate and product peaks is used to calculate kinase activity. IC₅₀ values are determined by testing a range of inhibitor concentrations [4].
Cellular Target Engagement Assay

This assay validates that the inhibitor effectively engages its target inside living cells [4] [3].

  • Procedure:
    • Cell Treatment: Cancer cell lines (e.g., A431, A549, LNCaP) are treated with the inhibitor or vehicle control (e.g., DMSO) for a set time (e.g., 24 hours).
    • Cell Lysis: Cells are harvested and lysed.
    • Ex Vivo Kinase Assay: The soluble fraction of the cell lysate is used in a CE-based kinase assay (as described above) with an excess of ATP and substrate.
    • Data Analysis: The relative CK2 activity in the treated samples is calculated by comparing the ratio of phosphorylated product to total substrate and normalizing it to the control sample. A significant reduction confirms intracellular target engagement [3].
Cellular Phenotypic Profiling

These experiments evaluate the functional consequences of CK2 inhibition in cancer models.

  • Live-Cell Imaging (Proliferation/Migration): Cells are treated with inhibitors in culture plates placed in an incubator with integrated live-cell imaging (e.g., IncuCyte). Cell confluence is monitored over time (e.g., 48 hours) to generate proliferation curves. To assess migration, a wound is created in a confluent cell monolayer, and the rate of gap closure is tracked [4] [3].
  • Apoptosis Assays: Apoptosis is quantified by measuring the activity of executioner caspases (Caspase-3/7) using fluorescently labeled caspase substrates. The fluorescence signal, proportional to caspase activity, is measured in real-time using live-cell imaging [4].
  • Spheroid Disruption Assay: 3D multicellular spheroids are generated from cancer cell lines (e.g., A549). The spheroids are treated with the inhibitor, and the loss of spheroid compactness and integrity is monitored over time using live-cell imaging, indicating anti-invasive potential [3].

Key Insights for Researchers

  • Subcellular Distribution Drives Functional Output: The differential effects of inhibitors like 5a-2 (anti-migratory) and CX-4945 (pro-apoptotic) are linked to their distinct subcellular localizations. This highlights that not all CK2 inhibition is equivalent; the biological outcome depends on which pools of the kinase (cytoplasmic vs. nuclear) are blocked [4].
  • Scaffold for Polypharmacology: The indeno[1,2-b]indole scaffold is amenable to chemical modifications that can tune selectivity. Some derivatives have been engineered to also inhibit off-targets like the ABCG2 transporter, presenting a strategy for dual-targeting in cancers where both targets are relevant [1].
  • Pharmacokinetics are a Key Consideration: While potent, some leads like 4p show low metabolic stability despite high cellular uptake [3]. This indicates a need for future medicinal chemistry efforts to improve the drug-like properties of this series.

References

comparative efficacy indenoindole derivatives vs CX-4945 CK2 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile: Indenoindole 5a-2 vs. CX-4945

Parameter CX-4945 Indenoindole 5a-2
In Vitro CK2 Inhibition (IC₅₀) 3.7 nM [1] 25 nM [1]
Intracellular Concentration 119.3 nM [1] 408.3 nM [1]
Subcellular Localization 49% Nuclear [1] 71% Cytoplasmic [1]
Key Cellular Effects Strong pro-apoptotic and anti-proliferative effects [1] Potent inhibition of tumor cell migration [1]
Proposed Primary Action Affects nuclear CK2 substrates, promoting cell death [1] Affects cytoplasmic CK2 substrates, disrupting cell motility [1]

A key finding from this research is that the subcellular localization of a CK2 inhibitor significantly influences its biological impact. The following diagram illustrates how the different distributions of CX-4945 and 5a-2 lead to distinct cellular outcomes.

Start CK2 Inhibition Localization Subcellular Localization Start->Localization Nuclear CX-4945: 49% Nuclear Localization->Nuclear Cytoplasmic 5a-2: 71% Cytoplasmic Localization->Cytoplasmic Effect1 Stronger Pro-apoptotic Effect Nuclear->Effect1 Targets Nuclear Substrates Effect2 Stronger Anti-migratory Effect Cytoplasmic->Effect2 Targets Cytoplasmic Substrates

Experimental Data and Protocols

For researchers, the methodologies used in these comparative studies are critical for evaluating the data.

Key Experimental Protocols from the Literature

The comparative findings between 5a-2 and CX-4945 are based on the following key experiments [1]:

  • Intracellular CK2 Activity Assay: Inhibition was measured in A431, A549, and LNCaP tumor cell lines. Cells were treated with inhibitors (e.g., 20 µM), and intracellular CK2 activity was assessed by monitoring the phosphorylation status of CK2-specific substrates, such as Akt.
  • Cellular Uptake Analysis: The intracellular concentration of inhibitors was quantified using HPLC-MS/MS after compound extraction from treated cells.
  • Subcellular Fractionation: Treated cells were fractionated into nuclear and cytoplasmic components. The concentration of each inhibitor in these separate compartments was then determined, revealing their distinct localization patterns.
  • Live-Cell Imaging for Functional Effects: The impact on cell migration was analyzed using live-cell imaging to track tumor cell movement over time. Apoptosis was also assessed using this real-time imaging approach.

Implications for CK2 Inhibitor Development

The data suggests that indenoindoles like 5a-2 are not simply less potent versions of CX-4945 but represent a different class of inhibitors with a unique mechanistic profile.

  • Beyond Potency: The higher intracellular concentration of 5a-2 compensates for its lower in vitro potency, leading to comparable overall inhibition of intracellular CK2 activity [1].
  • Differential Biological Outcomes: The primary takeaway is that subcellular localization is a critical determinant of cellular response. An inhibitor's distribution can dictate whether it primarily affects cell survival (apoptosis) or cell motility (migration) [1].
  • Tool Compound Potential: Indenoindole derivatives like 5a-2 could be superior to CX-4945 for specifically studying the roles of cytoplasmic CK2 pools or for targeting pathways related to cancer cell metastasis.

It is also noteworthy that CX-4945 itself faces challenges with specificity. A very recent 2025 study highlights that a newer derivative, SGC-CK2-2, was designed to have enhanced kinase selectivity, though it has reduced cellular potency compared to CX-4945 [2] [3] [4]. This aligns with the idea that the strong pro-apoptotic effect of CX-4945 may partly stem from off-target kinase inhibition [3].

Conclusion

  • Favorable intracellular accumulation.
  • Cytoplasmic localization.
  • Prominent anti-migratory activity.

This makes them valuable for probing the spatial biology of CK2 signaling and for developing anti-metastatic therapeutic strategies.

References

×

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Exact Mass

203.073499291 g/mol

Monoisotopic Mass

203.073499291 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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